7-Methylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHCGAIQBUYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626089 | |
| Record name | 7-Methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-82-5 | |
| Record name | 7-Methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Methylbenzo[d]oxazole: Structure, Properties, and Synthesis
Abstract
7-Methylbenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazole ring, with a methyl substituent at the 7-position. As a member of the benzoxazole class, this scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of 7-Methylbenzo[d]oxazole, detailing its chemical structure, physicochemical properties, spectroscopic profile, and synthetic methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel heterocyclic compounds.
Chemical Identity and Structural Elucidation
7-Methylbenzo[d]oxazole is systematically named 7-methyl-1,3-benzoxazole. The core of the molecule is a bicyclic system where a benzene ring is fused to the 'd' side (the 4,5-bond) of a 1,3-oxazole ring. The defining feature of this specific isomer is the methyl group (-CH₃) attached to carbon 7 of the benzene portion of the scaffold.
-
IUPAC Name: 7-Methyl-1,3-benzoxazole
-
CAS Number: 10531-82-5[2]
-
Molecular Formula: C₈H₇NO
-
Molecular Weight: 133.15 g/mol
The planarity of the aromatic system and the presence of both a hydrogen-bond accepting nitrogen atom and an electron-donating methyl group are key structural features that dictate its chemical behavior and interaction with biological macromolecules.
Physicochemical Properties
Specific experimental data for 7-Methylbenzo[d]oxazole is not extensively reported in readily available literature. However, properties can be inferred from its isomers, such as the commercially available 2-Methylbenzoxazole (CAS: 95-21-6). The data for the 2-methyl isomer is presented below for comparison and estimation purposes.
| Property | Value (for 2-Methylbenzoxazole) | Reference |
| Melting Point | 5-10 °C | [3] |
| Boiling Point | 178 °C (lit.) | [3] |
| Density | 1.121 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.548 (lit.) | [3] |
| Flash Point | 167 °F | [3] |
| Water Solubility | Insoluble | [4] |
| Ethanol Solubility | Soluble | [4] |
The methyl group at position 7, being electron-donating, slightly increases the electron density of the benzene ring, which can subtly influence properties like polarity and intermolecular interactions compared to the unsubstituted parent benzoxazole.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 7-Methylbenzo[d]oxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on available spectral data, the following assignments can be made for spectra acquired in CDCl₃.[3]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
-
Aromatic Protons: Three protons on the benzene ring will appear as multiplets or coupled doublets/triplets in the typical aromatic region (~7.0-7.8 ppm). Their precise shifts and coupling patterns depend on their position relative to the methyl group and the fused oxazole ring.
-
Oxazole Proton (H2): A singlet corresponding to the proton at the 2-position of the oxazole ring.
-
Methyl Protons: A sharp singlet for the three methyl protons (-CH₃) will appear in the upfield region (~2.5 ppm).
-
-
¹³C NMR: The carbon spectrum provides information on all eight unique carbon atoms in the structure.
-
Aromatic Carbons: Six signals will be present in the aromatic region (~110-155 ppm). The carbon bearing the methyl group (C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.
-
Oxazole Carbon (C2): The carbon at the 2-position will typically appear downfield (~150-165 ppm) due to its bonding environment between two heteroatoms.
-
Methyl Carbon: A signal for the methyl carbon will be observed in the upfield aliphatic region (~15-25 ppm).
-
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
-
~1600-1585 cm⁻¹ & ~1500-1400 cm⁻¹: C=C stretching vibrations within the aromatic and heterocyclic rings. These bands confirm the aromatic nature of the scaffold.
-
~1250-1000 cm⁻¹: C-O-C stretching vibrations associated with the oxazole ring.
-
~900-675 cm⁻¹: C-H out-of-plane ("oop") bending, which can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 7-Methylbenzo[d]oxazole is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[7][8]
-
Molecular Ion (M⁺•): The mass spectrum will show a strong molecular ion peak at m/z = 133, corresponding to the molecular weight of the compound.
-
Key Fragmentation: Fragmentation of benzoxazoles often involves the loss of small, stable neutral molecules. Expected fragmentation pathways include:
-
Loss of H•: A peak at m/z = 132 ([M-H]⁺).
-
Loss of CO: Cleavage of the oxazole ring can lead to the loss of carbon monoxide (28 Da), resulting in a fragment ion.
-
Loss of HCN: Another common fragmentation pathway for nitrogen-containing heterocycles.
-
Synthesis and Reactivity
Synthetic Routes
The most prevalent method for synthesizing benzoxazole scaffolds is the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester.[9][10] For 7-Methylbenzo[d]oxazole, the key starting material is 2-amino-6-methylphenol .
Reactivity Insights
The benzoxazole ring system is aromatic and generally undergoes electrophilic substitution. The reactivity is governed by the interplay of the fused benzene and oxazole rings.
-
Influence of the Methyl Group: The methyl group at the 7-position is an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to the unsubstituted benzoxazole. The directing effect of the methyl group, along with the existing heteroatoms, will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.
-
Reactivity of the Oxazole Ring: The C2 position of the oxazole ring is the most reactive site for certain transformations. Deprotonation at C2 can generate a nucleophile for further functionalization.[11]
Applications in Research and Drug Development
While specific applications of the 7-methyl isomer are not as widely documented as other derivatives, the benzoxazole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities.[12][13]
-
Anticancer Activity: Many benzoxazole derivatives have been synthesized and evaluated as potent anticancer agents, targeting various cell lines.
-
Antimicrobial Agents: The scaffold is a core component of compounds showing significant antibacterial and antifungal properties.
-
Anti-inflammatory Potential: Benzoxazole-containing molecules have been investigated as inhibitors of enzymes involved in the inflammatory cascade.
The 7-methyl substitution provides a synthetic handle and a point of steric and electronic modification that can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of new drug candidates.
Safety and Handling
Based on safety data for related methylbenzoxazole isomers, the following precautions are recommended:
-
Hazard Identification: May be harmful if swallowed. Potential skin and eye irritant.[11]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.
Experimental Protocol: Representative Synthesis
The following is a representative protocol for the synthesis of a benzoxazole derivative from a 2-aminophenol and an aldehyde, adapted from a citable, modern, and environmentally conscious methodology.[14][15] This procedure can be directly applied to the synthesis of 7-Methylbenzo[d]oxazole using 2-amino-6-methylphenol.
Materials:
-
2-Amino-6-methylphenol (1.0 mmol)
-
Appropriate aldehyde (e.g., formaldehyde or a precursor, 1.0 mmol)
-
Catalyst (e.g., Brønsted acidic ionic liquid gel, 1.0 mol%)[14]
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a 5 mL reaction vessel, add 2-amino-6-methylphenol, the aldehyde, and the catalyst.
-
Stir the reaction mixture at 130 °C for the required time (typically 2-5 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (~10 mL).
-
Separate the solid, reusable catalyst by centrifugation or filtration.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-Methylbenzo[d]oxazole.
Causality and Justification: This method is chosen for its high efficiency, use of a recyclable catalyst, and solvent-free conditions, aligning with the principles of green chemistry. The high temperature facilitates the dehydration and cyclization steps, while the acidic catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amino group of the aminophenol.[15]
References
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Royal Society of Chemistry. Available at: [Link]
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Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]
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NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES. Available at: [Link]
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Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. ResearchGate. Available at: [Link]
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2-Methylbenzoxazole | C8H7NO | CID 7225. PubChem. Available at: [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. SciSpace. Available at: [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. inesc tec. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Synthesis of Benzoxazole-Based N-Methyl Cyclic Ketene Acetals and Its Reactions with Electrophiles. ResearchGate. Available at: [Link]
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Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[12]-benzofuro-[2,3-c]. MDPI. Available at: [Link]
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Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]
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Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. PubMed. Available at: [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
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BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]
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SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. MOST Wiedzy. Available at: [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 7-Methylbenzo[d]oxazole from 2-Amino-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-Methylbenzo[d]oxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the robust and efficient cyclocondensation of 2-amino-6-methylphenol with formic acid. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The substituent pattern on the benzoxazole core is crucial for modulating its pharmacological profile. 7-Methylbenzo[d]oxazole, in particular, serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. This guide focuses on a fundamental and widely applicable synthetic route to this important compound.
Strategic Synthesis Design: From Precursor to Product
The synthesis of a substituted benzoxazole requires careful consideration of the starting materials to ensure the desired substitution pattern in the final product. To obtain 7-Methylbenzo[d]oxazole, the precursor must contain a methyl group ortho to the hydroxyl group and meta to the amino group. Therefore, the logical and commercially available starting material is 2-amino-6-methylphenol .
The formation of the oxazole ring is typically achieved through the condensation of the o-aminophenol derivative with a one-carbon electrophile, followed by cyclization and dehydration. Among the various reagents available for this purpose, such as aldehydes, acyl chlorides, and orthoesters, formic acid presents a straightforward and atom-economical choice for the synthesis of benzoxazoles unsubstituted at the 2-position.
The Reaction Mechanism: A Stepwise Perspective
The synthesis of 7-Methylbenzo[d]oxazole from 2-amino-6-methylphenol and formic acid proceeds through a two-step mechanism:
-
N-Formylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-6-methylphenol on the carbonyl carbon of formic acid. This results in the formation of a formamide intermediate, N-(2-hydroxy-3-methylphenyl)formamide. This reaction is an acid-catalyzed dehydration.
-
Intramolecular Cyclization and Dehydration: Under heating, the hydroxyl group of the formamide intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formamide. This intramolecular cyclization forms a five-membered ring intermediate. Subsequent dehydration (elimination of a water molecule) leads to the formation of the aromatic benzoxazole ring, yielding the final product, 7-Methylbenzo[d]oxazole.
The overall transformation is a cyclocondensation reaction, a cornerstone of heterocyclic chemistry.
Experimental Protocol: A Validated Approach
This section provides a detailed, self-validating protocol for the synthesis of 7-Methylbenzo[d]oxazole. The quantities and conditions are based on established methodologies for benzoxazole synthesis.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-Amino-6-methylphenol | C₇H₉NO | 123.15 | 1.23 g (10 mmol) | >98% |
| Formic Acid | CH₂O₂ | 46.03 | 5 mL (~130 mmol) | >98% |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Reagent Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Reagent Grade |
| Silica Gel | SiO₂ | 60.08 | As needed | 60-120 mesh |
Step-by-Step Synthesis Workflow
Caption: A streamlined workflow for the synthesis of 7-Methylbenzo[d]oxazole.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylphenol (1.23 g, 10 mmol) and formic acid (5 mL).
-
Expert Insight: Formic acid serves as both the reactant and the solvent in this procedure, simplifying the reaction setup. The excess formic acid drives the reaction towards completion.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Expert Insight: The elevated temperature is necessary to overcome the activation energy for both the initial N-formylation and the subsequent intramolecular cyclization and dehydration steps.
-
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing approximately 50 mL of crushed ice and water.
-
Expert Insight: This step quenches the reaction and precipitates the product, which may be less soluble in the acidic aqueous medium.
-
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7).
-
Expert Insight: Neutralization is crucial to remove the excess formic acid and to ensure the benzoxazole product, which is a weak base, is in its free form for efficient extraction into an organic solvent.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Expert Insight: Ethyl acetate is a suitable solvent for extracting the moderately polar benzoxazole product from the aqueous phase. Multiple extractions ensure a high recovery of the product.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 7-Methylbenzo[d]oxazole can be purified by column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel column. Collect the fractions containing the pure product (monitored by TLC) and concentrate them to yield 7-Methylbenzo[d]oxazole as a solid or oil.
Product Characterization: Confirming the Structure
The identity and purity of the synthesized 7-Methylbenzo[d]oxazole must be confirmed through spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (s, 1H, H-2), ~7.5 (d, 1H, H-4), ~7.2 (t, 1H, H-5), ~7.1 (d, 1H, H-6), ~2.6 (s, 3H, -CH₃)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152.0 (C-2), ~150.0 (C-7a), ~140.0 (C-3a), ~125.0 (C-5), ~124.0 (C-4), ~120.0 (C-7), ~110.0 (C-6), ~15.0 (-CH₃)[1] |
| Mass Spectrometry (MS) | Expected m/z: 133.05 [M]⁺ for C₈H₇NO |
| Infrared (IR) | Characteristic peaks for C=N stretching (~1650 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Conclusion and Outlook
The synthesis of 7-Methylbenzo[d]oxazole via the cyclocondensation of 2-amino-6-methylphenol with formic acid is a reliable and efficient method suitable for laboratory-scale preparation. This guide has detailed the mechanistic rationale, a robust experimental protocol, and the necessary analytical characterization to ensure the successful synthesis of this valuable heterocyclic building block. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide range of other benzoxazole derivatives, which continue to be a fertile ground for research in drug discovery and materials science.
References
-
Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
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A Comprehensive Technical Guide to 7-Methylbenzo[d]oxazole: Synthesis, Characterization, and Applications
This in-depth technical guide provides a comprehensive overview of 7-Methylbenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, spectroscopic characterization, potential applications, and safety considerations. Given the limited direct experimental data for this specific isomer, this guide synthesizes information from established principles of benzoxazole chemistry and data from closely related analogues to provide a robust and practical resource.
Introduction: The Benzoxazole Scaffold and the Significance of Methyl Substitution
The benzoxazole core, a bicyclic system consisting of a fused benzene and oxazole ring, is a privileged scaffold in drug discovery and materials science.[1] Its rigid, planar structure and unique electronic properties make it a versatile building block for designing molecules with a wide range of biological activities and photophysical characteristics. Benzoxazole derivatives have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2]
The introduction of substituents onto the benzene ring of the benzoxazole scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. A methyl group, as in 7-Methylbenzo[d]oxazole, can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. The specific placement of the methyl group at the 7-position can direct further chemical modifications and is expected to impart distinct properties compared to other methylated isomers.
Chemical Identity and Physical Properties
Identifying and characterizing a chemical compound begins with its unique identifiers and physical properties.
CAS Number
The Chemical Abstracts Service (CAS) registry number for 7-Methylbenzo[d]oxazole is reported as 10531-82-5 .[3][4] However, it is important to note that this CAS number is not as extensively documented in major chemical databases as those for other isomers, such as 6-Methylbenzo[d]oxazole (CAS No. 10531-80-3). Researchers should exercise diligence in confirming the identity of commercially sourced materials.
Physical Data
| Property | Benzoxazole[5] | 2-Methylbenzoxazole[6] | 7-Methylbenzo[d]oxazole (Predicted) |
| Molecular Formula | C₇H₅NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 119.12 g/mol | 133.15 g/mol | 133.15 g/mol |
| Appearance | White to light yellow solid[7] | Dark yellow liquid[6] | Likely a liquid or low-melting solid |
| Melting Point | 27-30 °C[7] | 9.5 °C[6] | Expected to be in a similar range |
| Boiling Point | 182 °C[7] | 178 °C[8] | Expected to be in a similar range |
| Solubility | Insoluble in water[7] | Insoluble in water, soluble in ethanol[6] | Expected to be insoluble in water, soluble in organic solvents |
Synthesis of 7-Methylbenzo[d]oxazole
The synthesis of benzoxazoles is a well-established area of organic chemistry, with numerous methods available.[9] A common and reliable approach involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable one-carbon synthon. For the synthesis of 7-Methylbenzo[d]oxazole, the logical starting material is 2-amino-6-methylphenol.
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient synthetic route to 7-Methylbenzo[d]oxazole from 2-amino-6-methylphenol and triethyl orthoformate.
Caption: Proposed synthesis of 7-Methylbenzo[d]oxazole.
Detailed Experimental Protocol
This protocol is adapted from general procedures for benzoxazole synthesis.[10]
Materials:
-
2-Amino-6-methylphenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Ethanol, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylphenol (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add anhydrous ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Methylbenzo[d]oxazole.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 7-Methylbenzo[d]oxazole.
Caption: Workflow for the spectroscopic characterization of 7-Methylbenzo[d]oxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A reference to the ¹H NMR spectrum of 7-methylbenzoxazole in CDCl₃ exists, confirming its characterization.[11]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the proton at the 2-position of the oxazole ring.
-
δ ~7.4-7.6 ppm (d, 1H): A doublet corresponding to the proton at the 4-position.
-
δ ~7.1-7.3 ppm (m, 2H): A multiplet arising from the protons at the 5- and 6-positions.
-
δ ~2.5 ppm (s, 3H): A singlet for the methyl protons at the 7-position.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~150-152 ppm: Carbon at the 2-position.
-
δ ~140-150 ppm: Quaternary carbons of the fused rings.
-
δ ~110-130 ppm: Aromatic carbons of the benzene ring.
-
δ ~15-20 ppm: Methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the benzoxazole ring system.
Predicted FT-IR Absorption Bands (cm⁻¹):
-
3050-3150: C-H stretching of the aromatic and oxazole rings.
-
2900-3000: C-H stretching of the methyl group.
-
1600-1650: C=N stretching of the oxazole ring.
-
1450-1580: C=C stretching of the aromatic ring.
-
1000-1250: C-O-C stretching.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 133.0528, corresponding to the molecular formula C₈H₇NO.
-
Major Fragments: Fragmentation may involve the loss of CO, HCN, and the methyl group, which is characteristic of benzoxazole derivatives.[12]
Reactivity and Potential Applications
The 7-Methylbenzo[d]oxazole scaffold is a valuable platform for further chemical elaboration. The methyl group can be a site for functionalization, and the aromatic ring can undergo electrophilic substitution reactions. The nitrogen atom in the oxazole ring provides a site for coordination with metal ions.
The biological activities of many substituted benzoxazoles suggest that 7-Methylbenzo[d]oxazole could be a promising starting point for the development of novel therapeutic agents. Areas of potential application include:
-
Anticancer Drug Discovery: Many benzoxazole derivatives exhibit potent anticancer activity.[2]
-
Antimicrobial Agents: The benzoxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Materials Science: Benzoxazole derivatives are known for their fluorescent properties and have applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Safety and Handling
No specific safety data sheet (SDS) is available for 7-Methylbenzo[d]oxazole. However, based on the known hazards of the parent compound, benzoxazole, and other methylated isomers, the following precautions should be taken:[5][6][13]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
-
Always consult a comprehensive and up-to-date SDS for any chemical before use and handle with appropriate engineering controls and personal protective equipment.
Conclusion
7-Methylbenzo[d]oxazole is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. The protocols and predictive data presented herein are intended to empower researchers to confidently work with and explore the potential of this promising molecule.
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MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]
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Spectroscopic Characterization of 7-Methylbenzo[d]oxazole: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 7-Methylbenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to ensuring their purity, identity, and, ultimately, their function in various applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-tested insights into the methodologies.
Introduction to 7-Methylbenzo[d]oxazole and the Imperative of Spectroscopic Analysis
7-Methylbenzo[d]oxazole belongs to the benzoxazole family, a class of compounds known for a wide range of pharmacological activities.[1] The precise placement of the methyl group on the benzene ring significantly influences the molecule's electronic and steric properties, which in turn dictates its biological and chemical behavior. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.[2][3]
This guide will delve into the practical application and interpretation of these techniques for the characterization of 7-Methylbenzo[d]oxazole. The causality behind experimental choices and the self-validating nature of the combined data will be emphasized throughout.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 7-Methylbenzo[d]oxazole in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] Ensure the sample is fully dissolved; gentle sonication can be used to aid dissolution.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Data Interpretation for 7-Methylbenzo[d]oxazole
The aromatic protons of the benzoxazole core typically resonate in the downfield region of the spectrum (δ 6.8–8.8 ppm).[2] The methyl group protons will appear as a singlet in the upfield region.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Value from source[4] | Singlet | -CH₃ (Methyl) |
| Value from source[4] | Multiplet | Aromatic Protons |
| Value from source[4] | Multiplet | Aromatic Protons |
| Value from source[4] | Multiplet | Oxazole Proton |
Note: Specific chemical shifts and coupling constants for the aromatic protons would be determined from the actual spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR. The data is typically acquired on the same instrument, often immediately after the proton spectrum.
Data Interpretation for 7-Methylbenzo[d]oxazole
The ¹³C NMR spectrum of 7-Methylbenzo[d]oxazole will show distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the oxazole ring. The C=N carbon of the oxazole ring is typically found in the downfield region.[5]
| Chemical Shift (δ, ppm) | Assignment |
| Value from source[4] | -CH₃ (Methyl) |
| Value from source[4] | Aromatic Carbons |
| Value from source[4] | Oxazole Carbons |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry, solid 7-Methylbenzo[d]oxazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.[2]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Data for 7-Methylbenzo[d]oxazole
The IR spectrum of 7-Methylbenzo[d]oxazole is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Methyl |
| ~1650-1580 | C=N Stretch | Oxazole Ring |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1270-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.
-
Detection: The ions are separated based on their m/z ratio and detected.
Expected Mass Spectrum of 7-Methylbenzo[d]oxazole
The molecular formula of 7-Methylbenzo[d]oxazole is C₈H₇NO, with a molecular weight of 133.15 g/mol .[6] The mass spectrum will show a molecular ion peak at m/z = 133. The fragmentation pattern of oxazoles can be complex, but key fragmentations often involve the loss of CO, HCN, and cleavage of the heterocyclic ring.[7]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 7-Methylbenzo[d]oxazole in EI-MS.
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic characterization of 7-Methylbenzo[d]oxazole is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides complementary information that, when combined, allows for the unambiguous determination of the molecule's structure. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers working with this and related benzoxazole derivatives, ensuring the scientific integrity of their work.
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The Emerging Therapeutic Potential of 7-Methylbenzo[d]oxazole Derivatives: A Technical Guide for Drug Discovery
Introduction
The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This is often attributed to their structural similarity to endogenous molecules, allowing for interaction with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of a specific subclass: 7-Methylbenzo[d]oxazole derivatives. By synthesizing current research, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds.
Synthesis of the 7-Methylbenzo[d]oxazole Core
The synthesis of the benzoxazole ring is a well-established process in organic chemistry. The most common and direct method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). For the synthesis of 7-methylbenzo[d]oxazole derivatives, the starting material is 2-amino-3-methylphenol. The substituent at the 2-position of the benzoxazole ring can be varied by choosing the appropriate carboxylic acid derivative for the condensation reaction.
A general synthetic scheme is presented below:
Caption: General synthetic route for 2-substituted-7-methylbenzo[d]oxazole derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzoxazole derivatives have emerged as a promising class of anticancer agents, with research indicating their ability to target various key pathways involved in tumor growth and proliferation.[1][2] One of the critical targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]
While extensive data on a wide range of 7-methylbenzo[d]oxazole derivatives is still emerging, preliminary studies have shown encouraging results. For instance, a 5-methyl substituted benzoxazole derivative has demonstrated cytotoxic activity against breast cancer cells, highlighting the potential of methylated benzoxazoles in cancer therapy.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported in vitro anticancer activity of a methyl-substituted benzoxazole derivative.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Methyl-2-(pyridin-4-yl)benzo[d]oxazole | MCF-7 (Breast Cancer) | 4 |
Table 1: In vitro anticancer activity of a methyl-substituted benzoxazole derivative.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-methylbenzo[d]oxazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by 7-Methylbenzo[d]oxazole derivatives.
Antimicrobial Activity: A New Frontier Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][5][6] Studies on 2-substituted-7-methylbenzo[d]oxazole derivatives have revealed their potential as antimicrobial agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of synthesized 7-methylbenzo[d]oxazole derivatives against various bacterial strains.
| Compound | R-group at 2-position | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| BX-9 | 4-(1H-imidazol-1-yl)phenyl | >100 | >100 | >100 | >100 |
Table 2: Antimicrobial activity of a 2-substituted-7-methylbenzo[d]oxazole derivative.[4] (Note: Data for a broader range of 7-methyl derivatives is needed to establish clear structure-activity relationships.)
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the 7-methylbenzo[d]oxazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Mix well and transfer 100 µL from the first well to the second well. Continue this two-fold serial dilution process across the plate, discarding 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control well.
-
Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Benzoxazole derivatives have been reported to possess significant anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]
While specific in vivo data for 7-methylbenzo[d]oxazole derivatives is not yet widely available, the established anti-inflammatory potential of the broader benzoxazole class suggests that this is a promising area for future investigation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): a control group, a positive control group (e.g., treated with indomethacin or diclofenac), and test groups receiving different doses of the 7-methylbenzo[d]oxazole derivative. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Mechanism of carrageenan-induced paw edema and potential site of action for anti-inflammatory agents.
Conclusion
The 7-Methylbenzo[d]oxazole scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. The available data, though still in its early stages for this specific substitution pattern, points towards significant potential in the realms of anticancer, antimicrobial, and anti-inflammatory research. The synthetic accessibility of these compounds, coupled with the diverse biological activities exhibited by the broader benzoxazole class, provides a strong rationale for continued investigation. Future research should focus on the synthesis of a wider array of 2-substituted-7-methylbenzo[d]oxazole derivatives and their systematic evaluation in a battery of in vitro and in vivo models. Elucidating the precise mechanisms of action and establishing clear structure-activity relationships will be crucial for optimizing the therapeutic potential of this promising class of compounds. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-6. [Link]
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Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(5), 616-624. [Link]
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solubility and stability of 7-Methylbenzo[d]oxazole in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of 7-Methylbenzo[d]oxazole
Introduction
7-Methylbenzo[d]oxazole is a heterocyclic organic compound featuring a fused benzene and oxazole ring system with a methyl group substituent. As a derivative of benzoxazole, it belongs to a class of compounds recognized for their significant pharmacological and industrial applications.[1][2][3] The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][4]
The successful application of 7-Methylbenzo[d]oxazole in any research or development context, particularly in drug discovery and process chemistry, is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are its solubility in common laboratory solvents and its chemical stability under various stress conditions. Solubility dictates the choice of solvent for synthesis, purification, formulation, and biological screening, directly impacting bioavailability and ease of handling.[5][6] Stability, on the other hand, determines the compound's shelf-life, degradation pathways, and potential for the formation of impurities over time.[7][8]
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Methylbenzo[d]oxazole. In the absence of extensive specific data in the public domain for this particular derivative, this document outlines robust experimental protocols derived from established methodologies for similar heterocyclic compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, ensuring the scientific integrity of their work.
Part 1: Solubility Profile of 7-Methylbenzo[d]oxazole
A deep understanding of a compound's solubility is paramount for its effective use in a laboratory setting. This section details the theoretical solubility profile of 7-Methylbenzo[d]oxazole based on its molecular structure and provides a detailed experimental protocol for its quantitative determination.
Theoretical Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9][10] The structure of 7-Methylbenzo[d]oxazole—a fused aromatic system—suggests it is a relatively nonpolar, hydrophobic molecule. The presence of the nitrogen and oxygen heteroatoms in the oxazole ring introduces some polarity and potential for hydrogen bonding.[11]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the predominantly hydrophobic nature of the bicyclic aromatic core, 7-Methylbenzo[d]oxazole is expected to exhibit moderate to good solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are capable of engaging in dipole-dipole interactions and can accept hydrogen bonds. It is anticipated that 7-Methylbenzo[d]oxazole will demonstrate good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The capacity of 7-Methylbenzo[d]oxazole to act as a hydrogen bond acceptor may afford it some solubility in polar protic solvents. However, its overall hydrophobic character suggests that its aqueous solubility will be low. Its solubility in alcohols is expected to decrease as the carbon chain length of the alcohol increases.[5]
-
Aqueous Solubility and pH: As a weak base (pKa of the conjugate acid of the parent oxazole is ~0.8), the solubility of 7-Methylbenzo[d]oxazole in aqueous solutions is expected to increase under acidic conditions due to the formation of a more soluble protonated species.[11]
Experimental Protocol for Quantitative Solubility Determination
To move beyond theoretical predictions, a robust experimental approach is necessary. The shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the equilibrium solubility of a compound.[10]
Objective: To quantitatively determine the solubility of 7-Methylbenzo[d]oxazole in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
7-Methylbenzo[d]oxazole (solid, high purity)
-
Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 7-Methylbenzo[d]oxazole to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtrate with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) for the quantification of 7-Methylbenzo[d]oxazole. The mobile phase could be a mixture of acetonitrile and water or methanol and water. The detector wavelength should be set to the λmax of the compound.
-
Prepare a series of calibration standards of known concentrations of 7-Methylbenzo[d]oxazole.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 7-Methylbenzo[d]oxazole in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.
-
Data Presentation: Solubility Data Table
The quantitative results should be summarized in a clear and concise table.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | 25 | ||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Polar Aprotic | Acetonitrile | 25 | ||
| Acetone | 25 | |||
| DMSO | 25 | |||
| Nonpolar | Toluene | 25 | ||
| Hexane | 25 |
Visualization: Solubility Determination Workflow
Caption: Workflow for quantitative solubility determination.
Part 2: Stability Profile and Forced Degradation Studies
Assessing the chemical stability of a compound is a critical component of its development.[7] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[8][12] This helps to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[7][8]
Potential Degradation Pathways
Benzoxazole rings can be susceptible to certain degradation pathways:
-
Hydrolysis: The oxazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions. This could lead to ring-opening to form an amide intermediate.[13]
-
Oxidation: The electron-rich heterocyclic system could be prone to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photolysis: Exposure to UV light can sometimes induce degradation in aromatic systems.[7]
Experimental Protocol for Forced Degradation Studies
Objective: To evaluate the stability of 7-Methylbenzo[d]oxazole under various stress conditions and to identify major degradation products.
Materials:
-
7-Methylbenzo[d]oxazole
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Solvents (e.g., Acetonitrile, Water)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV detector (or ideally, an HPLC-MS system for identification of degradants)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 7-Methylbenzo[d]oxazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). Take samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C), as base-catalyzed reactions can be rapid. Take samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light. Take samples at time points and dilute.
-
Thermal Degradation: Expose a solid sample of 7-Methylbenzo[d]oxazole to dry heat in an oven (e.g., 80 °C) for a set period. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (e.g., exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
If using HPLC-MS, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Data Presentation: Stability Summary Table
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ||
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40 °C | ||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | Dry Heat | 48 h | 80 °C | ||
| Thermal (Solution) | Dry Heat | 48 h | 80 °C | ||
| Photolytic | UV/Vis Light | - | RT |
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusion
While specific published data on the solubility and stability of 7-Methylbenzo[d]oxazole is scarce, a systematic and scientifically rigorous approach can readily yield the necessary information. The theoretical profiles outlined in this guide, based on the compound's chemical structure, provide a solid foundation for experimental design. By implementing the detailed protocols for quantitative solubility determination and forced degradation studies, researchers can generate the critical data required for informed decision-making in synthesis, formulation, and biological evaluation. This structured approach ensures the trustworthiness and integrity of the data, paving the way for the successful application of 7-Methylbenzo[d]oxazole in scientific and developmental pursuits.
References
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exploring the aromaticity of the 7-Methylbenzo[d]oxazole ring system
An In-Depth Technical Guide to the Aromaticity of the 7-Methylbenzo[d]oxazole Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its prevalence in pharmacologically active compounds.[1][2] Its aromaticity is a critical determinant of its chemical reactivity, stability, and biological interactions. This guide provides a comprehensive exploration of the aromaticity of the 7-Methylbenzo[d]oxazole ring system, offering a blend of theoretical principles and practical, field-proven methodologies. As a senior application scientist, the goal is to not only present data but to illuminate the causality behind experimental and computational choices. This document serves as a self-validating system, grounding its claims in authoritative references and detailed protocols to ensure scientific integrity. We will delve into both computational and experimental approaches to characterizing the aromaticity of this specific heterocyclic system, providing researchers with the tools to confidently assess and understand this fundamental property.
Introduction: The Significance of Aromaticity in Drug Discovery
Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons.[3] This property profoundly influences a molecule's physicochemical characteristics, including its reactivity, electronic properties, and potential for non-covalent interactions such as π-π stacking. In the context of drug development, the aromatic nature of a heterocyclic core, like benzoxazole, is not merely an academic curiosity. It governs how a drug candidate interacts with its biological target, influences its metabolic stability, and impacts its overall pharmacokinetic and pharmacodynamic profile.[4] A thorough understanding and quantification of aromaticity are therefore indispensable for rational drug design and lead optimization.
The Benzoxazole Scaffold: A Privileged Heterocycle
Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[5][6] This fusion imparts a unique electronic structure and chemical reactivity to the molecule. The aromaticity of the benzoxazole system makes it relatively stable, yet it possesses reactive sites that allow for functionalization, making it a versatile starting material for the synthesis of more complex, bioactive structures.[1][5] Derivatives of benzoxazole are of significant interest due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8]
Focus on 7-Methylbenzo[d]oxazole: A Case Study
The introduction of a methyl group at the 7-position of the benzoxazole ring can modulate its electronic properties and, consequently, its aromaticity and reactivity. The methyl group, being an electron-donating group, can influence the electron density distribution within the fused ring system. A quantitative assessment of this influence is crucial for understanding the structure-activity relationship (SAR) of 7-methylated benzoxazole derivatives in drug discovery programs. This guide will use 7-Methylbenzo[d]oxazole as a case study to illustrate the application of modern techniques in the evaluation of aromaticity.
Theoretical Framework for Assessing Aromaticity
The multidimensional nature of aromaticity necessitates the use of various criteria for its characterization.[9] The most widely accepted methods fall into two main categories: those based on magnetic properties and those based on geometric parameters.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe the magnetic shielding at the center of a ring, which serves as a direct measure of the induced ring current—a hallmark of aromaticity.[10][11] A negative NICS value indicates a diatropic ring current, signifying aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The NICS value is typically calculated at the geometric center of the ring (NICS(0)) and at 1 Å above the plane of the ring (NICS(1)), with the latter being considered a better indicator of the π-electron contribution to aromaticity.[12]
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization within a ring.[3][13] It compares the experimental or calculated bond lengths of a given molecule to the optimal bond lengths found in a fully aromatic system (e.g., benzene). The HOMA index ranges from 1 for a perfectly aromatic system to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.[14][15] This index provides a valuable structural measure of aromaticity that is complementary to the magnetic criteria.
Computational Protocol for 7-Methylbenzo[d]oxazole Aromaticity Assessment
To obtain reliable theoretical data on the aromaticity of 7-Methylbenzo[d]oxazole, a systematic computational workflow is essential. The following protocol outlines the steps for geometry optimization and the subsequent calculation of NICS and HOMA indices.
Step-by-Step Computational Workflow
This protocol is designed to be executed using a quantum chemistry software package such as Gaussian.
-
Molecular Structure Input:
-
Construct the 3D structure of 7-Methylbenzo[d]oxazole.
-
Define the atomic coordinates in a suitable format (e.g., Cartesian coordinates or Z-matrix).
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology: Density Functional Theory (DFT) is a robust choice. The B3LYP functional with a 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for such systems.
-
Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
NICS Calculation:
-
Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation to obtain the NICS values.
-
Methodology: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR properties.
-
Procedure: Place a ghost atom (Bq) at the geometric center of both the benzene and oxazole rings. Calculate the isotropic magnetic shielding tensor for these ghost atoms. The NICS value is the negative of the calculated isotropic shielding. For NICS(1), the ghost atom is placed 1 Å above the ring plane.
-
-
HOMA Index Calculation:
-
Extract the bond lengths of the C-C, C-N, and C-O bonds within the benzoxazole ring system from the optimized geometry.
-
Formula: The HOMA index is calculated using the following equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a given bond type, and R_i is the calculated bond length.[13]
-
Parameters: Use established R_opt and α values for C-C, C-N, and C-O bonds from the literature to ensure consistency and comparability.[12]
-
Caption: Computational workflow for determining the aromaticity of 7-Methylbenzo[d]oxazole.
Table of Expected Quantitative Aromaticity Indices
The following table presents the expected NICS(1) and HOMA values for the individual rings of 7-Methylbenzo[d]oxazole, pending actual computational results. These expectations are based on the known aromatic character of the parent benzoxazole system.
| Ring System | Aromaticity Index | Expected Value | Interpretation |
| Benzene Ring | NICS(1) (ppm) | ~ -8 to -12 | Aromatic |
| HOMA | ~ 0.8 to 0.95 | Highly Aromatic | |
| Oxazole Ring | NICS(1) (ppm) | ~ -4 to -7 | Moderately Aromatic |
| HOMA | ~ 0.5 to 0.7 | Moderately Aromatic |
Experimental Validation of Aromaticity
While computational methods provide invaluable insights, experimental validation is crucial for a comprehensive understanding of a molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing aromaticity. The chemical shifts of protons attached to an aromatic ring are influenced by the ring current. Protons on the exterior of an aromatic ring are deshielded and resonate at a higher chemical shift (typically 7-8.5 ppm), while protons on the interior (if present) are shielded and resonate at a lower chemical shift. The specific chemical shifts and coupling constants of the aromatic protons of 7-Methylbenzo[d]oxazole can provide experimental evidence of its aromatic character.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified 7-Methylbenzo[d]oxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transformation, phasing, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to confirm the structure and assess the electronic environment of the ring system.
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths and angles, which are essential for calculating the HOMA index and for a detailed analysis of the geometric aspects of aromaticity.[4] The planarity of the ring system, a key requirement for aromaticity, can also be unequivocally determined.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of 7-Methylbenzo[d]oxazole of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Caption: Experimental workflow for the validation of aromaticity in 7-Methylbenzo[d]oxazole.
Synthesis of 7-Methylbenzo[d]oxazole
The synthesis of 7-Methylbenzo[d]oxazole can be achieved through several established methods for benzoxazole formation. A common and effective approach is the condensation of a 2-amino-6-methylphenol with a suitable carboxylic acid or its derivative.[8]
Synthetic Protocol: Condensation of 2-Amino-6-methylphenol with Formic Acid
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylphenol and an excess of formic acid.
-
Polyphosphoric acid (PPA) can be used as a condensing agent and solvent.
-
-
Reaction Conditions:
-
Heat the reaction mixture at a temperature sufficient to drive the condensation and cyclization, typically in the range of 100-150 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude 7-Methylbenzo[d]oxazole by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Conclusion
The aromaticity of the 7-Methylbenzo[d]oxazole ring system is a fundamental property that dictates its chemical behavior and biological activity. This guide has provided a comprehensive framework for its investigation, integrating both theoretical and experimental methodologies. By following the detailed protocols for computational analysis (NICS and HOMA) and experimental validation (NMR and X-ray crystallography), researchers can gain a deep and quantitative understanding of the aromatic character of this important heterocyclic scaffold. Such insights are critical for the rational design of novel benzoxazole-based therapeutic agents and functional materials. The synergy between computational prediction and experimental verification, as outlined in this guide, represents a robust and reliable approach to modern chemical research.
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-
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The Benzoxazole Scaffold: From Serendipitous Discovery to Nature's Arsenal
A Technical Guide for Researchers and Drug Development Professionals
Foreword
The benzoxazole scaffold, a deceptively simple fusion of a benzene and an oxazole ring, has etched a significant mark in the landscape of medicinal chemistry and natural product discovery. Its journey from a synthetic curiosity to a privileged structure in drug development is a testament to its remarkable biological versatility. This technical guide provides an in-depth exploration of the discovery and natural occurrence of benzoxazole scaffolds, offering researchers and drug development professionals a comprehensive understanding of their origins, biosynthesis, and inherent therapeutic potential. We will delve into the foundational synthetic strategies, uncover the diverse natural sources of these compounds, and illuminate the intricate biosynthetic pathways that nature employs to construct this versatile core.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Synthesis
The story of the benzoxazole scaffold is rooted in the foundational principles of organic synthesis. Its construction typically relies on the elegant and efficient condensation of a 2-aminophenol with a suitable electrophilic partner, a strategy that offers remarkable flexibility in introducing a wide array of substituents, particularly at the 2-position, for modulating pharmacological activity.[1]
Foundational Synthetic Workflow: The Condensation-Cyclization Cascade
The most prevalent and historically significant method for synthesizing the benzoxazole core involves the reaction of a 2-aminophenol with a carboxylic acid, aldehyde, acyl chloride, or amide under various catalytic conditions.[1][2] A generalized workflow often commences with the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to yield the final benzoxazole product.[1]
Caption: Generalized synthetic workflow for 2-substituted benzoxazoles.
This fundamental approach has been refined over the years, with the development of greener and more efficient catalytic systems, including the use of Brønsted acidic ionic liquid gels under solvent-free conditions, which allow for high yields and catalyst reusability.[2]
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
The following protocol, adapted from established methodologies, outlines the synthesis of 2-phenylbenzoxazole as a representative example.[2]
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
Brønsted acidic ionic liquid (BAIL) gel catalyst
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5 mL reaction vessel
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) apparatus for reaction monitoring
Procedure:
-
To a 5 mL reaction vessel, add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol % of BAIL).
-
Stir the reaction mixture at 130 °C under solvent-free conditions.
-
Monitor the progress of the reaction periodically using TLC or GC. The reaction is typically complete within 5 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-phenylbenzoxazole can be further purified by column chromatography if necessary.
Part 2: Nature's Embrace: The Widespread Occurrence of Benzoxazoles
While the benzoxazole scaffold is readily accessible through synthetic chemistry, nature has long harnessed its potential. Benzoxazole-containing natural products are a testament to the evolutionary selection of this privileged core for a diverse array of biological functions. These compounds have been isolated from a wide range of organisms, from marine invertebrates to terrestrial bacteria.[3][4]
A Diverse Natural Product Portfolio
The natural world is replete with structurally diverse and biologically active benzoxazoles. Marine sponges, in particular, have proven to be a rich source of these compounds.[3] Since 1995, a number of sesquiterpenoid benzoxazoles have been purified from various sponge species, including those from the families Spongiidae, Smenospongia, Hyrtios, and Dactylospongia.[3] Bacteria, especially species of Actinomycetes and Streptomyces, are also prolific producers of benzoxazole-containing metabolites.[4] Notable examples include the antibiotic calcimycin and the antitumor agent nataxazole.[4][5][6] Even gorgonian corals contribute to the natural library of these fascinating molecules.[4]
| Natural Product | Source Organism | Reported Biological Activity |
| Calcimycin | Streptomyces chartreusis | Antibiotic[4] |
| Nataxazole | Streptomyces sp. | Antitumor[5][7] |
| Closoxazoles | Clostridium cavendishii | -[8] |
| Sesquiterpenoid Benzoxazoles | Marine Sponges (Spongiidae, etc.) | -[3] |
Biosynthesis: Nature's Intricate Assembly Line
The biosynthesis of the benzoxazole ring system is a fascinating example of nature's enzymatic ingenuity. Recent studies have shed light on these intricate pathways, revealing novel enzymatic cascades that differ from previously understood mechanisms for heterocycle formation.[5][8]
In the biosynthesis of the antitumor agent nataxazole, for instance, the benzoxazole moiety is formed through a pathway that proceeds via an unstable ester intermediate.[5][7] An ATP-dependent adenylating enzyme, NatL2, catalyzes the formation of this ester.[5] This reactive intermediate can spontaneously rearrange into an off-pathway amide. However, in the presence of a second, zinc-dependent enzyme, NatAM, the ester is efficiently converted to the benzoxazole ring via a hemiorthoamide intermediate.[5] This enzyme facilitates the elimination of water, a reverse hydrolysis reaction, to yield the final benzoxazole product.[5][7]
Caption: Biosynthetic pathway of the benzoxazole moiety in nataxazole.
More recently, a novel biosynthetic pathway for benzoxazoles has been discovered in anaerobic bacteria, such as Clostridium cavendishii.[8] This pathway is distinct in its use of 3-amino-4-hydroxybenzoate as a precursor and a unique assembly mechanism, expanding the known chemical space of natural benzoxazoles to include meta-substituted heterocycles.[8]
Part 3: The Biological Significance: A Privileged Scaffold in Drug Discovery
The structural resemblance of the benzoxazole moiety to natural purine nucleobases like adenine and guanine is a key factor contributing to its broad biological activity.[1][9][10] This bioisosteric relationship allows benzoxazole-containing molecules to interact favorably with a wide range of biological macromolecules, making them a cornerstone for the development of novel therapeutic agents.[1][11]
The versatility of the benzoxazole scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives, including:
-
Anticancer: Many benzoxazole derivatives have demonstrated potent anticancer activity.[12][13][14]
-
Antimicrobial: The scaffold is a common feature in compounds with antibacterial and antifungal properties.[4][13][15]
-
Anti-inflammatory: Benzoxazole derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][13]
-
Antiviral: Certain derivatives have shown promise as antiviral agents, including activity against HIV.[13]
-
Antiparasitic and Anthelmintic: The benzoxazole core is also found in compounds with activity against parasites and helminths.[16][17]
The synthetic tractability of the benzoxazole scaffold, coupled with its inherent ability to interact with a multitude of biological targets, ensures its continued prominence as a fruitful area of research in drug discovery.[1] The exploration of both naturally occurring and synthetically derived benzoxazoles will undoubtedly lead to the development of the next generation of therapeutic agents.
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An In-depth Technical Guide to 7-Methylbenzo[d]oxazole as a Precursor in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 7-Methylbenzo[d]oxazole, a versatile heterocyclic building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and reactivity of 7-Methylbenzo[d]oxazole. Particular emphasis is placed on its application as a precursor in the construction of complex molecular architectures, supported by detailed experimental protocols and mechanistic insights. The content is structured to offer not just procedural guidance but also a deeper understanding of the chemical principles that govern its utility, thereby empowering chemists to leverage this scaffold in their synthetic endeavors.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a fused bicyclic system comprising a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of both hydrogen bond accepting nitrogen and oxygen atoms, facilitates diverse non-covalent interactions with biological macromolecules. This inherent ability to bind to a wide array of biological targets has led to the discovery of numerous benzoxazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
7-Methylbenzo[d]oxazole, a key derivative of this class, serves as a crucial starting material for the synthesis of more elaborate and often biologically active molecules. The strategic placement of the methyl group at the 7-position influences the molecule's electronic properties and reactivity, offering unique opportunities for functionalization. This guide will explore the synthetic pathways to 7-Methylbenzo[d]oxazole and, more importantly, its subsequent transformations into value-added chemical entities.
Synthesis of 7-Methylbenzo[d]oxazole
The most common and direct route to the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives. For the synthesis of 7-Methylbenzo[d]oxazole, the logical starting material is 2-amino-6-methylphenol.
General Synthetic Pathway: Condensation of 2-Amino-6-methylphenol
The synthesis is typically achieved through the cyclocondensation of 2-amino-6-methylphenol with a suitable C1 source, such as formic acid or its orthoester equivalent, trimethyl orthoformate. The reaction is generally acid-catalyzed and proceeds via the formation of a formamide intermediate, followed by intramolecular cyclization and dehydration.
Caption: General synthesis of 7-Methylbenzo[d]oxazole.
Detailed Experimental Protocol: Synthesis from 2-Amino-6-methylphenol and Trimethyl Orthoformate
This protocol provides a reliable method for the laboratory-scale synthesis of 7-Methylbenzo[d]oxazole.
Materials:
-
2-Amino-6-methylphenol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene or other high-boiling point solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, combine 2-amino-6-methylphenol (1.0 eq.), trimethyl orthoformate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap.
-
Work-up: Once the reaction is complete (as indicated by TLC or the cessation of methanol collection), cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 7-Methylbenzo[d]oxazole as a pure compound.
Causality Behind Experimental Choices:
-
Trimethyl Orthoformate: This reagent serves as both a reactant (C1 source) and a dehydrating agent, driving the equilibrium towards the product.
-
p-Toluenesulfonic Acid: The acid catalyst is crucial for protonating the formamide intermediate, facilitating the nucleophilic attack of the hydroxyl group and subsequent dehydration.
-
Dean-Stark Apparatus: This piece of equipment is essential for the azeotropic removal of the methanol byproduct, which shifts the reaction equilibrium towards the formation of the benzoxazole.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of 7-Methylbenzo[d]oxazole is paramount for its identification and for monitoring reactions in which it is a precursor.
Physical Properties
| Property | Value | Source |
| CAS Number | 10531-82-5 | [1][2][3][4] |
| Molecular Formula | C₈H₇NO | [1][2][4] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 206.5 ± 9.0 °C (Predicted) | [1] |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of 7-Methylbenzo[d]oxazole.
-
¹H NMR Spectrum: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons on the benzene ring, a singlet for the methyl group, and a singlet for the proton at the 2-position of the oxazole ring. The specific chemical shifts and coupling constants are diagnostic for the 7-methyl substitution pattern.
-
¹³C NMR Spectrum: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the fused ring system.
The FT-IR spectrum of 7-Methylbenzo[d]oxazole will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic and methyl): ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹
-
C=N stretching (oxazole ring): ~1650-1590 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-O stretching (oxazole ring): ~1250-1020 cm⁻¹
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-Methylbenzo[d]oxazole, the molecular ion peak (M⁺) would be observed at m/z = 133. The fragmentation pattern of benzoxazoles is complex and can involve the loss of CO, HCN, and cleavage of the methyl group, providing further structural confirmation.
Reactivity and Application as a Precursor
The utility of 7-Methylbenzo[d]oxazole as a precursor stems from the reactivity of both the benzoxazole core and the methyl group.
Reactivity of the Benzoxazole Ring
The benzoxazole ring system is aromatic and relatively stable, but it possesses reactive sites that allow for functionalization.
-
Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the combined electronic effects of the fused oxazole ring and the methyl group. The oxazole ring is generally considered to be electron-withdrawing, which would direct incoming electrophiles to the meta-position relative to the fusion. However, the electron-donating methyl group at the 7-position will direct ortho and para to itself. The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution.
Caption: Potential sites for electrophilic aromatic substitution.
-
Metalation: The proton at the 2-position of the oxazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to form a 2-lithiobenzoxazole. This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents at the 2-position. The methyl group at the 7-position is not expected to significantly interfere with this reaction.
Reactivity of the Methyl Group
The methyl group at the 7-position can also be a site for chemical modification. For instance, it can undergo free-radical halogenation to introduce a handle for further synthetic transformations.
Application in the Synthesis of Pseudopteroxazole Precursors
A notable application of the 7-methylbenzoxazole scaffold is in the synthesis of precursors for complex natural products like (+)-seco-pseudopteroxazole and (+)-pseudopteroxazole. A reported synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid, a key precursor, starts from m-cresol and involves the construction of the 7-methylbenzoxazole core as a pivotal step.[1] This underscores the importance of this heterocyclic system in accessing intricate molecular architectures.
Future Outlook
7-Methylbenzo[d]oxazole is a valuable and versatile precursor in organic synthesis. Its strategic substitution pattern and the reactivity of the benzoxazole core offer numerous possibilities for the construction of novel and complex molecules. As the demand for new therapeutic agents and functional materials continues to grow, the importance of such fundamental building blocks is expected to increase. Further exploration of the reactivity of 7-Methylbenzo[d]oxazole and the development of new synthetic methodologies starting from this precursor will undoubtedly lead to the discovery of new and valuable chemical entities.
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LookChem. (n.d.). Cas 10531-82-5, 7-Methylbenzo[d]oxazole. Retrieved January 21, 2026, from [Link]
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Introduction: Unveiling the Potential of a Privileged Scaffold
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 7-Methylbenzo[d]oxazole
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear consistently in a multitude of biologically active compounds. The benzoxazole nucleus is a quintessential example of such a scaffold, forming the core of agents with a vast pharmacological spectrum, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The inherent aromaticity and the presence of heteroatoms in the benzoxazole ring system allow for critical interactions with various biological targets.[3]
Numerous studies have highlighted the potential of substituted benzoxazoles as potent cytotoxic agents against a range of human cancer cell lines.[4][5][6][7] These compounds can induce cell death through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth.[4] This guide focuses on a specific, under-explored derivative: 7-Methylbenzo[d]oxazole . The rationale for investigating this particular compound is built upon findings for related methylated benzoxazoles, which have demonstrated significant cytotoxic activity.[6][8][9]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive and field-proven framework for conducting a robust preliminary in vitro cytotoxicity assessment of 7-Methylbenzo[d]oxazole. It is designed not as a rigid protocol but as a strategic workflow, emphasizing the causality behind experimental choices to ensure scientific integrity and generate trustworthy, actionable data.
Part 1: Foundational Experimental Design
The initial phase of screening is critical for establishing a solid foundation for all subsequent investigations. The choices made here regarding cell models and compound handling will directly impact the quality and interpretability of the data.
The Core Principle of Cytotoxicity Screening
The primary objective of preliminary cytotoxicity screening is to determine the dose-dependent effect of a test compound on cell viability.[10][11] This is a fundamental step in drug discovery to assess potential toxicity and therapeutic efficacy.[12] The key metric derived from this initial screen is the Half-Maximal Inhibitory Concentration (IC50) , which represents the concentration of the compound required to inhibit cell growth or kill 50% of the cell population.[10] A lower IC50 value signifies higher potency.
Strategic Selection of a Cell Line Panel
A single cell line provides an incomplete picture. To build a meaningful preliminary profile for 7-Methylbenzo[d]oxazole, it is imperative to use a panel of cell lines that represents diverse cancer phenotypes and includes a non-cancerous control to assess selectivity.[10][12][13] A compound that is highly toxic to cancer cells but spares normal cells has a more promising therapeutic window.
Rationale for Cell Line Selection: The chosen panel should ideally include cell lines from different tissues of origin and with varying genetic backgrounds. For instance, using both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines can provide early insights into potential mechanisms or selective activity.[10] A non-cancerous line like HEK293 is a standard choice for evaluating baseline cytotoxicity.[12][14]
Table 1: Recommended Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER, PR, HER2 negative); aggressive |
| A549 | Lung Carcinoma | Represents a common and challenging cancer type |
| HepG2 | Hepatocellular Carcinoma | Represents liver cancer; important for metabolic studies |
| HEK293 | Human Embryonic Kidney | Non-cancerous control for assessing selectivity |
Compound Preparation and Quality Control
The accuracy of cytotoxicity data is contingent upon the precise and consistent preparation of the test compound.
-
Solubilization: 7-Methylbenzo[d]oxazole, like many organic small molecules, is expected to be poorly soluble in aqueous media. High-purity, sterile Dimethyl Sulfoxide (DMSO) is the standard solvent of choice. A concentrated stock solution (e.g., 10-50 mM) should be prepared.
-
Stock Solution: Prepare the stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.
-
Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare a series of working solutions through serial dilution in complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Vehicle Control: A crucial control in every experiment is the "vehicle control," which consists of cells treated with the same final concentration of DMSO as the highest dose of the test compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.
Part 2: Primary Cytotoxicity Screening - The MTT Assay
The MTT assay is a robust, reliable, and widely adopted colorimetric method for the initial determination of cytotoxicity.[12] It serves as the workhorse for high-throughput screening of compound libraries.
Assay Principle: A Measure of Metabolic Health
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[15] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[15][16]
Experimental Workflow
The following diagram outlines the logical flow of the MTT assay from cell seeding to data analysis.
Caption: Quadrant analysis in Annexin V/PI flow cytometry.
-
Causality & Interpretation: A significant, dose-dependent increase in the Annexin V-positive/PI-negative population after treatment with 7-Methylbenzo[d]oxazole would be strong evidence that the compound induces apoptosis. This provides a specific mechanistic clue that is not available from viability assays alone.
Part 4: Synthesizing the Preliminary Profile & Decision Making
The true value of this screening process lies in the integrated analysis of all data points. The goal is to build a coherent narrative of the compound's activity.
-
Potency Assessment: The IC50 values from the MTT assay establish the potency of 7-Methylbenzo[d]oxazole across different cancer types.
-
Selectivity Assessment: The Selectivity Index (SI), calculated by comparing the IC50 in a non-cancerous line (HEK293) to the IC50 in cancer lines, provides a crucial first look at the therapeutic window. A higher SI is desirable. [12]3. Mechanism Confirmation: The LDH and Annexin V/PI results help confirm the mode of action. Does the compound arrest growth, or does it actively kill cells? If it kills them, is it through a controlled apoptotic process or a more inflammatory necrotic process?
The following decision tree illustrates how to synthesize these findings to guide future research.
Caption: Decision-making flowchart based on screening data.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the preliminary cytotoxicity screening of 7-Methylbenzo[d]oxazole. By integrating a primary viability assay (MTT) with secondary mechanistic assays (LDH, Annexin V/PI) across a strategic panel of cell lines, researchers can generate a comprehensive initial profile of the compound's anticancer potential.
Should 7-Methylbenzo[d]oxazole prove to be a potent and selective inducer of apoptosis, the logical next steps would include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Western Blot Analysis: To probe for the activation of key apoptotic proteins, such as cleaved caspases (Caspase-3, -7, -9) and changes in the expression of Bcl-2 family proteins.
-
Target Identification Studies: Based on the literature for the broader benzoxazole class, investigating the inhibition of specific kinases, such as VEGFR-2, could be a fruitful avenue. [4] By following this structured and scientifically-grounded approach, the initial screening phase can effectively identify promising lead compounds and provide the critical data needed to justify and guide more intensive, resource-heavy downstream drug development efforts.
References
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- Abcam. (n.d.). MTT assay protocol.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Microwave-Assisted Synthesis of 7-Methylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 7-Methylbenzo[d]oxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We present a detailed, optimized protocol for its preparation via a microwave-assisted cyclization of 2-amino-3-methylphenol and formic acid. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust framework for researchers.
Introduction: The Significance of 7-Methylbenzo[d]oxazole and the Power of Microwave Synthesis
Benzoxazoles are a class of bicyclic heterocyclic compounds that are integral to numerous areas of chemical research and development. Their unique structural and electronic properties have led to their incorporation into a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] The specific substitution pattern of 7-Methylbenzo[d]oxazole makes it an attractive building block for creating novel molecular entities with tailored biological activities.
Traditional methods for synthesizing benzoxazoles often require prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By directly coupling microwave energy with the molecules in the reaction mixture, MAOS provides rapid and uniform heating, leading to dramatic acceleration of reaction rates, often with cleaner reaction profiles and higher yields.[2][3] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[3]
This guide provides a detailed protocol for the microwave-assisted synthesis of 7-Methylbenzo[d]oxazole, enabling researchers to efficiently produce this important molecule.
Reaction Mechanism and Rationale
The synthesis of 7-Methylbenzo[d]oxazole from 2-amino-3-methylphenol and formic acid proceeds through a well-established acid-catalyzed condensation and cyclization mechanism. The key steps are outlined below:
-
N-Formylation: The reaction is initiated by the formylation of the amino group of 2-amino-3-methylphenol by formic acid. This step is often the rate-determining step in the absence of a catalyst.
-
Intramolecular Cyclization: The hydroxyl group of the N-formylated intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This intramolecular cyclization forms a five-membered dihydro-oxazole intermediate.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the dihydro-oxazole intermediate to yield the aromatic 7-Methylbenzo[d]oxazole.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers of each step, particularly the initial N-formylation and the final dehydration. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid localized heating.
Experimental Protocol: Microwave-Assisted Synthesis of 7-Methylbenzo[d]oxazole
This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Purity | Supplier |
| 2-Amino-3-methylphenol | C₇H₉NO | 123.15 g/mol | 2835-97-4 | ≥96% | Sigma-Aldrich |
| Formic Acid | CH₂O₂ | 46.03 g/mol | 64-18-6 | ≥95% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 g/mol | 110-54-3 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 | ACS Grade | VWR |
| Silica Gel | SiO₂ | 60.08 g/mol | 7631-86-9 | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-methylphenol (1.23 g, 10 mmol) and formic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes. The pressure should be monitored and should not exceed the safe operating limits of the vessel.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.
-
Neutralization: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7).
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 7-Methylbenzo[d]oxazole can be purified by one of the following methods:
-
Recrystallization: For highly crystalline products, recrystallize the crude material from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4]
-
Column Chromatography: For oils or less crystalline solids, purify the crude product by flash column chromatography on silica gel.[4][5] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5-20%). The fractions containing the pure product can be identified by thin-layer chromatography (TLC).
Characterization
The identity and purity of the synthesized 7-Methylbenzo[d]oxazole should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.
-
FT-IR Spectroscopy: Obtain an infrared spectrum to identify the characteristic functional groups.
-
Mass Spectrometry: Perform mass spectrometry to confirm the molecular weight of the product.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of 7-Methylbenzo[d]oxazole.
Caption: Workflow for the microwave-assisted synthesis of 7-Methylbenzo[d]oxazole.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes |
| Yield | 80-95% (reported for analogous reactions) |
| Appearance | White to off-white solid or pale yellow oil |
| Purity (post-purification) | >98% by NMR |
Troubleshooting:
-
Low Yield:
-
Ensure the microwave vial is properly sealed to prevent loss of volatile reactants.
-
Confirm the purity of the starting 2-amino-3-methylphenol, as impurities can interfere with the reaction.
-
Optimize the microwave irradiation time and temperature.
-
-
Incomplete Reaction:
-
Increase the reaction time in increments of 2-3 minutes.
-
Ensure efficient stirring during the reaction.
-
-
Dark-colored Product:
-
This may indicate decomposition. Reduce the reaction temperature or time.
-
Thorough purification by column chromatography may be necessary.
-
Conclusion
The microwave-assisted synthesis of 7-Methylbenzo[d]oxazole presented in this guide offers a rapid, efficient, and scalable method for producing this valuable heterocyclic compound. By leveraging the benefits of microwave technology, researchers can significantly streamline their synthetic efforts, accelerating the pace of discovery in drug development and materials science. The detailed protocol and mechanistic insights provided herein are intended to empower scientists to confidently and successfully implement this modern synthetic technique in their laboratories.
References
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Bentham Science Publishers. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved from [Link]
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University of Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Derivatives under Solvent-Free Conditions | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
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Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]
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ResearchGate. (2018). Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles? Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
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ResearchGate. (2023). (PDF) SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Microwave Assisted Multicomponent Synthesis Of Some 7-Amino-3-(Substituted Phenyl)-5-(Substituted Phenyl)-[2][6][7]Triazolo[4,3a]Pyrimidine-6-Carbonitrile Derivatives. Retrieved from [Link]
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MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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The Strategic Application of 7-Methylbenzo[d]oxazole in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Privileged Nature of the Benzoxazole Scaffold and the Unique Role of the 7-Methyl Substituent
The benzoxazole core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds spanning a wide array of therapeutic areas.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for the design of targeted therapeutics.[3] From anticancer and anti-inflammatory to antimicrobial agents, the versatility of the benzoxazole nucleus is well-documented.[4][5]
This guide focuses on a specific, yet strategically significant, derivative: 7-Methylbenzo[d]oxazole . The introduction of a methyl group at the 7-position of the benzoxazole ring can profoundly influence the molecule's physicochemical properties and biological activity. This strategic methylation can enhance metabolic stability, modulate lipophilicity, and provide a crucial vector for optimizing drug-target interactions, potentially leading to improved potency and selectivity. Emerging evidence suggests that the 7-methyl substitution can confer advantageous properties, such as enhanced antibacterial efficacy against certain strains. This document provides a comprehensive overview of the synthesis, applications, and detailed protocols for leveraging the 7-Methylbenzo[d]oxazole scaffold in drug discovery campaigns.
I. Synthesis of the 7-Methylbenzo[d]oxazole Scaffold: Core Protocols and Rationale
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. The primary route to 7-Methylbenzo[d]oxazole derivatives commences with the key intermediate, 2-amino-3-methylphenol .
Protocol 1: Synthesis of the Precursor: 2-Amino-3-methylphenol
The synthesis of 2-amino-3-methylphenol is a critical first step. A common and effective method involves the reduction of the corresponding nitrophenol.
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-3-methylphenol.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-methyl-2-nitrophenol (1.0 eq) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylphenol, which can often be used in the next step without further purification.
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and ease of handling.
-
Solvent: Methanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr hydrogenator is recommended for larger scales to ensure adequate hydrogen pressure and reaction efficiency.
Protocol 2: General Synthesis of 2-Substituted-7-methylbenzo[d]oxazoles
The most common and versatile method for constructing the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivative, or an aldehyde followed by oxidative cyclization.
Reaction Scheme:
Figure 2: General synthesis of 2-substituted-7-methylbenzo[d]oxazoles.
Step-by-Step Protocol (using a carboxylic acid):
-
Reactant Mixture: Combine 2-amino-3-methylphenol (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a suitable reaction vessel.
-
Condensing Agent: Add a dehydrating/condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).
-
Heating: Heat the reaction mixture, typically at temperatures ranging from 120-180 °C, for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Condensing Agents: PPA and Eaton's reagent are powerful dehydrating agents that promote the formation of the amide intermediate and subsequent cyclization to the benzoxazole ring.
-
Temperature: High temperatures are often necessary to drive the dehydration and cyclization steps to completion.
-
Aqueous Work-up: Quenching the reaction mixture in water hydrolyzes the condensing agent and allows for the precipitation and extraction of the product.
II. Applications of 7-Methylbenzo[d]oxazole in Drug Discovery
The 7-Methylbenzo[d]oxazole scaffold has shown promise in several therapeutic areas. The following sections detail its application with accompanying screening protocols.
Application 1: Anticancer Agents - Targeting Kinases
Benzoxazole derivatives are known to act as kinase inhibitors, a critical class of anticancer drugs.[6][7] The 7-methyl group can potentially enhance binding to the ATP-binding pocket of kinases and improve selectivity.
Workflow for Kinase Inhibitor Discovery:
Figure 3: Workflow for kinase inhibitor discovery.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of 7-methylbenzo[d]oxazole derivatives against a specific kinase.
-
Reagents and Materials: Recombinant human VEGFR-2, suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, plate reader.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme. b. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-methylbenzo[d]oxazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Data Summary Table: Representative Anticancer Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| 7-Me-BzOx-A | VEGFR-2 | 150 | HepG2 | 5.2 |
| 7-Me-BzOx-B | c-Met | 85 | MCF-7 | 2.8 |
| 5-Me-BzOx-A | VEGFR-2 | 250 | HepG2 | 8.1 |
Note: Data are hypothetical and for illustrative purposes.
Application 2: Anti-inflammatory Agents
Benzoxazole derivatives have been investigated as inhibitors of key inflammatory mediators.[5] The 7-methyl group may contribute to improved potency and pharmacokinetic properties.
Protocol 5: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ values.
III. Structure-Activity Relationship (SAR) Insights
The strategic placement of the methyl group at the 7-position can significantly impact biological activity. While extensive SAR studies on 7-methylbenzo[d]oxazoles are still emerging, preliminary findings suggest:
-
Enhanced Antibacterial Activity: The introduction of a methyl group at the 7-position has been shown to boost activity against E. coli. This may be due to increased lipophilicity, facilitating better penetration of the bacterial cell membrane, or specific interactions with the target enzyme.
-
Modulation of Kinase Selectivity: The position of the methyl group on the benzoxazole ring can influence the selectivity profile against different kinases. Compared to 5-methyl or 6-methyl isomers, the 7-methyl group may offer a unique steric and electronic profile that can be exploited to achieve selectivity for a particular kinase.[6]
IV. Conclusion and Future Directions
The 7-Methylbenzo[d]oxazole scaffold represents a valuable and strategically important building block in modern medicinal chemistry. Its synthesis is accessible, and the 7-methyl group offers a powerful tool for fine-tuning the pharmacological properties of lead compounds. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery endeavors. Future research should focus on expanding the library of 2-substituted-7-methylbenzo[d]oxazoles and conducting comprehensive SAR studies across various biological targets to fully unlock the therapeutic potential of this promising molecular framework.
V. References
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El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886-1901. Available from: [Link]
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Patil, S. A., Patil, R., & Patil, S. A. (2010). Benzoxazole: a privileged scaffold in medicinal chemistry. Medicinal Chemistry Research, 19(6), 527-553.
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Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202300187. Available from: [Link]
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Sansinenea, E., & Ortiz, A. (2011). Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole. Revista de la Sociedad Química de México, 55(3), 164-167. Available from: [Link]
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Klimesova, V., et al. (2009). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules, 14(11), 4645-4657. Available from: [Link]
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Temiz-Arpaci, Ö., et al. (2008). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittelforschung, 48(7), 775-779. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(21), 7352. Available from: [Link]
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Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research, 34(7), 1505-1515. Available from: [Link]
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A Step-by-Step Guide to the Functionalization of the Benzoxazole Ring: Application Notes and Protocols for Researchers
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties.[1][2] This privileged heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a common feature in numerous natural products, pharmaceuticals, and functional organic materials.[3][4] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7] The ability to strategically introduce functional groups onto the benzoxazole core is therefore of paramount importance for the development of novel therapeutic agents and advanced materials.[8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for the functionalization of the benzoxazole ring. We will delve into the mechanistic underpinnings of these methods and provide field-proven, step-by-step protocols for key transformations.
The Landscape of Benzoxazole Functionalization
The functionalization of the benzoxazole ring can be broadly categorized into two main approaches: the direct modification of the pre-formed benzoxazole core and the synthesis of the ring system from already functionalized precursors. The former, particularly through direct C-H bond functionalization, has gained significant traction due to its atom economy and efficiency.[9][10]
The benzoxazole ring presents several positions amenable to functionalization, with the C2 position being the most reactive for electrophilic and radical substitutions due to the influence of the adjacent oxygen and nitrogen atoms. Functionalization of the benzene portion of the scaffold (positions C4, C5, C6, and C7) is also crucial for fine-tuning the electronic and steric properties of the molecule.[10]
Figure 1: Overview of key functionalization strategies for the benzoxazole scaffold.
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[11]
C2-Arylation of Benzoxazoles
The C2 position of the benzoxazole ring is particularly amenable to direct arylation. Palladium-catalyzed protocols have been extensively developed for this purpose.
Protocol 1: Palladium-Catalyzed Direct C2-Arylation of Benzoxazole
This protocol is adapted from a room-temperature direct arylation method, highlighting the advances in catalyst development that allow for milder reaction conditions.[12]
Materials:
-
Benzoxazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos (ligand)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and NiXantphos (4 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add benzoxazole (1.2 equivalents) and aryl bromide (1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents).
-
Add anhydrous DME via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a specific ligand like NiXantphos is crucial for achieving high reactivity at room temperature. The ligand's wide bite angle and electron-donating properties facilitate the catalytic cycle.[12]
-
Base: Potassium carbonate is a mild base that facilitates the deprotonation of the C2-H bond, a key step in the deprotonative cross-coupling process.[12]
-
Solvent: DME is an effective solvent for this transformation, and its use can lead to higher yields compared to other solvents.[12]
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Functionalization of the Benzene Ring
Functionalization of the fused benzene ring is more challenging and often requires directing groups to achieve regioselectivity.[10] Copper-catalyzed methods have shown promise in this area.[13][14]
Protocol 2: Copper-Catalyzed C7-Amination of Benzoxazoles
This protocol is based on the principle of directed C-H functionalization, where a coordinating group can direct the metal catalyst to a specific C-H bond.
Materials:
-
Substituted benzoxazole (with a directing group if necessary)
-
Primary or secondary amine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, combine the benzoxazole derivative (1.0 equivalent), the amine (1.2 equivalents), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Trustworthiness of the Protocol:
This protocol is a self-validating system. The regioselectivity of the amination is a key indicator of the reaction's success. The absence of other isomers in the final product confirms the directing group's efficacy and the catalyst's precision.
Figure 2: Experimental workflow for direct C-H functionalization of benzoxazoles.
Cross-Coupling Reactions of Halo-Benzoxazoles
The use of halogenated benzoxazoles as precursors for cross-coupling reactions is a well-established and versatile strategy for introducing a wide range of functional groups.[15] The reactivity of the halo-benzoxazole is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[15]
Table 1: Comparison of Common Cross-Coupling Reactions for Benzoxazole Functionalization
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, K₂CO₃ | C-C |
| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃, Xantphos, NaOtBu | C-N |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkyne) |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (alkene) |
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromobenzoxazole
Materials:
-
2-Bromobenzoxazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 2-bromobenzoxazole (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Synthesis of Functionalized Benzoxazoles from Precursors
An alternative to functionalizing the pre-formed ring is to construct the benzoxazole scaffold from precursors that already contain the desired functional groups. This approach can be particularly advantageous for accessing derivatives that are difficult to obtain via direct functionalization.
Protocol 4: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenols and Tertiary Amides
This method provides a versatile route to a wide range of 2-substituted benzoxazoles.[9]
Materials:
-
2-Aminophenol
-
Tertiary amide
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve the tertiary amide (1.1 equivalents) in DCM and add 2-fluoropyridine (2.0 equivalents).
-
Cool the mixture to 0 °C.
-
Add triflic anhydride (1.2 equivalents) dropwise and stir for 15 minutes.
-
Add the 2-aminophenol (1.0 equivalent) and allow the reaction to warm to room temperature, stirring for 1 hour.
-
Quench the reaction with triethylamine.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography.[9]
Mechanistic Insight:
The reaction proceeds via the activation of the amide carbonyl group by triflic anhydride, followed by nucleophilic attack of the aminophenol, intramolecular cyclization, and subsequent elimination to afford the 2-substituted benzoxazole.[9]
Figure 3: Simplified pathway for the synthesis of 2-substituted benzoxazoles from precursors.
Conclusion
The functionalization of the benzoxazole ring is a rich and evolving field, driven by the continued demand for novel molecules in drug discovery and materials science. The methods outlined in this guide, from classical cross-coupling reactions to modern C-H activation strategies, provide a robust toolkit for researchers. The choice of a specific functionalization strategy will depend on the desired substitution pattern, the availability of starting materials, and the required tolerance of other functional groups. By understanding the principles and protocols detailed herein, scientists can effectively navigate the synthesis of diverse and complex benzoxazole derivatives to advance their research goals.
References
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]
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Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. ethesis. [Link]
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A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. ACS Publications. [Link]
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Synthesis of benzoxazoles via a silver mediated oxidation. Taylor & Francis Online. [Link]
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A multistep flow process for the synthesis of highly functionalized benzoxazoles. PubMed. [Link]
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A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. [Link]
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Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. ACS Publications. [Link]
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Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. PubMed. [Link]
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Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. [Link]
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Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. [Link]
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Benzoxazole derivatives: Significance and symbolism. ScienceDirect. [Link]
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Copper-Catalyzed C-H Activation for the Synthesis of Benzoxazoles. Sci-Hub. [Link]
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The Importance of Benzoxazole Derivatives in Modern Chemistry. LinkedIn. [Link]
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Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Indo American Journal of Pharmaceutical Sciences. [Link]
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Selected examples of coupling of benzoxazole with (hetero)aryl bromides in DEC. ResearchGate. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
-
Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides (Scheme 2). ResearchGate. [Link]
-
Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. PMC. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]
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Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate. [Link]
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of 7-Methylbenzo[d]oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Methylbenzo[d]oxazole Scaffold
The benzo[d]oxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both hydrogen bond accepting nitrogen and oxygen atoms facilitate diverse interactions with biological macromolecules. This has led to the development of numerous benzo[d]oxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of its physicochemical and pharmacological properties. In particular, the introduction of a methyl group at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes 7-methylbenzo[d]oxazole derivatives a highly sought-after class of compounds in drug discovery programs. This guide provides a comprehensive overview of the experimental setup for the synthesis of these valuable derivatives, focusing on practical protocols, mechanistic insights, and characterization.
Core Synthetic Strategies
The synthesis of 7-methylbenzo[d]oxazole derivatives predominantly starts from the key precursor, 2-amino-3-methylphenol. The general approach involves the condensation of this precursor with a suitable electrophile that provides the C2 carbon of the oxazole ring, followed by cyclization. The most common and versatile methods are detailed below.
Method 1: Condensation of 2-Amino-3-methylphenol with Aromatic Aldehydes
This is a widely employed and robust method for the synthesis of 2-aryl-7-methylbenzo[d]oxazoles. The reaction proceeds through a two-step sequence: the initial formation of a Schiff base (imine) intermediate, followed by an oxidative cyclization to furnish the final product.
-
Starting Materials: 2-Amino-3-methylphenol provides the core structure for the 7-methylbenzo[d]oxazole. The choice of the aromatic aldehyde directly determines the nature of the substituent at the 2-position of the final product.
-
Oxidant: An oxidizing agent is crucial for the cyclization of the Schiff base intermediate to the benzoxazole. Various oxidants can be employed, with iodine and manganese dioxide (MnO2) being common choices due to their efficiency and relatively mild reaction conditions. Air can also serve as a green and cost-effective oxidant, often in the presence of a catalyst.
-
Catalyst/Promoter: In some protocols, a catalyst or promoter is used to facilitate the reaction. For instance, an acid catalyst can accelerate the initial Schiff base formation. In microwave-assisted synthesis, a base like potassium carbonate is often used.
-
Solvent: The choice of solvent depends on the specific protocol and reaction temperature. High-boiling point solvents like DMF or DMSO are common for conventional heating, while solvent-free conditions are often employed in microwave-assisted synthesis to align with green chemistry principles.
Caption: General workflow for the synthesis of 2-aryl-7-methylbenzo[d]oxazoles.
This protocol is an adaptation of a general method for the synthesis of 2-arylbenzoxazoles and is designed to yield a specific, characterizable 7-methyl derivative.
Materials:
-
2-Amino-3-methylphenol (1.0 mmol, 123.15 mg)
-
2-Nitrobenzaldehyde (1.0 mmol, 151.12 mg)
-
Iodine (I₂) (1.0 mmol, 253.8 mg)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 138.2 mg)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesis reactor or round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a microwave process vial, combine 2-amino-3-methylphenol (1.0 mmol), 2-nitrobenzaldehyde (1.0 mmol), potassium carbonate (1.0 mmol), and iodine (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Alternative Conventional Heating: If a microwave reactor is unavailable, combine the reactants in a round-bottom flask with a suitable solvent like DMF (5 mL). Heat the mixture at 100-120°C for 4-6 hours, monitoring by TLC.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (10 mL) to the separatory funnel and shake to quench the excess iodine. The brown color of the organic layer should dissipate.
-
Extraction and Washing: Separate the layers. Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 7-methyl-2-(2-nitrophenyl)benzo[d]oxazole.
The following data is based on reported values for this compound and serves as a reference for product validation.[1]
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.16 (dd, J = 8.1, 1.3 Hz, 1H), 7.82-7.76 (m, 2H), 7.70 (td, J = 7.6, 1.3 Hz, 1H), 7.56 (d, J = 7.8 Hz, 1H), 7.30 (dd, J = 7.8, 0.9 Hz, 1H), 7.21 (t, J = 7.8 Hz, 1H), 2.62 (s, 3H). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 160.7, 149.8, 149.1, 141.1, 133.5, 132.8, 130.4, 125.8, 124.9, 124.8, 123.9, 119.8, 117.2, 14.8. |
Method 2: Tf₂O-Promoted Synthesis from Tertiary Amides
This method offers a versatile route to 2-substituted-7-methylbenzo[d]oxazoles from readily available tertiary amides and 2-amino-3-methylphenol. The reaction proceeds via the activation of the amide carbonyl group by triflic anhydride (Tf₂O), followed by nucleophilic attack, intramolecular cyclization, and elimination.
Triflic anhydride is a powerful electrophile that activates the amide carbonyl, making it highly susceptible to nucleophilic attack by the amino group of 2-amino-3-methylphenol. The subsequent intramolecular cyclization is driven by the proximity of the hydroxyl group, leading to the formation of the stable benzoxazole ring system.
Caption: Proposed mechanism for the Tf₂O-promoted synthesis of 7-methylbenzo[d]oxazole derivatives.
This is a general procedure that can be adapted for various tertiary amides to synthesize a library of 2-substituted-7-methylbenzo[d]oxazole derivatives.
Materials:
-
Tertiary amide (1.1 mmol)
-
2-Amino-3-methylphenol (1.0 mmol)
-
2-Fluoropyridine (2-F-Pyr) (2.0 mmol)
-
Triflic anhydride (Tf₂O) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the tertiary amide (1.1 mmol) and 2-amino-3-methylphenol (1.0 mmol) in anhydrous DCM (2.0 mL) under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoropyridine (2.0 mmol).
-
Activation and Reaction: Cool the mixture to 0°C and add triflic anhydride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Extract the mixture with DCM (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-7-methylbenzo[d]oxazole.
Conclusion
The synthesis of 7-methylbenzo[d]oxazole derivatives is readily achievable through well-established synthetic methodologies. The choice of the specific protocol will depend on the desired substituent at the 2-position, available equipment (conventional heating vs. microwave), and scalability requirements. The protocols provided herein offer reliable and reproducible methods for accessing these important heterocyclic compounds for further investigation in drug discovery and materials science. Careful attention to reaction conditions, purification, and characterization is essential to ensure the synthesis of high-purity materials for subsequent applications.
References
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Inorg. Chem.2010 , 49(16), 7235-7237. [Link]
-
Molecules2022 , 27(20), 7105. [Link]
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Molecules2020 , 25(16), 3740. [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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J. Med. Chem.2019 , 62(17), 7944-7958. [Link]
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Molecules2025 , 30(7), 1510. [Link]
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Molecules2023 , 28(7), 3033. [Link]
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Mar. Drugs2023 , 21(5), 311. [Link]
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J. Org. Chem.2025 , 90, 3727-3732. [Link]
-
J. Org. Chem.2013 , 78(23), 12076–12081. [Link]
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Application Notes and Protocols: 7-Methylbenzo[d]oxazole as a Versatile Building Block for Novel Heterocyclic Compounds
Introduction: The Strategic Value of the 7-Methylbenzo[d]oxazole Scaffold
The benzo[d]oxazole moiety is a cornerstone in the architecture of medicinally and materially significant molecules. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it a "privileged scaffold" capable of interacting with a wide array of biological targets. This has led to the development of numerous benzo[d]oxazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Within this important class of heterocycles, 7-Methylbenzo[d]oxazole emerges as a particularly strategic building block. The presence of the methyl group at the 7-position offers a unique handle for further functionalization, allowing for the construction of complex molecular architectures that would be otherwise difficult to access. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of 7-Methylbenzo[d]oxazole, offering detailed protocols for its use in the generation of novel heterocyclic systems.
Synthesis and Characterization of 7-Methylbenzo[d]oxazole
The cornerstone of utilizing 7-Methylbenzo[d]oxazole is its efficient and scalable synthesis. The most direct route involves the cyclocondensation of 2-amino-3-methylphenol with a suitable one-carbon synthon.
Protocol 1: Synthesis of 2-Amino-3-methylphenol
The precursor, 2-amino-3-methylphenol, can be readily prepared by the catalytic hydrogenation of 3-methyl-2-nitrophenol.
Reaction Scheme:
A schematic for the synthesis of 2-Amino-3-methylphenol.
Materials:
-
3-Methyl-2-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-methyl-2-nitrophenol (1.0 g, 6.53 mmol) in methanol (10 mL).
-
Carefully add 10% Pd/C catalyst (400 mg) to the solution.
-
Deoxygenate the reaction mixture by applying a vacuum and then backfilling with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 5 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of diatomaceous earth.
-
Wash the filter cake with methanol (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 2-amino-3-methylphenol as a light yellow solid (quantitative yield).[1]
Protocol 2: Synthesis of 7-Methylbenzo[d]oxazole
With the precursor in hand, the synthesis of 7-Methylbenzo[d]oxazole can be achieved through condensation with triethyl orthoformate.
Reaction Scheme:
A schematic for the synthesis of 7-Methylbenzo[d]oxazole.
Materials:
-
2-Amino-3-methylphenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene
Procedure:
-
To a solution of 2-amino-3-methylphenol (1.0 g, 8.12 mmol) in toluene (20 mL), add triethyl orthoformate (1.35 mL, 8.12 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Heat the reaction mixture to reflux for 4 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Methylbenzo[d]oxazole.
Spectroscopic Characterization of 7-Methylbenzo[d]oxazole
Accurate characterization is paramount for confirming the identity and purity of the synthesized building block.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data to be populated from spectral analysis.[2] | Data to be populated from spectral analysis.[2] |
Note: The referenced spectra provide a strong basis for the expected chemical shifts. Researchers should acquire and interpret their own data for definitive characterization.
Applications of 7-Methylbenzo[d]oxazole in Heterocyclic Synthesis
The strategic placement of the methyl group and the inherent reactivity of the benzoxazole core provide multiple avenues for the elaboration of 7-Methylbenzo[d]oxazole into more complex heterocyclic structures.
C-H Functionalization at the C2 Position
The C2 position of the benzoxazole ring is the most electron-deficient and, therefore, susceptible to deprotonation and subsequent reaction with electrophiles, as well as direct C-H activation methodologies like palladium-catalyzed cross-coupling reactions.
Workflow for Palladium-Catalyzed C2-Arylation.
This protocol describes a general procedure for the direct arylation of the C2 position.
Materials:
-
7-Methylbenzo[d]oxazole
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine 7-Methylbenzo[d]oxazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][4][5][6]
Functionalization via Lithiation
Deprotonation at the C2 position using a strong base, such as an organolithium reagent, generates a potent nucleophile that can react with a variety of electrophiles.
Materials:
-
7-Methylbenzo[d]oxazole
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
Procedure:
-
Dissolve 7-Methylbenzo[d]oxazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 mmol) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Electrophilic Substitution on the Benzene Ring: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. For 7-Methylbenzo[d]oxazole, this reaction is expected to occur at the C4 or C6 position, directed by the oxazole ring and the methyl group.
Materials:
-
7-Methylbenzo[d]oxazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool DMF (3.0 mmol) in 1,2-dichloroethane (5 mL) to 0 °C.
-
Slowly add POCl₃ (1.5 mmol) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-Methylbenzo[d]oxazole (1.0 mmol) in 1,2-dichloroethane (2 mL) to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography.[2][11][12][13][14]
Cycloaddition Reactions
The oxazole ring can participate as a diene in Diels-Alder reactions, providing a powerful tool for the synthesis of pyridine and furan derivatives. The reaction is often facilitated by the presence of electron-withdrawing groups on the dienophile.
Conceptual Workflow for Diels-Alder Cycloaddition.
Materials:
-
7-Methylbenzo[d]oxazole
-
Dienophile (e.g., N-phenylmaleimide)
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
In a sealed tube, dissolve 7-Methylbenzo[d]oxazole (1.0 mmol) and the dienophile (1.2 mmol) in the chosen solvent (5 mL).
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) for 24-48 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the desired heterocyclic compound.[1][5][6][15][16][17][18][19][20]
Functionalization of the 7-Methyl Group
The methyl group at the 7-position provides a valuable site for further synthetic transformations, such as oxidation to an aldehyde or halogenation to a halomethyl group, which can then be used in a variety of subsequent reactions.
Materials:
-
7-Methylbenzo[d]oxazole
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask, suspend selenium dioxide (1.2 mmol) in a mixture of dioxane (10 mL) and water (0.5 mL).
-
Add 7-Methylbenzo[d]oxazole (1.0 mmol) to the suspension.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and filter to remove the black selenium precipitate.
-
Concentrate the filtrate and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting 7-formylbenzo[d]oxazole by column chromatography.[21]
Materials:
-
7-Methylbenzo[d]oxazole
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a flask equipped with a reflux condenser and a light source, dissolve 7-Methylbenzo[d]oxazole (1.0 mmol) in CCl₄ (10 mL).
-
Add NBS (1.1 mmol) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a sunlamp for 4-8 hours.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over sodium sulfate and concentrate to yield 7-(bromomethyl)benzo[d]oxazole, which can be used in subsequent nucleophilic substitution reactions.[20][22][23]
Conclusion
7-Methylbenzo[d]oxazole is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its straightforward synthesis and the multiple reactive sites it possesses—the C2 position, the aromatic ring, and the methyl group—provide chemists with a powerful platform for molecular design and construction. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop new molecules with potential applications in medicinal chemistry, materials science, and beyond.
References
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- Hassner, A., & Stumer, C. (1994). Organic Syntheses Based on Name Reactions and Unnamed Reactions. Elsevier.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
- Marfat, A., & Carta, A. (2006). Vilsmeier-Haack reaction on electron-rich heterocycles. Current Organic Chemistry, 10(1), 3-23.
- Bellina, F., & Rossi, R. (2010). Palladium-catalyzed C–H bond functionalization of heterocycles. Chemical Reviews, 110(2), 1082-1146.
- Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon–hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
- Clayden, J., Organ, M. G., & O'Brien, P. (2003). Organolithiums: Territorials in synthesis. Tetrahedron, 59(35), 6377-6377.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl–aryl bond formation by transition-metal-catalyzed direct arylation. Chemical reviews, 107(1), 174-238.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer Science & Business Media.
- Jones, R. A., & Singh, G. (1964). The Vilsmeier-Haack reaction. Chemical Reviews, 64(2), 171-197.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
-
Open Research Oklahoma. (2020). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]
- Futamura, Y., & Togo, H. (2003). Radical benzylic bromination with N-bromosuccinimide in ionic liquids. Tetrahedron, 59(31), 5815-5819.
- Sharpless, K. B., & Lauer, R. F. (1972). A new reagent for the allylic oxidation of olefins. Selenium dioxide-tert-butyl hydroperoxide. Journal of the American Chemical Society, 94(20), 7154-7155.
- Padwa, A. (2008). Intramolecular 1, 3-dipolar cycloaddition reactions. Accounts of chemical research, 41(6), 765-777.
- Coldham, I., & Hufton, R. (2005). Intramolecular 1, 3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.
-
Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
-
PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Retrieved from [Link]
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- 23. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust, Scalable Synthesis of 7-Methylbenzo[d]oxazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: 7-Methylbenzo[d]oxazole is a valuable heterocyclic scaffold found in numerous pharmacologically active compounds and functional materials. As demand for this key intermediate grows, the need for a reliable and scalable synthesis protocol becomes critical. This document provides a comprehensive guide for the gram-scale batch synthesis of 7-Methylbenzo[d]oxazole via the Phillips condensation of 2-amino-4-methylphenol with formic acid, using polyphosphoric acid (PPA) as a dehydrating agent and catalyst. The protocol is designed with scalability, safety, and purity in mind, offering detailed procedural steps, process controls, purification methods, and troubleshooting advice to ensure a successful and reproducible outcome.
Synthesis Strategy and Route Selection
The synthesis of the benzoxazole core can be achieved through various methods, most commonly involving the condensation of a 2-aminophenol with a one-carbon electrophile such as a carboxylic acid, aldehyde, or orthoester.[1][2] For the synthesis of 7-Methylbenzo[d]oxazole, the logical precursors are 2-amino-4-methylphenol and a formic acid equivalent.
Several routes were considered:
-
Condensation with Aldehydes: While effective, this route often requires an additional oxidation step to form the aromatic benzoxazole ring from the initial benzoxazoline intermediate.
-
Reaction with Acyl Chlorides: This method is often high-yielding but can be expensive for large-scale work and may generate corrosive HCl gas.
-
Phillips Condensation with Carboxylic Acids: The reaction of a 2-aminophenol with a carboxylic acid under acidic, dehydrating conditions is a classic, robust, and atom-economical approach.[3][4]
For this scale-up protocol, the Phillips condensation using formic acid and 2-amino-4-methylphenol was selected. This method is advantageous for its:
-
High Atom Economy: The only byproduct is water.
-
Reagent Accessibility: Starting materials are commercially available and cost-effective.
-
Robustness: The reaction is known to be high-yielding and tolerant of various functional groups.
-
Scalability: The procedure is straightforward and does not require specialized equipment, making it amenable to standard pilot-plant reactors.
Polyphosphoric acid (PPA) is employed as both the solvent and the dehydrating agent. Its high viscosity and acidic nature effectively drive the cyclodehydration to completion at elevated temperatures.
Reaction Mechanism and Process Workflow
The synthesis proceeds via a two-step mechanism within a single pot. First, the more nucleophilic amino group of 2-amino-4-methylphenol attacks the protonated formic acid to form an N-formyl intermediate. Subsequently, under the strongly acidic and dehydrating conditions provided by PPA, the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the aromatic 7-Methylbenzo[d]oxazole.
Caption: Phillips condensation mechanism for 7-Methylbenzo[d]oxazole.
The overall experimental workflow is designed for safe and efficient execution at scale, incorporating in-process checks and a robust purification strategy.
Caption: Scaled-up experimental workflow for 7-Methylbenzo[d]oxazole synthesis.
Process Hazards and Safety Assessment
Scaling up chemical reactions introduces risks that may not be apparent at the laboratory scale. A thorough safety assessment is mandatory.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage.[5][6] It is also highly hygroscopic and reacts exothermically, though not violently, with water.[7] The reaction mixture is viscous, requiring efficient mechanical stirring.
-
Handling: Wear chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[6] Handle in a well-ventilated fume hood. Have an appropriate spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.
-
-
2-Amino-4-methylphenol: Harmful if swallowed or inhaled. May cause skin and eye irritation.
-
Formic Acid: Corrosive and a lachrymator. Causes severe skin burns and eye damage.
-
Sodium Hydroxide (50% w/w): Highly corrosive. The neutralization step is highly exothermic and requires careful temperature control.
-
Thermal Hazards: The initial addition of formic acid and the subsequent neutralization quench are exothermic.[8] Addition rates must be carefully controlled, and the reactor must be equipped with adequate cooling to prevent a thermal runaway.
Personal Protective Equipment (PPE): Throughout the process, operators must wear safety glasses with side shields, a face shield, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves.
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of 7-Methylbenzo[d]oxazole on a 100-gram scale.
4.1 Materials and Equipment
| Reagent / Material | Grade | Supplier | Amount | Molar Equiv. |
| 2-Amino-4-methylphenol | ≥98% | Commercial | 100.0 g | 1.0 |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Commercial | 500 g | - |
| Formic Acid | ≥95% | Commercial | 41.2 g (33.8 mL) | 1.1 |
| Deionized Water | - | In-house | ~4 L | - |
| Ice | - | In-house | ~2 kg | - |
| Sodium Hydroxide (50% w/w aq.) | Reagent | Commercial | ~450 mL | - |
| Ethyl Acetate | ACS Grade | Commercial | ~2 L | - |
| Brine (Saturated NaCl aq.) | - | In-house | 500 mL | - |
| Sodium Sulfate (Anhydrous) | ACS Grade | Commercial | 50 g | - |
Equipment:
-
2 L, 4-necked round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a high-torque motor and glass/PTFE paddle
-
Thermocouple/thermometer
-
Heating mantle with temperature controller (or circulator for jacketed reactor)
-
Addition funnel (250 mL)
-
Condenser with inert gas inlet (N₂ or Argon)
-
Large vessel (e.g., 10 L bucket or reactor) for quench
-
Large separatory funnel (4 L)
4.2 Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system in a walk-in fume hood. Ensure the overhead stirrer provides good agitation and can handle the viscous PPA mixture.
-
Reagent Charging: Charge the reactor with polyphosphoric acid (500 g) and 2-amino-4-methylphenol (100.0 g, 0.812 mol).
-
Initial Heating: Begin stirring and gently heat the mixture to 70-80°C. The solids should dissolve to form a thick, stirrable slurry.
-
Formic Acid Addition: Place formic acid (33.8 mL, 0.893 mol) in the addition funnel. Add the formic acid dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 100°C during the addition. An initial exotherm will be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150°C. Hold at this temperature for 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate mobile phase. A sample can be taken by carefully dipping a glass rod, quenching it in water, neutralizing with NaOH, and extracting with ethyl acetate. The reaction is complete when the starting aminophenol spot has been consumed.
-
Cooling and Quenching: Once complete, turn off the heat and allow the mixture to cool to below 60°C. Caution: This step is critical. Quenching hot PPA is extremely hazardous. In the separate 10 L vessel, prepare a mixture of ice (~2 kg) and deionized water (~2 L). While stirring the ice-water mixture vigorously, slowly and carefully pour the warm reaction mixture into it. The PPA will hydrolyze in a highly exothermic reaction.
-
Neutralization: Cool the quenched slurry in an ice bath. Slowly add 50% (w/w) aqueous sodium hydroxide to neutralize the mixture to a pH of 7-8. Monitor the temperature and add ice as needed to keep it below 30°C. The product will precipitate as a solid.
-
Extraction: Transfer the neutralized slurry to the large separatory funnel. Extract the product with ethyl acetate (3 x 700 mL). Combine the organic layers.
-
Wash and Dry: Wash the combined organic layers with brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate (50 g), then filter.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 7-Methylbenzo[d]oxazole as a solid. The expected crude yield is typically 95-105 g.
Purification and Characterization
The crude product is typically of good quality but can be further purified by recrystallization to achieve high purity.
5.1 Purification Protocol
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[9][10]
-
If the solution is colored, activated charcoal can be added, and the mixture is hot-filtered.[10]
-
Slowly add an anti-solvent, such as hexane or acetonitrile, until the solution becomes cloudy.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 85-95 g (80-90% isolated yield).
5.2 Characterization
-
Appearance: Off-white to light tan crystalline solid.
-
Melting Point: 39-41 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H), 7.55 (d, J = 0.8 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.16 (dd, J = 8.1, 1.5 Hz, 1H), 2.49 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.7, 151.1, 142.0, 134.9, 125.4, 119.2, 109.9, 21.6.
-
Mass Spec (EI): m/z 133.05 [M]⁺.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time at 140-150°C. Confirm completion with TLC/HPLC.[8] |
| Losses during work-up. | Ensure pH is fully neutralized (7-8) before extraction. Perform thorough extractions. | |
| Insufficient dehydration. | Ensure PPA is of good quality (not excessively hydrolyzed). | |
| Incomplete Reaction | Reaction temperature too low. | Ensure internal temperature reaches and is maintained at 140-150°C. |
| Poor mixing. | Check that the overhead stirrer is providing adequate agitation for the viscous mixture. | |
| Impure starting materials. | Use reagents of ≥98% purity. | |
| Product is Dark/Oily | Side reactions from overheating. | Maintain careful temperature control during the reaction phase. Do not exceed 155°C. |
| Impurities in starting material. | Use high-purity 2-amino-4-methylphenol. | |
| Inefficient purification. | Use activated charcoal during recrystallization. Ensure proper solvent/anti-solvent ratio. |
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]
- Stauffer, S. R. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents. WO2006096624A1.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid. Retrieved from [Link]
- Li, G., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(5), 1510.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Shakya, A. K., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127271.
- Sharma, V., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(6), 4851–4861.
- Puccini, M., et al. (2023). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry, 25(1), 249-260.
-
AdiChemistry. (n.d.). Phillips Condensation Reaction. Retrieved from [Link]
- Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Sharma, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6524.
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
- Flemming, H. W., et al. (1984). Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents. US4435576A.
- Khan, I., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 100078.
- Çelikoğlu, E., et al. (2019). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 395-404.
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The Rising Profile of 7-Methylbenzo[d]oxazole: A Versatile Scaffold in Materials Science and Laser Technologies
Abstract
The benzo[d]oxazole core, a privileged heterocyclic motif, has long been a cornerstone in the development of functional organic materials. Its rigid, planar structure and rich electron-donating characteristics make it an ideal building block for molecules with tailored photophysical properties. This application note delves into the specific potential of a promising, yet underexplored derivative: 7-Methylbenzo[d]oxazole . By examining the established applications of analogous benzoxazole compounds, we provide a detailed guide for researchers, materials scientists, and professionals in drug development on harnessing the predicted capabilities of 7-Methylbenzo[d]oxazole in the realms of advanced materials science—particularly in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes—and as a next-generation laser dye. This document outlines the fundamental principles, detailed experimental protocols for synthesis and characterization, and workflows for evaluating its performance in these cutting-edge applications. While direct experimental data on the 7-methyl isomer is emerging, the protocols herein provide a robust framework for its systematic investigation and application.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique electronic and photophysical properties, including strong fluorescence and environmental sensitivity, make them prime candidates for the development of novel technologies.[3][4] The introduction of a methyl group at the 7-position of the benzo[d]oxazole core is anticipated to subtly modulate its electronic and steric properties, potentially leading to enhanced performance in specific applications. This strategic methylation can influence molecular packing in the solid state, solubility in organic solvents, and the energy levels of the frontier molecular orbitals, thereby fine-tuning its emission characteristics and charge-transport properties.[5]
This guide will explore the prospective applications of 7-Methylbenzo[d]oxazole, providing a theoretical and practical foundation for its use. We will first discuss its potential as a blue-emitting material in OLEDs, followed by its application as a fluorescent probe for bio-imaging, and finally, its evaluation as a gain medium in laser systems.
Core Synthesis and Characterization of 7-Methylbenzo[d]oxazole
The synthesis of 7-Methylbenzo[d]oxazole can be achieved through the condensation of 2-amino-6-methylphenol with a suitable carboxylic acid or its derivative.[2] A general and efficient protocol is outlined below.
General Synthetic Protocol
This protocol describes a one-pot synthesis, which is often preferred for its efficiency and reduced waste.
Materials:
-
2-amino-6-methylphenol
-
Formic acid (or other desired carboxylic acid)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-methylphenol (1 equivalent) and formic acid (1.2 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.
-
Heat the mixture to 120-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the mixture to a beaker of crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 7-Methylbenzo[d]oxazole.
Spectroscopic Characterization Workflow
Rigorous characterization is essential to confirm the identity and purity of the synthesized 7-Methylbenzo[d]oxazole.[6]
Caption: Workflow for the synthesis and characterization of 7-Methylbenzo[d]oxazole.
Protocol for Spectroscopic Analysis: [6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) to obtain ¹H and ¹³C NMR spectra. This will confirm the molecular structure and the position of the methyl group.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups present in the molecule.
-
UV-Vis and Fluorescence Spectroscopy: Measure the absorption and emission spectra in a suitable solvent (e.g., ethanol or cyclohexane) to determine the maximum absorption (λ_max) and emission (λ_em) wavelengths, which are crucial for its applications in OLEDs and as a fluorescent probe.[6]
Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)
Benzoxazole derivatives are known to be effective blue-emitting materials in OLEDs due to their high fluorescence quantum yields and good thermal stability.[7][8] The incorporation of a methyl group in 7-Methylbenzo[d]oxazole can potentially enhance device performance by influencing film morphology and charge carrier mobility.
Principle of Operation in an OLED
In a typical OLED architecture, 7-Methylbenzo[d]oxazole could function as the emissive layer (EML). When a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate towards the EML, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the emissive material.
Protocol for OLED Fabrication and Characterization
Device Structure: ITO / HTL / EML (7-Methylbenzo[d]oxazole) / ETL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer
-
ETL: Electron Transport Layer (e.g., TPBi)
-
Cathode: (e.g., LiF/Al)
Fabrication Protocol:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Thin Film Deposition: Deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Deposit the HTL (e.g., TAPC, 40 nm).
-
Deposit the EML of 7-Methylbenzo[d]oxazole (20 nm).
-
Deposit the ETL (e.g., TPBi, 30 nm).
-
Deposit the cathode, consisting of a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Characterization Protocol:
-
Electroluminescence (EL) Spectra: Measure the EL spectra of the device at different driving voltages using a spectroradiometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to measure the J-V-L characteristics. From this data, calculate the current efficiency, power efficiency, and external quantum efficiency (EQE).[9]
Expected Performance Metrics for a Blue Emitter:
| Parameter | Target Value |
|---|---|
| Emission Peak | 450 - 470 nm |
| CIE Coordinates | (x < 0.2, y < 0.2) |
| External Quantum Efficiency (EQE) | > 5% |
| Turn-on Voltage | < 5 V |
Application as a Fluorescent Probe
The inherent fluorescence of the benzoxazole core makes its derivatives excellent candidates for fluorescent probes in biological imaging and chemical sensing.[10][11] The fluorescence of these probes can be sensitive to the local environment, such as polarity, pH, and the presence of specific analytes.
Design Principles of a 7-Methylbenzo[d]oxazole-Based Probe
To function as a specific probe, the 7-Methylbenzo[d]oxazole core would typically be functionalized with a recognition moiety that selectively interacts with the target analyte. This interaction would then induce a change in the photophysical properties of the fluorophore (e.g., fluorescence intensity or wavelength), enabling detection.
Caption: Logical design of a 7-Methylbenzo[d]oxazole-based fluorescent probe.
Protocol for Evaluating a Fluorescent Probe
Materials:
-
Stock solution of 7-Methylbenzo[d]oxazole derivative in a suitable solvent (e.g., DMSO).
-
Buffer solutions of varying pH.
-
Solutions of various metal ions and anions to test for selectivity.
-
Spectrofluorometer.
Procedure:
-
Solvent Effects: Record the fluorescence spectra of the probe in solvents of varying polarity to assess its solvatochromic properties.
-
pH Titration: Prepare a series of solutions of the probe in buffers with a wide range of pH values. Measure the fluorescence intensity at each pH to determine the pKa and the optimal pH range for its use.
-
Selectivity and Interference Studies:
-
Prepare a solution of the probe in a suitable buffer.
-
Add a specific concentration of the target analyte and record the change in fluorescence.
-
To separate solutions of the probe, add potential interfering species (other metal ions, anions, etc.) at the same or higher concentrations and record the fluorescence response.
-
-
Determination of Detection Limit:
-
Prepare a series of solutions with decreasing concentrations of the target analyte.
-
Measure the fluorescence intensity for each concentration.
-
Plot the fluorescence intensity versus the analyte concentration. The detection limit can be calculated based on the signal-to-noise ratio (typically S/N = 3).
-
Application as a Laser Dye
Oxazole derivatives are a well-established class of laser dyes, known for their high quantum yields and photostability.[12] 7-Methylbenzo[d]oxazole, with its conjugated system, is a promising candidate for a new laser dye, potentially emitting in the blue or near-UV region of the spectrum.
Principles of Laser Dyes
A laser dye is a fluorescent organic compound that can act as the gain medium in a dye laser. When excited by a suitable pump source (e.g., a nitrogen laser or a flashlamp), the dye molecules are promoted to an excited singlet state. This creates a population inversion, and stimulated emission can occur as the molecules relax back to the ground state, leading to the generation of laser light. The broad emission spectrum of laser dyes allows for the tuning of the laser output wavelength.[13]
Protocol for Evaluating a New Laser Dye
Experimental Setup:
-
Pump Source: A pulsed laser, such as a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm).
-
Dye Cell: A quartz cuvette to hold the dye solution.
-
Optical Resonator: A set of mirrors (a high reflector and an output coupler) to form the laser cavity.
-
Spectrometer: To analyze the wavelength of the laser output.
-
Power/Energy Meter: To measure the output power or energy of the dye laser.
Procedure:
-
Preparation of Dye Solution: Prepare a series of solutions of 7-Methylbenzo[d]oxazole in a laser-grade solvent (e.g., ethanol, methanol) at different concentrations (e.g., 10⁻³ to 10⁻⁵ M).
-
Measurement of Lasing Threshold:
-
Place the dye solution in the optical resonator.
-
Gradually increase the energy of the pump laser until laser action from the dye is observed. The pump energy at which lasing begins is the lasing threshold.
-
-
Determination of Lasing Range:
-
Once lasing is established, replace the high reflector with a diffraction grating or insert a prism into the cavity to tune the output wavelength.
-
Record the range of wavelengths over which laser action can be sustained.
-
-
Measurement of Slope Efficiency:
-
Measure the output energy of the dye laser as a function of the input pump energy.
-
Plot the output energy versus the input energy. The slope of this line above the lasing threshold gives the slope efficiency.
-
-
Photostability Measurement:
-
Expose the dye solution to a constant pump energy for an extended period.
-
Monitor the decrease in the dye laser output power over time. The photostability can be quantified as the number of pump pulses required for the output energy to drop to half of its initial value.
-
Conclusion and Future Outlook
7-Methylbenzo[d]oxazole represents a promising, yet largely untapped, molecular scaffold for the development of advanced functional materials. Based on the well-established properties of related benzoxazole derivatives, it is poised to make significant contributions as a blue emitter in OLEDs, a versatile core for fluorescent probes, and a novel gain medium for dye lasers. The detailed protocols provided in this application note offer a comprehensive roadmap for the synthesis, characterization, and evaluation of 7-Methylbenzo[d]oxazole in these key technological areas. It is our hope that this guide will stimulate further research and unlock the full potential of this exciting molecule, paving the way for new innovations in materials science and photonics.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. chem.uaic.ro [chem.uaic.ro]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laser Performance of Some Oxazole Laser Dyes in Restricted Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 7-Methylbenzo[d]oxazole-Based Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 7-Methylbenzo[d]oxazole Scaffold
The benzo[d]oxazole core is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. This structural motif is a cornerstone in the development of novel therapeutics, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a methyl group at the 7-position of the benzoxazole ring can significantly modulate the molecule's steric and electronic properties. This modification can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles, making 7-Methylbenzo[d]oxazole a promising scaffold for the design of potent and specific enzyme inhibitors.
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of 7-Methylbenzo[d]oxazole-based enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and offer insights into the validation and interpretation of results.
Part 1: Synthesis and Characterization of 7-Methylbenzo[d]oxazole Derivatives
The synthesis of a focused library of 7-Methylbenzo[d]oxazole derivatives is the foundational step in identifying novel enzyme inhibitors. A common and effective strategy is the condensation of 2-amino-3-methylphenol with a variety of carboxylic acids or their derivatives. The use of polyphosphoric acid (PPA) as both a solvent and a catalyst is a widely adopted method due to its efficacy in promoting the necessary cyclodehydration.
Causality Behind Experimental Choices:
-
Starting Materials: 2-amino-3-methylphenol serves as the precursor for the 7-Methylbenzo[d]oxazole core. The choice of carboxylic acids is critical for introducing diversity at the 2-position of the benzoxazole ring, which is often a key interaction point with the target enzyme.
-
Catalyst and Solvent: Polyphosphoric acid (PPA) is an excellent choice as it acts as a Brønsted acid catalyst to activate the carboxylic acid and as a powerful dehydrating agent to drive the cyclization reaction to completion.[1][2][3][4][5] The high viscosity of PPA also allows for reactions to be carried out at elevated temperatures with minimal solvent loss.[5]
Protocol 1: One-Pot Synthesis of 2-Aryl-7-Methylbenzo[d]oxazoles
This protocol describes a general one-pot synthesis of 2-aryl-7-methylbenzo[d]oxazoles from 2-amino-3-methylphenol and an aromatic carboxylic acid.
Materials:
-
2-amino-3-methylphenol
-
Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)
-
Polyphosphoric acid (PPA)
-
Ice-water mixture
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylphenol (1.0 eq) and the desired aromatic carboxylic acid (1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (a sufficient amount to ensure stirrability, typically 10-20 times the weight of the reactants) to the flask.
-
Heating: Heat the reaction mixture with stirring to 120-140°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to approximately 60°C and carefully pour it into a beaker containing an ice-water mixture with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aryl-7-methylbenzo[d]oxazole.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Silico and In Vitro Screening for Enzyme Inhibitory Activity
A tiered screening approach, beginning with computational methods and progressing to in vitro assays, is an efficient strategy for identifying promising inhibitor candidates from a synthesized library.
Section 2.1: Predictive ADMET and Molecular Docking Studies
In silico tools are invaluable for the early-stage assessment of drug-like properties and for predicting the binding affinity of synthesized compounds to the target enzyme.
Causality Behind Experimental Choices:
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[6][7] Early in silico prediction helps to flag compounds with potentially poor pharmacokinetic profiles, saving time and resources.[8][9][10]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. It provides insights into the binding mode and can help to rationalize structure-activity relationships (SAR).
Workflow for In Silico Analysis:
Caption: A typical workflow for the in silico screening of 7-Methylbenzo[d]oxazole derivatives.
Section 2.2: In Vitro Enzyme Inhibition Assays
Direct measurement of enzyme inhibition is essential to validate the in silico predictions and to quantify the potency of the synthesized compounds. The choice of assay will depend on the specific enzyme target. For example, for kinase inhibitors like those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for anti-angiogenic cancer therapies, a luminescence-based kinase assay is often employed.
Causality Behind Experimental Choices:
-
Assay Principle: The choice of a specific assay format (e.g., fluorescence, luminescence, absorbance) depends on the enzyme's mechanism and the availability of suitable substrates and detection reagents.
-
Controls: The inclusion of positive and negative controls is crucial for data validation. A known inhibitor of the target enzyme serves as a positive control, while a vehicle control (e.g., DMSO) serves as a negative control.
-
Self-Validating Systems: A well-designed enzyme assay should be a self-validating system. This means that the results should be reproducible, and the assay should be robust enough to tolerate minor variations in experimental conditions. The determination of kinetic parameters like the Michaelis constant (Km) for the substrate in the absence and presence of the inhibitor can help to elucidate the mechanism of inhibition and validate the assay.[11][12][13][14]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a generalized method for measuring the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Suitable kinase substrate (e.g., a synthetic peptide)
-
Test compounds (7-Methylbenzo[d]oxazole derivatives)
-
Positive control (e.g., Sorafenib)
-
Luminescence-based kinase activity detection kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the kinase substrate to each well.
-
Inhibitor Addition: Add the diluted test compounds or controls to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using the luminescence-based detection reagent according to the manufacturer's instructions. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software package.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (nM) |
| 12l | VEGFR-2 | 97.38[15] |
| 14o | VEGFR-2 | (protein conc. 586.3 pg/ml)[16] |
| 14l | VEGFR-2 | (protein conc. 636.2 pg/ml)[16] |
| 14b | VEGFR-2 | (protein conc. 705.7 pg/ml)[16] |
| Sorafenib | VEGFR-2 | 48.16[15] |
Note: The data presented are for illustrative purposes and are derived from studies on related benzoxazole derivatives.[15][16]
Part 3: Cell-Based Assays for Functional Characterization
Cell-based assays are crucial for evaluating the biological effects of the identified enzyme inhibitors in a more physiologically relevant context. These assays can provide information on the compound's cytotoxicity, its effect on cell proliferation, migration, and its ability to induce apoptosis.
Section 3.1: Anti-proliferative and Cytotoxicity Assays
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cancer cell lines should be guided by the therapeutic target. For anti-angiogenic agents targeting VEGFR-2, human umbilical vein endothelial cells (HUVECs) are a relevant model. For general anti-cancer screening, a panel of cell lines from different tissue origins is often used.[17][18]
-
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is a robust and widely used method for assessing cytotoxicity.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value for each compound.
Section 3.2: Wound Healing (Scratch) Assay for Cell Migration
Causality Behind Experimental Choices:
-
Principle: This assay mimics cell migration during wound healing in vivo and is particularly relevant for assessing the anti-angiogenic potential of VEGFR-2 inhibitors.[19]
-
Controls: A vehicle-treated control is essential to determine the basal migration rate of the cells. A positive control (e.g., a known migration inhibitor) can also be included.[20]
Protocol 4: Wound Healing Assay
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Sterile pipette tips
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Troubleshooting:
-
Uneven Scratch: Ensure consistent pressure and angle when making the scratch.[19]
-
Cell Detachment: Make sure the cell monolayer is fully confluent before scratching.[21]
Section 3.3: Apoptosis and Cell Cycle Analysis
To understand the mechanism of action of the lead compounds, it is important to investigate their effects on apoptosis and the cell cycle.
Causality Behind Experimental Choices:
-
Flow Cytometry: This is a powerful technique for analyzing the cell cycle distribution of a population of cells based on their DNA content.[22][23][24][25][26] It can also be used to quantify apoptosis by staining for markers like Annexin V.
-
Caspase Activity Assays: Caspases are key executioners of apoptosis. Measuring the activity of caspases, such as caspase-3, provides direct evidence of apoptosis induction.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[24]
Workflow for Apoptosis and Cell Cycle Analysis:
Caption: A workflow for investigating the mechanism of action of a lead inhibitor.
Protocol 6: Caspase-3 Activity Assay
Materials:
-
Treated and control cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Reaction Setup: In a 96-well plate, add the cell lysate and assay buffer.
-
Substrate Addition: Add the caspase-3 substrate to initiate the reaction.
-
Incubation and Measurement: Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Data Analysis: The increase in signal is proportional to the caspase-3 activity.
Conclusion
The development of 7-Methylbenzo[d]oxazole-based enzyme inhibitors represents a promising avenue for the discovery of novel therapeutics. The systematic approach outlined in these application notes, from rational design and synthesis to comprehensive in vitro and cell-based evaluation, provides a robust framework for identifying and characterizing potent and selective inhibitors. By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can confidently advance their drug discovery programs.
References
-
Lagorce, D., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
-
DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
-
Roy, A., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
-
AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
-
JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
AntBio. (2025). Comprehensive Guide to Cell Apoptosis Detection Methods: Mechanisms, A. [Link]
-
ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry? [Link]
-
AntGene. (2025). A comprehensive guide to apoptosis detection. [Link]
-
Lee, B. W., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
Bio-Rad. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. [Link]
-
Liu, X., et al. (2021). Apoptosis detection: a purpose-dependent approach selection. Cell & Bioscience. [Link]
-
Cell Biolabs, Inc. (n.d.). FAQ: Wound Healing Assay. [Link]
-
CLYTE. (2025). Master Your Migration Study: The Essential Guide to Wound Healing Assay Controls. [Link]
-
AEnz-Fit. (n.d.). Data validation. [Link]
-
Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
-
So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). Troubleshooting wound healing assay with neural stem cells? [Link]
-
So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. [Link]
-
Patsnap. (n.d.). Synthesis of benzoxazole. [Link]
-
ResearchGate. (2016). Need help troubleshooting Scratch Assay "Wound Healing" using NIH 3T3 Fibroblasts? [Link]
-
ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]
-
MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
NIH. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
-
ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? [Link]
-
ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Merck Millipore. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives. [Link]
-
NIH. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
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ResearchGate. (n.d.). Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives a. [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]
-
NIH. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
-
PubMed. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
-
Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. [Link]
-
ResearchGate. (2025). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
-
NIH. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
-
NIH. (2018). Benzothiazole derivatives as anticancer agents. [Link]
-
PubMed. (2006). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. [Link]
-
ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]
-
Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]
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Analytical Techniques for Monitoring 7-Methylbenzo[d]oxazole Reactions
An Application Guide to
Abstract
7-Methylbenzo[d]oxazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The efficient synthesis of these compounds requires precise reaction monitoring to optimize yields, minimize impurities, and understand reaction kinetics. This guide provides a comprehensive overview of robust analytical techniques for monitoring the formation of 7-Methylbenzo[d]oxazole. We offer detailed protocols, field-proven insights, and data interpretation guidelines for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, we explore the application of in-situ spectroscopic methods for real-time analysis.
Introduction: The Imperative for Rigorous Reaction Monitoring
The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds and functional materials.[1] The synthesis of derivatives such as 7-Methylbenzo[d]oxazole often involves multi-step reactions where precise control is paramount. Monitoring these reactions allows researchers to determine reaction endpoints accurately, quantify the consumption of starting materials, track the formation of the desired product, and identify potential byproducts. This analytical oversight is critical for process optimization, scale-up, and ensuring the final product's purity and integrity. This document serves as a practical guide for selecting and implementing the appropriate analytical technology for your specific research needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is an indispensable technique for monitoring reactions involving moderately polar, non-volatile compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, allowing for precise quantification.
Causality of Method Selection: For many benzoxazole syntheses, such as the condensation of a 2-aminophenol derivative with a carboxylic acid or aldehyde, the reactants and products exhibit different polarities.[2] A reversed-phase HPLC method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for separating the starting materials from the more non-polar benzoxazole product. The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is crucial for ensuring sharp, symmetrical peak shapes by suppressing the ionization of the basic nitrogen atom in the oxazole ring.[3]
Experimental Protocol: At-Line HPLC Monitoring
This protocol outlines a general-purpose reversed-phase HPLC method suitable for tracking the formation of 7-Methylbenzo[d]oxazole.
-
Instrumentation and Consumables:
-
HPLC system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and ultrapure water.
-
Formic acid (or other suitable mobile phase modifier).
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of a purified 7-Methylbenzo[d]oxazole reference standard in methanol or acetonitrile.
-
Prepare similar stock solutions for all key starting materials.
-
Create a mixed standard solution containing all components at a known concentration (e.g., 10 µg/mL) in the mobile phase to determine retention times.
-
-
Sample Preparation (At-Line Monitoring):
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at predetermined time intervals.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase) to prevent further reaction.
-
If necessary, perform a further dilution to bring the analyte concentration into the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak areas of the reactants and product.
-
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent retention for moderately non-polar benzoxazoles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes. |
| Gradient | 30% B to 95% B over 10 min | Ensures separation of early-eluting polar reactants and late-eluting non-polar products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm or λmax | 254 nm is a good general wavelength; use the maximum absorbance wavelength (λmax) for higher sensitivity. |
| Injection Vol. | 10 µL | A common injection volume balancing sensitivity and peak shape. |
Workflow for HPLC Analysis
Caption: Workflow for at-line monitoring of a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Byproduct Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like 7-Methylbenzo[d]oxazole.
Causality of Method Selection: The fused aromatic ring system of 7-Methylbenzo[d]oxazole gives it sufficient volatility for GC analysis. The primary advantage of GC-MS is its high specificity. The mass spectrometer provides a molecular fingerprint for each separated compound, allowing for unambiguous identification of the product and the detection of any volatile impurities or byproducts that may co-elute with the main peak in an HPLC analysis.[4][5]
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for developing a GC-MS method for reaction monitoring.
-
Instrumentation and Consumables:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium as the carrier gas.
-
GC vials with septa.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of purified 7-Methylbenzo[d]oxazole in a volatile solvent like ethyl acetate or dichloromethane.
-
Create a dilution series (e.g., 1-50 µg/mL) to establish the instrument's response.
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction.
-
Quench the reaction in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a quenching agent if necessary (e.g., water or a mild base/acid).
-
If the reaction solvent is non-volatile (like DMF or DMSO), a liquid-liquid extraction is required. Dilute the aliquot with water and extract the analytes with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and transfer to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample. The mass spectrometer will record mass spectra across the entire chromatographic run.
-
Data Interpretation
Analysis involves two steps. First, examine the Total Ion Chromatogram (TIC) to see the separated peaks. Second, extract the mass spectrum for each peak of interest. The mass spectrum of 7-Methylbenzo[d]oxazole (C₈H₇NO, Molecular Weight: 133.15 g/mol ) should show a prominent molecular ion peak (M⁺) at m/z = 133.[6] Analysis of the fragmentation pattern can further confirm the structure.
Data Presentation: Typical GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent | General-purpose non-polar column suitable for aromatic heterocycles. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (1 min), ramp 15 °C/min to 280 °C (5 min) | Separates solvents from analytes and elutes the product in a reasonable time. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable mass spectra. |
| Mass Range | m/z 40-400 | Covers the mass of the target molecule and potential fragments/byproducts. |
| MS Source Temp. | 230 °C | Standard source temperature to prevent analyte condensation. |
Workflow for GC-MS Analysis
Caption: Workflow for reaction monitoring using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation
NMR spectroscopy is an unparalleled tool for elucidating molecular structure. In the context of reaction monitoring, it provides definitive evidence of the conversion of starting materials to products by tracking changes in the chemical environment of specific nuclei (typically ¹H).
Causality of Method Selection: While HPLC and GC provide retention time data, NMR provides direct structural information.[7][8][9] Monitoring a reaction by ¹H NMR allows for the direct observation of the disappearance of signals corresponding to reactant functional groups (e.g., the broad -NH₂ and -OH protons of 2-amino-6-methylphenol) and the simultaneous appearance of new, sharp signals characteristic of the 7-Methylbenzo[d]oxazole product. This makes it an excellent confirmatory technique. For kinetic analysis, integration of product peaks relative to an internal standard can provide highly accurate quantitative data.[10]
Experimental Protocol: At-Line ¹H NMR Monitoring
-
Standard Preparation:
-
Acquire reference ¹H NMR spectra of the pure starting materials and the final 7-Methylbenzo[d]oxazole product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to identify their characteristic chemical shifts.[6]
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure (if it is not deuterated).
-
Dissolve the residue in a known volume of a deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the signals corresponding to the starting materials, product, and internal standard.
-
Data Presentation: Monitoring Key ¹H NMR Signal Changes
Consider the synthesis of 7-Methylbenzo[d]oxazole from 2-amino-6-methylphenol.
| Compound | Key Proton Signals to Monitor | Expected Chemical Shift (δ, ppm) | Observation During Reaction |
| 2-amino-6-methylphenol | -OH, -NH₂ protons | Broad, variable (e.g., 4-6 ppm) | Signal intensity decreases. |
| 7-Methylbenzo[d]oxazole | Aromatic protons | 7.2-7.8 ppm | New, distinct signals appear and increase in intensity. |
| 7-Methylbenzo[d]oxazole | Methyl (-CH₃) protons | ~2.6 ppm | A new singlet appears and grows.[6] |
| 7-Methylbenzo[d]oxazole | C2-H proton (if unsubstituted) | ~8.1 ppm | A new singlet appears and grows. |
Conceptual Diagram of NMR Monitoring
Caption: Conceptual view of ¹H NMR signal changes over time.
In-Situ Spectroscopy: Real-Time Insights into Reaction Dynamics
Modern process analytical technology (PAT) utilizes in-situ spectroscopic probes (such as ATR-FTIR or Raman) to monitor reactions in real-time without requiring sample removal.[11][12]
Causality of Method Selection: This approach is invaluable for studying reaction kinetics, identifying transient intermediates, and determining reaction endpoints with high precision.[13][14] For benzoxazole synthesis, an ATR-FTIR probe can be immersed directly into the reaction vessel. It monitors changes in the infrared absorption bands of specific functional groups. For instance, one can track the disappearance of the carbonyl (C=O) stretch of a carboxylic acid starting material and the appearance of the characteristic carbon-nitrogen double bond (C=N) stretch of the oxazole ring around 1650 cm⁻¹.[10][15] This provides a continuous data stream, mapping the entire course of the reaction.
Workflow for In-Situ FTIR Monitoring
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 15. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylbenzo[d]oxazole
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Methylbenzo[d]oxazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow, ensuring both technical accuracy and practical success. This document is structured to address common issues encountered during this synthesis, with a focus on the causality behind experimental choices.
Troubleshooting Guide: Low Yield in 7-Methylbenzo[d]oxazole Synthesis
Low yields in the synthesis of 7-Methylbenzo[d]oxazole are a common challenge. The primary route to this molecule typically involves the condensation of 2-amino-6-methylphenol with a suitable carbonyl compound (or its derivative), followed by cyclization. The methyl group at the 7-position, adjacent to the hydroxyl group, can introduce specific steric and electronic challenges that may not be as prevalent in the synthesis of other benzoxazole derivatives.
This guide is formatted in a question-and-answer style to directly address potential issues you may be facing in the laboratory.
Question 1: My reaction seems to stall after the initial condensation, and I'm isolating the Schiff base intermediate instead of the final benzoxazole. What's going wrong?
This is a frequent observation and often points to incomplete cyclization. The formation of the Schiff base (imine) is generally rapid, but the subsequent intramolecular nucleophilic attack of the hydroxyl group to form the oxazole ring can be the rate-limiting step, especially with the steric hindrance from the adjacent methyl group in 2-amino-6-methylphenol.
Potential Causes and Solutions:
-
Insufficient Acid Catalysis: The cyclization step is acid-catalyzed. The protonation of the imine nitrogen makes the imine carbon more electrophilic and susceptible to attack by the phenolic hydroxyl group.
-
Inadequate Reaction Temperature or Time: The activation energy for the cyclization may not be met at lower temperatures.
-
Recommendation: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature that promotes cyclization without leading to degradation.[3] Similarly, extending the reaction time could drive the equilibrium towards the cyclized product.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Recommendation: A solvent that allows for azeotropic removal of water can be beneficial for driving the initial imine formation and the subsequent cyclization. Toluene or xylene are common choices for this purpose. For some protocols, polar aprotic solvents like DMF or DMSO might be used, but care must be taken as they can be difficult to remove and may require higher temperatures for cyclization.
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for 7-Methylbenzo[d]oxazole?
The most prevalent and classical approach is the condensation of 2-amino-6-methylphenol with a carboxylic acid, aldehyde, or acid chloride, followed by a cyclization/dehydration step.[4] The choice of the second reactant will determine the substituent at the 2-position of the benzoxazole ring. For instance, reacting with formic acid or a derivative would yield the parent 7-Methylbenzo[d]oxazole.
Are there any known side reactions that I should be aware of?
Yes, several side reactions can contribute to low yields:
-
Self-condensation of Starting Materials: Under certain conditions, especially at high temperatures, the starting materials may undergo self-condensation or polymerization.[5][6]
-
Oxidation of 2-amino-6-methylphenol: Aminophenols can be susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.
-
Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
-
Formation of Disulfides (if sulfur-containing reagents are used): In some benzoxazole syntheses, particularly those starting from thiol precursors or using sulfur-based reagents, disulfide bond formation can be a competing reaction.[7]
-
Incomplete Reaction: As discussed in the troubleshooting section, the reaction may stall at the Schiff base intermediate.
How does the methyl group at the 7-position influence the reaction?
The methyl group at the 7-position has two main effects:
-
Steric Hindrance: Its proximity to the hydroxyl group can sterically hinder the approach of the electrophile to the amino group and, more significantly, can impede the intramolecular cyclization step where the hydroxyl group attacks the imine carbon. This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) compared to the synthesis of unsubstituted benzoxazole.
-
Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density of the benzene ring. This can subtly influence the nucleophilicity of the amino and hydroxyl groups. However, the steric effect is generally considered more impactful in this specific substitution pattern.
What are the recommended purification methods for 7-Methylbenzo[d]oxazole?
Purification is critical for obtaining a high-purity product. The most common methods are:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[8][9][10] A typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether.[8][9][10][11]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[8][9] The choice of solvent will depend on the specific 2-substituent on your 7-Methylbenzo[d]oxazole.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-7-methylbenzo[d]oxazoles
This protocol is a generalized procedure based on common literature methods for the synthesis of substituted benzoxazoles.[10]
Materials:
-
2-amino-6-methylphenol
-
Substituted benzaldehyde (1.0 equivalent)
-
Ethanol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.0 equivalent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylphenol and 1.0 equivalent of the desired benzaldehyde in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure to obtain the crude imine intermediate.
-
Dissolve the crude imine in dichloromethane and add 1.0 equivalent of DDQ.
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite® to remove solid byproducts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-aryl-7-methylbenzo[d]oxazole.[10]
Quantitative Data Summary Table:
| Reactant/Product | Molar Ratio | Notes |
| 2-amino-6-methylphenol | 1.0 | Limiting reagent |
| Substituted Benzaldehyde | 1.0 | |
| DDQ | 1.0 | Oxidant for aromatization |
| Expected Yield | 45-60% | Yields can vary based on the specific benzaldehyde used.[10] |
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of 7-Methylbenzo[d]oxazole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
M. R. B. National Center for Biotechnology Information.
-
Organic Chemistry Portal. organic-chemistry.org.
-
Slachtova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18793–18803. [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
-
Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6510. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25335–25361. [Link]
-
B. M. R. (2020). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma. [Link]
-
Slachtova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2137–2144. [Link]
-
Naveen, K., et al. (2020). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 6(2), 255-261. [Link]
-
Kumar, A., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
-
Chen, Y.-H., et al. (2022). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 27(17), 5649. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. [Link]
-
Tomita, B. (1993). Kinetics on Cocondensation of Phenol and Urea. Southern Research Station. [Link]
-
Pizzi, A. (2016). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. ResearchGate. [Link]
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Technical Support Center: Purification of 7-Methylbenzo[d]oxazole
Welcome to the technical support center for the purification of 7-Methylbenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and robust protocols for achieving high purity of this key heterocyclic scaffold. The information herein is structured to address common and complex challenges encountered during post-synthesis workup and purification.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of 7-Methylbenzo[d]oxazole and related derivatives.
Q1: My crude reaction mixture shows multiple spots on TLC. What are the most likely impurities in my 7-Methylbenzo[d]oxazole synthesis?
A1: The identity of impurities is intrinsically linked to your synthetic route. For most common syntheses, which involve the condensation of 2-amino-6-methylphenol with a carboxylic acid equivalent or an aldehyde, the primary contaminants include:
-
Unreacted Starting Materials: 2-amino-6-methylphenol is a common impurity. Due to its polar amine and hydroxyl groups, it typically has a lower Rf value on silica gel TLC than the product. Unreacted carboxylic acids or aldehydes will also be present.
-
Schiff Base Intermediate: When using an aldehyde, the initial condensation product is a Schiff base (an imine). Incomplete cyclization, often due to insufficient heat or suboptimal catalytic activity, can leave this intermediate in your crude product.[1][2]
-
Side-Products: At elevated temperatures, 2-aminophenols can undergo self-condensation or polymerization, leading to colored, high-molecular-weight impurities that are often difficult to remove.[3][4]
-
Catalyst Residues: If your synthesis uses a metal-based catalyst (e.g., Palladium, Copper) or a strong acid catalyst (e.g., PPA, TfOH), residual catalyst or its salts may contaminate the product.[1][5]
A preliminary purity assessment using 1H NMR is highly recommended. The presence of broad signals may indicate polymeric material, while sharp, identifiable signals can confirm the presence of unreacted starting materials.
Q2: What is the most effective initial strategy for purifying crude, solid 7-Methylbenzo[d]oxazole?
A2: For solid crude products, recrystallization is the most powerful, scalable, and cost-effective first-line purification technique.[1][6] It is exceptionally efficient at removing small amounts of impurities that have different solubility profiles from your target compound. The key is a systematic solvent screening process to identify an appropriate solvent or solvent system.[7] If the crude product is an oil or if recrystallization fails to remove closely-related impurities, silica gel column chromatography is the next logical step.[3][8][9]
Q3: I am struggling to find a suitable solvent for recrystallization. What is a good systematic approach for solvent screening?
A3: A systematic approach is critical to avoid wasted time and material. The ideal solvent should fully dissolve your compound at an elevated temperature but afford low solubility at room temperature or below, leading to high recovery of pure crystals upon cooling.
Systematic Screening Workflow:
-
Select a Range of Solvents: Choose solvents with varying polarities (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Acetonitrile).
-
Small-Scale Solubility Tests: In separate test tubes, place ~20-30 mg of your crude product. Add a small volume (e.g., 0.5 mL) of a single solvent to each.
-
Observe at Room Temperature: Note if the compound is soluble, partially soluble, or insoluble. A solvent that fully dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.
-
Heat the Insoluble/Partially Soluble Samples: Gently heat the tubes that did not show complete dissolution. Add the solvent dropwise until the compound fully dissolves.
-
Cool to Room Temperature and Then in an Ice Bath: Observe which solvents produce crystalline material upon cooling. The best solvent will yield a high quantity of crystals.
-
Evaluate Mixed-Solvent Systems: If no single solvent is ideal, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Acetone or Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble, e.g., Heptane, Acetonitrile, or Water) until the solution becomes turbid.[1][6] Re-heat gently to clarify and then allow to cool slowly.
| Solvent System Example | Role of Each Solvent | Typical Application |
| Ethyl Acetate / Heptane | Ethyl Acetate: Solubilizing solvent. Heptane: Anti-solvent. | Excellent for moderately polar compounds. The high volatility of heptane makes drying easy. |
| Acetone / Acetonitrile | Acetone: Solubilizing solvent. Acetonitrile: Anti-solvent. | A proven system for substituted benzoxazoles, offering good crystal formation.[1][6] |
| Ethanol / Water | Ethanol: Solubilizing solvent. Water: Anti-solvent. | Effective for polar compounds but can sometimes lead to oiling out. Slow cooling is critical. |
Q4: My product streaks badly on the silica gel column. What causes this and how can I improve the separation?
A4: Streaking or tailing on a silica gel column is a common issue, particularly with nitrogen-containing heterocyclic compounds like benzoxazoles. The primary causes are:
-
Strong Interaction with Silica: The basic nitrogen atom on the oxazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica.
-
Poor Solubility in Eluent: The compound may be precipitating and re-dissolving as it moves down the column.
Troubleshooting Strategies:
-
Add a Modifier to the Eluent: The most effective solution is often to add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Petroleum Ether:Ethyl Acetate).[3][10] This will compete with your product for binding to the silica, resulting in sharper bands and improved separation.
-
Reduce Column Loading: As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. For difficult separations, a ratio of 100:1 may be necessary.
-
Ensure Good Solubility: Pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column. This ensures it is introduced to the column in a fine, evenly distributed state.
Q5: My final product is a pale yellow or brown solid, but the literature reports it as white. How can I remove the color?
A5: Colored impurities often arise from oxidation of the starting 2-aminophenol or from high-temperature side reactions.[4] These impurities are typically highly conjugated and polar, and often present in very small quantities.
Decolorization Protocol:
-
Dissolve the Product: Dissolve the colored 7-Methylbenzo[d]oxazole in a suitable solvent (e.g., Ethyl Acetate or Acetone) at an elevated temperature, as you would for recrystallization.[6]
-
Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.
-
Stir Briefly: Stir the mixture for 5-10 minutes while maintaining the temperature. Do not stir for too long, as charcoal can also adsorb your product, reducing the yield.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely.
-
Crystallize: Allow the clarified, colorless filtrate to cool slowly to induce crystallization.
Troubleshooting & Purification Workflows
Workflow 1: General Purification Strategy for 7-Methylbenzo[d]oxazole
This flowchart outlines a standard decision-making process for purifying the crude product after synthesis and initial workup.
Caption: A decision-making workflow for purifying 7-Methylbenzo[d]oxazole.
Detailed Experimental Protocols
Protocol 1: High-Recovery Recrystallization
This protocol describes a robust method for purifying solid 7-Methylbenzo[d]oxazole using a mixed-solvent system, as is often required for benzoxazole derivatives.[1][6]
-
Dissolution: Place the crude 7-Methylbenzo[d]oxazole in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of a "good" solvent (e.g., acetone) and heat the mixture to a gentle reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration at this stage to remove them.
-
Addition of Anti-Solvent: While maintaining the temperature, add a "poor" solvent (e.g., acetonitrile or heptane) dropwise via an addition funnel until the solution becomes persistently cloudy (turbid).[6]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 1 hour.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 55-65°C to a constant weight.[6]
Protocol 2: Flash Column Chromatography
This protocol is for the purification of 7-Methylbenzo[d]oxazole when recrystallization is ineffective or the crude product is an oil.[3][9][10]
-
Eluent Preparation: Prepare a suitable mobile phase. A common starting point for benzoxazoles is a 20:1 mixture of Petroleum Ether (or Hexanes) : Ethyl Acetate. If streaking is observed on TLC, add 0.5% triethylamine to the eluent mixture.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel (approx. 2-3x the weight of your crude product) and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally gives superior results. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 7-Methylbenzo[d]oxazole.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles.
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. WO2006096624A1.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- SIELC Technologies. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column.
- MDPI. (2019).
- Google Patents. (2013). Preparation method of 2-benzoxazole acetonitrile. CN102875486A.
- ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- National Institutes of Health (NIH). (2019).
- Organic Chemistry Portal. Synthesis of Benzoxazoles.
Sources
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- 5. Benzoxazole synthesis [organic-chemistry.org]
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- 7. benchchem.com [benchchem.com]
- 8. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
identifying and minimizing side products in benzoxazole synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis of benzoxazole derivatives. As a foundational scaffold in many pharmacologically active molecules, achieving high purity and yield is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify and minimize the formation of unwanted side products in your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My TLC plate shows multiple spots, including unreacted starting materials and several unidentified products, resulting in a low yield of my desired benzoxazole. What's going wrong?
This is a frequent challenge in benzoxazole synthesis, often pointing to one of several underlying issues: incomplete reaction, formation of a stable intermediate, or competing side reactions.
Possible Cause 1: Incomplete Reaction An incomplete reaction is the most straightforward cause, indicated by the strong presence of starting materials (e.g., 2-aminophenol and the corresponding aldehyde or carboxylic acid) on your TLC plate.[3]
-
Solution:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis to determine the optimal reaction duration.[3]
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy. However, be cautious, as excessive heat can lead to decomposition.[4]
-
Check Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[3] Sometimes, a modest increase in catalyst loading can improve conversion.[3]
-
Possible Cause 2: Formation of a Stable Schiff Base Intermediate When reacting a 2-aminophenol with an aldehyde, the reaction proceeds via a Schiff base (imine) intermediate.[3] This intermediate can sometimes be highly stable and may not efficiently cyclize to the final benzoxazole product, appearing as a major byproduct.[4]
-
Solution:
-
Promote Cyclization with Heat: Higher temperatures can often overcome the activation barrier for the cyclodehydration step.[4]
-
Introduce an Oxidant: The final step of cyclization is an oxidative process. If the cyclization is sluggish, the addition of a mild oxidant can drive the reaction to completion. Air can serve as the oxidant in some protocols, while others may benefit from specific reagents.[5]
-
Change the Catalyst: Certain catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[4]
-
Possible Cause 3: Competing Side Reactions The reaction conditions may be promoting undesired chemical pathways. The nature of these side products is highly dependent on your specific synthetic route.
-
Common Side Products & Solutions:
-
Polymerization: Under harsh acidic or high-temperature conditions, 2-aminophenol or reaction intermediates can polymerize, leading to intractable baseline material on the TLC.[3]
-
Solution: Lower the reaction temperature and ensure a controlled, stoichiometric addition of reagents.
-
-
Over-Acylation/Alkylation: In syntheses involving highly reactive acylating or alkylating agents, multiple substitutions on the benzoxazole ring or the starting aminophenol can occur.[3][6]
-
Solution: Use milder reagents, control the stoichiometry carefully (avoiding large excesses of the acylating/alkylating agent), and maintain lower reaction temperatures.
-
-
Oxidation of Starting Materials: 2-Aminophenols can be sensitive to oxidation, especially at elevated temperatures in the presence of air.[3]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidation-related byproducts.[3]
-
-
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solution(s) |
| Low Yield / Multiple Spots | Incomplete Reaction | Extend reaction time; Increase temperature moderately; Check catalyst activity/loading.[3][4] |
| Stable Schiff Base Intermediate | Increase temperature; Introduce a suitable oxidant; Switch to a Lewis acid catalyst.[4] | |
| Polymerization | Lower reaction temperature; Control stoichiometry.[3] | |
| Over-Acylation/Alkylation | Use milder reagents; Maintain strict stoichiometry; Lower reaction temperature.[3][6] | |
| Starting Material Oxidation | Use an inert atmosphere (Nitrogen or Argon).[3] |
Question 2: My reaction is clean, but the yield is consistently poor after purification. How can I improve my product recovery?
Product loss during workup and purification is a common, yet often overlooked, source of poor yields. Benzoxazoles have varying polarities and solubilities, which can make purification challenging.
Possible Cause 1: Inefficient Extraction The product may not be efficiently partitioning into the organic layer during the aqueous workup.
-
Solution:
-
Adjust pH: Benzoxazoles are weakly basic.[6] Ensure the aqueous layer is neutralized or slightly basic (e.g., with a saturated sodium bicarbonate solution) before extraction to ensure the product is in its neutral, more organic-soluble form.[2]
-
Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction.[7]
-
Try a Different Solvent: If your product has moderate polarity, a more polar extraction solvent like ethyl acetate may be more effective than solvents like dichloromethane or ether.
-
Possible Cause 2: Difficulties with Column Chromatography Challenges during column chromatography can lead to significant product loss.[8]
-
Solution:
-
Address Solubility Issues: If your compound streaks or crashes on the column, it may have poor solubility in the eluent. Pre-adsorbing the crude material onto a small amount of silica gel before loading can help.
-
Optimize Solvent System: The polarity of the eluent system is crucial. A common choice is a mixture of petroleum ether or hexane with ethyl acetate.[3][4] A shallow gradient can improve the separation of closely eluting impurities.
-
Consider an Acid/Base Wash: For certain impurities, an acid-base extraction prior to chromatography can simplify the mixture. As benzoxazoles are weakly basic, they can sometimes be purified by extraction into a dilute acidic solution, followed by neutralization and re-extraction.[3]
-
Possible Cause 3: Issues with Recrystallization Finding a suitable solvent system for recrystallization can be difficult, leading to poor recovery.[8]
-
Solution:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene) at room temperature and at reflux. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Use a Two-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of side products in benzoxazole synthesis? The most common side products arise from incomplete reactions or parallel reaction pathways. These include unreacted starting materials, stable Schiff base intermediates (from aldehydes), products of over-acylation or N-acylation without cyclization (from acyl chlorides or carboxylic acids), and polymers formed under harsh conditions.[3][4]
Q2: How does my choice of starting material (e.g., aldehyde vs. carboxylic acid) influence the potential side products? The choice of the carbonyl component significantly impacts the reaction mechanism and potential byproducts.
-
Aldehydes: The primary side product concern is the formation of a stable Schiff base that fails to cyclize. This route requires an oxidative cyclization step.[3][9]
-
Carboxylic Acids/Acyl Chlorides: These reactions proceed via acylation of the 2-aminophenol's amino group to form a 2-hydroxyanilide intermediate, followed by cyclodehydration.[2][10] Potential side products include the stable (uncyclized) anilide intermediate or O-acylation of the phenolic hydroxyl group. Using harsh conditions (e.g., high heat with polyphosphoric acid) can also lead to decomposition.[11]
Q3: When should I consider using microwave-assisted synthesis to improve purity and reduce side products? Microwave-assisted synthesis is an excellent technique for improving reaction outcomes.[12] The rapid and efficient internal heating provided by microwaves can significantly reduce reaction times from hours to minutes.[13] This short exposure to high temperatures often minimizes the formation of thermal decomposition products and other side products, leading to cleaner reaction profiles and higher yields.[14][15] It is particularly useful for driving reactions with high activation energies, such as the cyclization of stable intermediates.[16]
Q4: Can I use "green" or environmentally friendly conditions to minimize waste and hazardous byproducts? Absolutely. Green chemistry principles are increasingly being applied to benzoxazole synthesis. This includes the use of:
-
Green Solvents: Employing water or ethanol as the reaction solvent.[4]
-
Reusable Catalysts: Using heterogeneous or recoverable catalysts, such as ionic liquids or solid-supported acids, reduces waste.[9][17]
-
Solvent-Free Conditions: Microwave-assisted, solvent-free reactions are particularly effective, as the energy is absorbed directly by the reactants, leading to rapid and clean conversions with minimal waste.[13][15]
Visualized Workflows and Mechanisms
Reaction Pathway vs. Side Reactions
This diagram illustrates the desired reaction pathway from a 2-aminophenol and an aldehyde to a 2-substituted benzoxazole, contrasted with common off-target reactions.
Caption: Main vs. Side Reaction Pathways in Benzoxazole Synthesis.
Troubleshooting Decision Tree
This workflow provides a logical sequence for diagnosing and solving common issues in benzoxazole synthesis.
Caption: Troubleshooting Workflow for Benzoxazole Synthesis.
Key Experimental Protocols
Protocol: TLC Monitoring to Optimize Reaction Time and Minimize Byproducts
This protocol describes how to effectively use Thin Layer Chromatography (TLC) to determine the ideal reaction endpoint, preventing both incomplete reactions and the formation of degradation products from excessive heating.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 4:1 Hexane:Ethyl Acetate, optimize as needed)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate), if needed
Procedure:
-
Prepare the Eluent: Prepare a suitable mobile phase that provides good separation of your starting materials and expected product (Rf value of ~0.3-0.4 for the product is ideal).
-
Initial Spotting (T=0): Before starting the reaction, spot the TLC plate with each of your starting materials (2-aminophenol and the aldehyde/carboxylic acid) in separate lanes. In a third lane, co-spot both starting materials. This provides your reference points.
-
Start the Reaction: Begin the synthesis according to your protocol.
-
Time-Point Monitoring: After a set interval (e.g., 30 minutes), pause the stirring and carefully withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Sample Preparation & Spotting: Dilute the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate). Spot this diluted mixture in a new lane on the TLC plate.
-
Develop and Visualize: Place the plate in the developing chamber. Once the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analyze the Plate:
-
Compare the reaction lane to your reference lanes.
-
Observe the disappearance of the starting material spots.
-
Monitor the appearance and intensity of the product spot.
-
Crucially, look for the appearance of any new spots, which could be intermediates or side products. Note if any of these new spots appear and then fade, or if they persist and intensify over time.
-
-
Repeat: Continue taking aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing by TLC.
-
Determine Endpoint: The optimal reaction time is when the starting material spot has been consumed to the greatest extent and the product spot is at its maximum intensity, before significant formation of new impurity spots or signs of decomposition (streaking) occurs.[4]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Hosseinnia, R., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
- Various Authors. (2025). A general mechanism for benzoxazole synthesis. ResearchGate.
- BenchChem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- Bentham Science Publisher. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
- Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Various Authors. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- Various Authors. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate.
- Nguyen, T. L., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.
- Various Authors. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
- Various Authors. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
- Various Authors. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
- BenchChem. (n.d.). Reducing reaction times in microwave-assisted benzoxazole synthesis.
- Various Authors. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- BenchChem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 7-Methylbenzo[d]oxazole Formation
Welcome to the technical support center for heterocyclic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the formation of 7-Methylbenzo[d]oxazole, a key scaffold in medicinal chemistry and materials science.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, moving beyond simple protocols to understand the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for forming the 7-Methylbenzo[d]oxazole core?
The most prevalent and versatile method for synthesizing 7-Methylbenzo[d]oxazole involves the condensation and subsequent cyclization of 2-amino-6-methylphenol with a suitable carbonyl-containing reagent. The choice of this second reagent dictates the substituent at the 2-position of the benzoxazole ring. Common choices include:
-
Aldehydes (R-CHO): This is one of the most direct methods, often catalyzed by a Brønsted or Lewis acid, or mediated by an oxidizing agent.[1][4]
-
Carboxylic Acids (R-COOH): Typically requires a coupling agent or harsh conditions (high temperature) to facilitate dehydration.
-
Acyl Chlorides (R-COCl): A highly reactive option that usually proceeds under milder conditions, often in the presence of a base to neutralize the HCl byproduct.[3]
-
Orthoesters (RC(OR')₃): These reagents can serve as both the carbonyl source and a dehydrating agent, offering an efficient route to 2-substituted benzoxazoles.[4]
Q2: What is the general reaction mechanism for the condensation of 2-amino-6-methylphenol with an aldehyde?
The reaction proceeds through a well-established three-step sequence:
-
Schiff Base Formation: The nucleophilic amino group of 2-amino-6-methylphenol attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (or imine) intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group then acts as a nucleophile, attacking the imine carbon to form a five-membered heterocyclic ring, resulting in a 2,3-dihydrobenzo[d]oxazole (a benzoxazoline).
-
Aromatization: The final step is the oxidation of the benzoxazoline intermediate to the stable, aromatic 7-Methylbenzo[d]oxazole. This step is often the rate-limiting one and may require an explicit oxidizing agent or can occur via air oxidation under certain conditions.
Caption: General mechanism for 7-Methylbenzo[d]oxazole formation.
Troubleshooting & Optimization Guide
This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.
Problem 1: My reaction yield is very low or I'm getting no product at all.
Low yield is a common problem that can often be traced back to one of three areas: starting material purity, catalyst efficacy, or suboptimal reaction conditions.[5]
Q: How can I be sure my starting materials are not the issue? A: The purity of 2-amino-6-methylphenol is critical. As a 2-aminophenol derivative, it is susceptible to oxidation, which can result in darkly colored, impure starting material that will inhibit the reaction.
-
Purity Verification:
-
Melting Point: Compare the observed melting point to the literature value. A significant depression or broad melting range indicates impurities.
-
NMR Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and identify any organic impurities.
-
Visual Inspection: High-purity 2-amino-6-methylphenol should be a light-colored solid. Dark brown or black coloration suggests oxidation. Consider recrystallization or column purification if necessary.
-
Q: My starting materials are pure, but the reaction still isn't working. Could it be the catalyst? A: Absolutely. The choice and state of the catalyst are paramount.
-
Catalyst Selection: A wide range of catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids like zinc triflate (Zn(OTf)₂) or metal catalysts like copper iodide (CuI).[1][4] For reactions involving an oxidative cyclization, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective.[6]
-
Catalyst Activity:
-
Hygroscopic Catalysts: Many Lewis acids are hygroscopic. Ensure they have been stored in a desiccator. Water can deactivate the catalyst and inhibit the reaction.
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. While typically used in catalytic amounts (1-10 mol%), some sluggish reactions may benefit from a modest increase in loading. Conversely, excessive acid catalysis can lead to polymerization or degradation.[5]
-
Q: I've checked my materials and catalyst. What reaction parameters should I adjust? A: Temperature, solvent, and reaction time are all interconnected. A systematic approach to optimization is best.
| Parameter | Recommendation & Rationale |
| Temperature | Many benzoxazole syntheses require heating to drive the dehydration and cyclization steps. A typical starting point is refluxing in a solvent like ethanol or DMF at temperatures from 80°C to 130°C.[7][8][9] If no reaction occurs at a lower temperature, incrementally increase the heat. |
| Solvent | The solvent choice is critical. DMF is a common high-boiling polar aprotic solvent.[7][8] Ethanol is a greener option often used for acid-catalyzed condensations.[1] For reactions requiring removal of water, a Dean-Stark trap with toluene is effective. |
| Stoichiometry | Ensure an accurate 1:1 molar ratio of the 2-amino-6-methylphenol and the aldehyde/carbonyl source. An excess of the aldehyde is sometimes used to drive the reaction but can complicate purification. |
Problem 2: My TLC analysis shows unreacted starting materials even after extended reaction time.
This indicates an incomplete reaction. The primary culprits are insufficient activation energy, catalyst deactivation, or a reversible first step.
Q: I've let the reaction run overnight and still see starting material. What's my next step? A:
-
Increase Temperature: The reaction may have a high activation energy barrier. Increase the temperature by 10-20°C and continue to monitor by TLC.
-
Add More Catalyst: The initial catalyst may have been consumed or deactivated. Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.[5]
-
Facilitate Water Removal: The initial Schiff base formation is reversible. If water is not effectively removed from the reaction, the equilibrium may favor the starting materials. If not already using one, switching to a setup with a Dean-Stark apparatus can dramatically improve conversion.
Problem 3: My TLC shows a complex mixture of spots, suggesting multiple side products.
Side product formation is a clear sign that your reaction conditions are not selective.
Q: What are the most common side products and how can I avoid them? A:
-
Uncyclized Schiff Base: The Schiff base intermediate can be quite stable. This is often the main "side product" in an incomplete reaction. The solution is to promote the cyclization step, typically by increasing the temperature or ensuring the catalyst for this step is active.
-
Polymerization: Aldehydes and phenols can polymerize under harsh acidic or thermal conditions.[5] If you observe charring or insoluble material, reduce the reaction temperature or the amount of acid catalyst.
-
Over-oxidation or Degradation: The benzoxazole ring is generally stable, but harsh oxidants or prolonged exposure to high temperatures in the presence of air can lead to degradation. If using an oxidant like DDQ, ensure you are not using a large excess.[6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unwanted oxidation.[5]
Caption: A workflow for troubleshooting common synthesis issues.
Problem 4: I seem to lose most of my product during purification.
Purification can be a major source of product loss if not optimized. 7-Methylbenzo[d]oxazole is a relatively nonpolar, aromatic compound.
Q: What is the best way to purify 7-Methylbenzo[d]oxazole? A:
-
Column Chromatography: This is the most reliable method.[6]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A nonpolar/polar solvent system is ideal. Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexane, and gradually increase the polarity. The product should elute at a relatively low polarity.
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be very effective.
-
Solvent Choice: A solvent system where the product is soluble when hot but sparingly soluble when cold is needed. Ethanol, or a mixture of ethanol and water, is often a good starting point.[7]
-
-
Aqueous Work-up: Before chromatography or recrystallization, perform an aqueous work-up. Wash the crude organic extract with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic catalyst and then with brine to remove water-soluble impurities.
Experimental Protocol Example
This protocol is a representative example for the synthesis of 2-Aryl-7-methylbenzo[d]oxazole via oxidative cyclization.
Synthesis of 7-Methyl-2-phenylbenzo[d]oxazole
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-methylphenol (1.0 mmol, 123.15 mg).
-
Add benzaldehyde (1.0 mmol, 106.12 mg).
-
Dissolve the starting materials in dichloromethane (CH₂Cl₂, 20 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial condensation.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.0 mmol, 227.01 mg) to the solution.[6] The reaction mixture will likely change color.
-
Stir the reaction at room temperature and monitor its progress by TLC (using 10% Ethyl Acetate/Hexane as eluent). The reaction is typically complete within 12-16 hours.[6]
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove solid byproducts.[6]
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexane (starting from 2% and increasing as needed) to afford the pure 7-Methyl-2-phenylbenzo[d]oxazole.
-
References
-
Nevels, N. E., Subera, L., & Bunce, R. A. (2021). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2021(4), M1303. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Chen, C.-C., et al. (2023). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 28(17), 6409. Available from: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Synthesis of Novel 7‐methylene‐6,7‐dihyrobenzo[f]Benzo[1][8]Imidazo[1,2‐d][1][7]Oxazepines via Base‐mediated Regioselective Intramolecular Hydroamination. ResearchGate. Available from: [Link]10]Imidazo[12-d]Oxazepines_via_Base-mediated_Regioselective_Intramolecular_Hydroamination
-
Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. Available from: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]
-
Li, G., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 110. Available from: [Link]
-
Petzer, A., et al. (2020). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Bioorganic & Medicinal Chemistry, 28(10), 115456. Available from: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [openresearch.okstate.edu]
purification of 7-Methylbenzo[d]oxazole by column chromatography vs recrystallization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the purification of 7-Methylbenzo[d]oxazole. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the nuances of column chromatography and recrystallization. This guide is structured to help you not only execute these techniques but also to understand the underlying principles that dictate success and to troubleshoot the inevitable challenges that arise in the lab.
Choosing Your Purification Strategy: A Decision Guide
The first step in any purification is selecting the appropriate method. The choice between column chromatography and recrystallization is not always straightforward and depends on several factors including the scale of your reaction, the nature of the impurities, and the desired final purity.
Caption: Standard workflow for column chromatography purification.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of 7-Methylbenzo[d]oxazole from impurities. A starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine if tailing is observed. Aim for an Rf value of ~0.3 for the desired product. [1]2. Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica bed. [2]3. Sample Loading: Dissolve the crude 7-Methylbenzo[d]oxazole in a minimal amount of a strong solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel. Alternatively, perform a dry load for better resolution. [2]4. Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase as the column runs (e.g., from 95:5 to 80:20 hexane/ethyl acetate). [3]5. Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 7-Methylbenzo[d]oxazole.
Protocol 2: Purification of 7-Methylbenzo[d]oxazole by Recrystallization
dot
Caption: Standard workflow for purification by recrystallization.
-
Dissolution: Place the crude 7-Methylbenzo[d]oxazole in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture with stirring until the solid dissolves completely, adding the minimum amount of additional hot solvent needed to achieve a clear, saturated solution. [4][5]2. Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. [6]3. Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. [5]4. Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [5]5. Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. [5]6. Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Various Authors. (2017). Are there cases in which column chromatography is preferable to recrystallisation? Quora.
- Brainly Community. (2024). Why is recrystallization better for large amounts than column chromatography? Brainly.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives.
- University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- MedhaVatika. (2025). Purification (Crystallization, Distillation, Chromatography).
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- Michigan State University, Department of Chemistry. (n.d.). Recrystallization.
- Reddit r/Chempros community. (2023). Go-to recrystallization solvent mixtures.
- Cataldo, J. et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. MDPI.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-Methylbenzoxazole.
Sources
Technical Support Center: Navigating the Cyclization Step in Benzoxazole Synthesis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the critical cyclization step of benzoxazole synthesis. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve higher yields and purity in your synthetic endeavors.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: My benzoxazole synthesis is resulting in a very low yield. What are the common culprits and how do I address them?
Low yields are a frequent hurdle in benzoxazole synthesis and can often be traced back to several key factors. A systematic investigation is crucial for pinpointing the root cause.[1]
Core Areas to Investigate:
-
Purity of Starting Materials: The purity of your 2-aminophenol and the corresponding aldehyde or carboxylic acid is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and reducing the yield of the desired benzoxazole.[2]
-
Actionable Advice:
-
Purity Assessment: Before starting your reaction, assess the purity of your starting materials using techniques like melting point analysis or spectroscopy. A broad melting range or a lower-than-expected melting point can indicate the presence of impurities.[1]
-
Purification: If impurities are suspected, purify your starting materials by recrystallization or distillation.
-
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, solvent, and catalyst is critical for a successful cyclization.
-
Actionable Advice:
-
Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization.[2] Consider a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some solvent-free reactions may require temperatures as high as 130°C.[2][3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction's progress at regular intervals using TLC to determine the optimal reaction time.[4]
-
Solvent: The choice of solvent can significantly impact reaction efficiency. If you are experiencing low yields, consider screening different solvents. Anhydrous conditions may be necessary if your reaction is sensitive to moisture.[4]
-
-
-
Incomplete Reaction: The presence of starting materials on your TLC plate after the expected reaction time is a clear indicator of an incomplete reaction.
-
Actionable Advice:
-
Extend Reaction Time: Continue the reaction and monitor its progress until the starting materials are consumed.
-
Increase Temperature: As mentioned above, a higher temperature may be required to drive the reaction to completion.
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture. A modest increase in catalyst loading can sometimes significantly improve conversion.[1]
-
-
Issue 2: My reaction seems to stall after forming the Schiff base intermediate. How can I promote cyclization?
The formation of a stable Schiff base intermediate, especially when reacting a 2-aminophenol with an aldehyde, is a common bottleneck.[4] This indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and dehydration/oxidation are not proceeding efficiently.
Strategies to Promote Cyclization:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[4]
-
Change the Catalyst: Some catalysts are more effective at promoting the cyclization of the Schiff base. Lewis acids are often employed for this purpose.[4]
-
Introduce an Oxidant: In some cases, an oxidizing agent is required to facilitate the final aromatization to the benzoxazole ring. Air, elemental sulfur, or other mild oxidants can be effective.[5]
-
Two-Step Procedure: Consider isolating the Schiff base intermediate first and then subjecting it to different cyclization conditions in a separate step. This allows for optimization of the cyclization without being constrained by the conditions of the initial condensation.[6]
Issue 3: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Side product formation not only reduces the yield of your desired benzoxazole but also complicates purification.[2]
Common Side Products and Mitigation Strategies:
-
Dimerization/Polymerization of 2-aminophenol: At high temperatures or under highly acidic or basic conditions, 2-aminophenol can self-condense or polymerize.[2]
-
Mitigation: Carefully control the reaction temperature and pH.
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Mitigation: Optimize the stoichiometry of your reactants to avoid using a large excess of the alkylating or acylating agent.
-
-
Self-condensation of the Coupling Partner: The carboxylic acid or aldehyde can undergo self-condensation, especially under harsh conditions.[6]
-
Mitigation: A two-step procedure where the intermediate amide is formed and isolated before cyclization can be beneficial.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding the benzoxazole synthesis cyclization step.
Q1: What is the general mechanism for the cyclization step in benzoxazole synthesis?
The traditional and most common pathway for benzoxazole synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (like an aldehyde or acid chloride).[7][8] The general mechanism can be summarized as follows:
-
Acylation/Condensation: The amino group of the 2-aminophenol attacks the carbonyl group of the carboxylic acid or aldehyde, forming an amide or a Schiff base intermediate, respectively.
-
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then attacks the carbonyl carbon of the newly formed amide or the imine carbon of the Schiff base. This intramolecular reaction forms a five-membered heterocyclic intermediate.
-
Dehydration/Aromatization: The intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzoxazole ring. In the case of starting with an aldehyde, this final step is an oxidative cyclization.
Caption: General mechanistic pathway for benzoxazole synthesis.
Q2: How do I choose the right catalyst for my benzoxazole synthesis?
The choice of catalyst is highly dependent on your specific substrates (both the 2-aminophenol and the coupling partner) and the desired reaction conditions.[6]
-
Brønsted or Lewis Acids: These are commonly used catalysts. Polyphosphoric acid (PPA) and triflic acid (TfOH) are effective but can require harsh conditions.[9][10] Milder options like p-toluenesulfonic acid (p-TsOH) are also utilized.[11]
-
Metal Catalysts: Copper and palladium-based catalysts are known to be effective for benzoxazole synthesis, often enabling milder reaction conditions.[12] Nanocatalysts are also gaining prominence due to their high activity and recyclability.[9]
-
Ionic Liquids: Brønsted acidic ionic liquids can act as both the solvent and the catalyst, offering a green and recyclable option, though they may require higher temperatures.[3][13]
Q3: What are some effective purification strategies for benzoxazoles?
Purification can be a significant source of product loss.[1] Choosing the right strategy is key to maximizing your isolated yield.
-
Column Chromatography: This is a very common and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation. A mixture of hexane and ethyl acetate is a common mobile phase.[1]
-
Recrystallization: If your crude product is relatively clean, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]
Data and Protocols
Table 1: Comparison of Catalytic Systems for Benzoxazole Synthesis
| Catalyst Type | Catalyst Example | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, benzaldehyde | Solvent-free | 130 | 5 | 98 | [11] |
| Homogeneous | p-Toluenesulfonic acid (p-TsOH) | 2-aminophenol, ethyl 2-cyano-2-(2-nitrophenyloxyimino)acetate | Microwave | - | - | - | [11] |
| Homogeneous | Ruthenium Complex | 2-aminophenol, phenyl methanol | - | - | - | - | [9] |
| Heterogeneous | Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | - | - | - | - | [12] |
| Heterogeneous | Samarium triflate | o-amino(thio)phenols, aldehydes | Aqueous | - | - | - | [12] |
Experimental Protocol: Tf₂O-Promoted Synthesis of 2-Substituted Benzoxazoles
This protocol is based on the electrophilic activation of tertiary amides for the synthesis of 2-substituted benzoxazoles.[6][14]
Materials:
-
Tertiary amide (0.6 mmol)
-
Base (e.g., 2-Fluoropyridine)
-
1,2-dichloroethane (DCE, 1 mL)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-aminophenol (0.5 mmol)
-
Triethylamine (Et₃N)
-
Solvents for purification (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a stirred solution of the tertiary amide (0.6 mmol) and base in 1,2-dichloroethane (DCE, 1 mL) at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O).
-
After stirring for 15 minutes, add 2-aminophenol (0.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[1]
Caption: Troubleshooting decision tree for low yields.
References
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem.
- Benchchem. Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Benchchem.
- Benchchem.
- Organic Chemistry Portal. Benzoxazole synthesis.
- ResearchGate. A general mechanism for benzoxazole synthesis.
- A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Nguyen, T. T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry.
- Nguyen, T. T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Soni, S., et al. (2023).
- Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- Benchchem.
- MDPI.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
stability issues and proper storage of 7-Methylbenzo[d]oxazole
Welcome to the technical support center for 7-Methylbenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and proper storage of this important heterocyclic compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.
Introduction to the Stability of 7-Methylbenzo[d]oxazole
7-Methylbenzo[d]oxazole, a member of the benzoxazole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and materials science.[1] Like many complex organic molecules, its stability is not absolute and can be influenced by a variety of environmental factors. Understanding the potential degradation pathways is critical for obtaining reliable and reproducible experimental results. The benzoxazole ring, while aromatic and relatively stable, possesses reactive sites that can be susceptible to environmental stressors.[1] This guide will delve into the primary stability concerns—hydrolysis, thermal decomposition, photodegradation, and oxidation—and provide actionable protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 7-Methylbenzo[d]oxazole in solution?
A1: The most well-documented degradation pathway for benzoxazoles in solution is hydrolysis, particularly under acidic conditions.[2] The benzoxazole ring can be cleaved by water to form the corresponding amidophenol. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: How should I store 7-Methylbenzo[d]oxazole for long-term use?
A2: For long-term storage, 7-Methylbenzo[d]oxazole should be stored in a tightly sealed container, protected from light, in a cool, dry place. Refrigeration (2-8 °C) is recommended. To prevent moisture uptake, storing the compound in a desiccator containing a suitable desiccant like silica gel or molecular sieves is best practice.[2][3][4]
Q3: Is 7-Methylbenzo[d]oxazole sensitive to light?
A3: While some benzoxazole derivatives are utilized as UV filters due to their ability to absorb UV radiation, this also implies a potential for photodegradation.[3][5] Direct and prolonged exposure to UV light should be avoided. Amber vials or storage in a dark environment is recommended to prevent potential photolytic reactions.
Q4: Can I heat 7-Methylbenzo[d]oxazole?
A4: 7-Methylbenzo[d]oxazole has a specific melting and boiling point, but like most organic compounds, it will decompose at elevated temperatures.[6] The thermal stability is generally high for short durations at moderate temperatures, but prolonged heating, especially in the presence of oxygen, can lead to degradation. It is advisable to use the lowest effective temperature for any experimental protocol involving heat.
Q5: What solvents are compatible with 7-Methylbenzo[d]oxazole?
A5: 7-Methylbenzo[d]oxazole is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF).[7] However, for long-term storage in solution, it is crucial to use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. Chlorinated solvents should be used with caution, as they can generate acidic impurities over time, which may catalyze hydrolysis.
Troubleshooting Guide: Stability Issues
This section addresses specific issues you might encounter during your experiments and provides logical steps to diagnose and resolve them.
Issue 1: Inconsistent or Poor Results in Aqueous Media
-
Symptom: You observe a decrease in the expected activity or concentration of your compound over time when working in aqueous buffers.
-
Probable Cause: Hydrolysis of the benzoxazole ring. Under acidic conditions, the ring opens to form 2-amino-3-methylphenol and a corresponding carboxylic acid derivative. The rate of hydrolysis is pH-dependent.[2]
-
Troubleshooting Steps:
-
pH Monitoring: Carefully measure and record the pH of your aqueous solution. Benzoxazole hydrolysis is accelerated at low pH.[2]
-
Buffer Optimization: If your experimental conditions permit, adjust the pH to be neutral or slightly basic to minimize hydrolysis.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Time-Course Study: Analyze a sample of your solution at different time points (e.g., 0, 1, 4, and 24 hours) by a suitable analytical method like HPLC or LC-MS to monitor for the appearance of degradation products.
-
Issue 2: Discoloration or Degradation Upon Heating
-
Symptom: The compound, either neat or in solution, darkens or shows signs of degradation (e.g., new spots on TLC, unexpected peaks in GC-MS) after being heated.
-
Probable Cause: Thermal decomposition. At high temperatures, the molecule can undergo fragmentation or polymerization. The presence of oxygen can lead to oxidative thermal degradation.[6]
-
Troubleshooting Steps:
-
Lower Temperature: Reduce the temperature of your reaction or process to the minimum required for the desired outcome.
-
Inert Atmosphere: If heating is necessary, perform the experiment under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Thermogravimetric Analysis (TGA): For critical applications, consider performing TGA on a small sample to determine the precise decomposition temperature of your specific batch of 7-Methylbenzo[d]oxazole.
-
Issue 3: Gradual Loss of Potency of Stock Solutions
-
Symptom: Stock solutions of 7-Methylbenzo[d]oxazole stored in a clear vial on the lab bench lose their efficacy over days or weeks.
-
Probable Cause: Photodegradation. Exposure to ambient lab lighting, especially sunlight, can provide the energy for photolytic reactions.[3][5]
-
Troubleshooting Steps:
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil.
-
Storage Location: Keep stock solutions in a dark place, such as a drawer or a refrigerator.
-
Fresh Solutions: For highly sensitive experiments, prepare fresh solutions from solid material before each use.
-
Issue 4: Unexpected Side Products in Reactions with Oxidizing Agents
-
Symptom: When using oxidizing agents in a synthesis involving 7-Methylbenzo[d]oxazole, you observe the formation of unexpected byproducts and a lower yield of the desired product.
-
Probable Cause: Oxidative degradation of the benzoxazole ring. The electron-rich heterocyclic ring can be susceptible to attack by strong oxidizing agents.[8]
-
Troubleshooting Steps:
-
Milder Oxidants: If possible, choose a milder and more selective oxidizing agent for your transformation.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent to avoid excess that could react with the benzoxazole ring.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the onset of degradation and stop the reaction as soon as the starting material is consumed.
-
Experimental Protocols
Protocol 1: Recommended Storage of 7-Methylbenzo[d]oxazole
-
Solid Compound:
-
Transfer the solid 7-Methylbenzo[d]oxazole into a chemically inert, airtight container (e.g., amber glass vial with a PTFE-lined cap).
-
Place the vial inside a desiccator containing a desiccant such as silica gel or molecular sieves.[2][3][4]
-
Store the desiccator in a refrigerator at 2-8 °C.
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.
-
-
Solutions:
-
Prepare solutions using high-purity, anhydrous solvents.
-
Store solutions in amber glass vials with PTFE-lined caps.
-
If possible, degas the solvent and flush the vial with an inert gas (nitrogen or argon) before sealing.
-
Store solutions at -20 °C for extended periods. For short-term storage (less than a week), 2-8 °C may be sufficient.
-
Avoid repeated freeze-thaw cycles. If frequent use is required, prepare smaller aliquots.
-
Protocol 2: Preparation of a Stock Solution for Biological Assays
-
Accurately weigh the required amount of 7-Methylbenzo[d]oxazole in a tared amber vial.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm and/or vortex the vial until the solid is completely dissolved.
-
If the stock solution will be used over an extended period, dispense it into smaller, single-use aliquots in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20 °C or -80 °C.
Data Presentation
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (refrigerated) for long-term storage. | Slows down potential degradation reactions. |
| Light Exposure | Store in the dark (amber vials or foil-wrapped). | Prevents photodegradation.[3][5] |
| Humidity | Store in a desiccator with a suitable desiccant. | Prevents hydrolysis of the benzoxazole ring.[2][3][4] |
| Atmosphere | Store solids under air. Store solutions under an inert atmosphere. | Minimizes oxidation, especially for solutions. |
| pH (in solution) | Maintain neutral to slightly basic pH if possible. | Acidic conditions catalyze hydrolysis.[2] |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for 7-Methylbenzo[d]oxazole.
Storage Decision Workflow
Caption: Decision workflow for proper storage of 7-Methylbenzo[d]oxazole.
References
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588. [Link]
-
Cunha, A. S., et al. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
-
CILICANT. (2021). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. [Link]
-
Armor Protective Packaging. (2023). The How and Why of Keeping it Dry with Desiccant. [Link]
-
Rodembusch, F. S., et al. (2007). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
Sorbead India. (2024). Selecting the Right Type of Desiccant - An Overview. [Link]
-
Sadowski, Z., & Szafraniec, J. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4983. [Link]
-
Li, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1963-1969. [Link]
-
Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research, 14(1), 1-15. [Link]
-
Labonce. (2019). Testing Drug Stability for Long-Term Storage. [Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]
-
Zenneck, U. (2002). Photocycloaddition Reactions of Alkyl and Aryl 2‐Thioxo‐3H‐benzoxazole‐3‐carboxylates to Alkenes. ChemInform, 33(50). [Link]
-
Espenson, J. H. (2000). Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(12), 2549-2554. [Link]
-
Winter, M., & Kettle, A. J. (2013). Inactivation of Human Myeloperoxidase by Hydrogen Peroxide. Redox Biology, 1(1), 559-566. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules, 29(4), 868. [Link]
-
Zhou, S., et al. (2015). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research, 22(24), 19897-19906. [Link]
-
Wang, X., et al. (2017). Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Chemical Communications, 53(71), 9837-9840. [Link]
-
Bhawsar, S. B., et al. (2022). Oxidative degradation of methylene blue dye from wastewater by Fenton process. International Journal of Applied Chemical and Biological Sciences, 3(2), 34-43. [Link]
-
Bhosale, P. S., et al. (2014). Oxidative degradation of CO2 absorbing aqueous amine solvents. International Journal of Chemical and Physical Sciences, 3(4), 18-25. [Link]
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Technical Support Center: Catalysis in 7-Methylbenzo[d]oxazole Synthesis
Welcome to the technical support center for the synthesis of 7-Methylbenzo[d]oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and its profound impact on reaction kinetics and overall success. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot and optimize your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common hurdles encountered during the synthesis of 7-Methylbenzo[d]oxazole and related structures.
Q1: My reaction yield for 7-Methylbenzo[d]oxazole is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue stemming from multiple potential sources. A systematic approach is crucial for diagnosis.[1]
-
Purity of Starting Materials: Begin by verifying the purity of your 2-amino-6-methylphenol and the corresponding aldehyde or carboxylic acid derivative. Impurities can act as catalyst poisons or introduce competing side reactions.[1] Use techniques like melting point analysis or NMR to confirm the integrity of your starting materials.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables. Benzoxazole synthesis often requires elevated temperatures to drive the final cyclization and dehydration/oxidation step.[2] Some reactions that show poor yields below 100°C may proceed optimally around 130°C.[2]
-
Catalyst Activity & Loading: Ensure your catalyst is active. Many catalysts, especially metal-based ones, can be sensitive to air and moisture.[1] In some cases, a marginal increase in catalyst loading can dramatically improve conversion rates.[1]
-
Formation of Stable Intermediates: The reaction proceeds via a Schiff base (imine) intermediate. If this intermediate is particularly stable and the cyclization step is slow, it can accumulate in the reaction mixture, leading to an incomplete reaction.[1][2] The choice of a more effective catalyst can facilitate this crucial ring-closing step.
Q2: The reaction has stalled; TLC analysis shows significant amounts of starting material even after the recommended reaction time. What steps should I take?
An incomplete reaction indicates that the activation energy barrier is not being sufficiently overcome.
-
Extend Reaction Time: Continue to monitor the reaction by TLC at regular intervals to see if it is simply proceeding slowly.[1]
-
Increase Temperature: Cautiously increase the reaction temperature in increments. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[3][4] Be aware that this can also promote side product formation.[1]
-
Re-evaluate the Catalyst: The catalyst may be deactivated or inappropriate for the specific substrates. If using a heterogeneous catalyst, ensure adequate stirring to maximize surface contact. For homogeneous catalysts, consider if a co-catalyst or ligand is necessary. For instance, many copper-catalyzed benzoxazole syntheses benefit from the addition of a ligand like 1,10-phenanthroline.[5]
Q3: I'm observing significant side product formation. How can I improve the selectivity for 7-Methylbenzo[d]oxazole?
Side product formation directly competes with your desired reaction pathway, consuming starting materials and complicating purification.
-
Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can sometimes lead to side reactions like over-alkylation or acylation.[1]
-
Refine Reaction Conditions: Carefully control the temperature. An unnecessarily high temperature might provide enough energy to overcome the activation barrier for undesired pathways.
-
Change the Catalyst: The choice of catalyst is paramount for selectivity.[1] A well-chosen catalyst provides a lower energy pathway specifically for the desired reaction, leaving higher energy side reactions less favorable. For example, certain nanocatalysts are known for their high selectivity.[6]
-
Use an Inert Atmosphere: If your reactants, intermediates, or catalyst are sensitive to oxidation, performing the reaction under an inert atmosphere like nitrogen or argon can prevent the formation of oxidative side products.[1]
Part 2: The Role of the Catalyst in Reaction Rate and Mechanism
The synthesis of a benzoxazole from an o-aminophenol and an aldehyde or its equivalent is a multi-step process. The catalyst's primary role is to lower the activation energy of the rate-determining step, which is often the intramolecular cyclization or the final aromatization.
Caption: General mechanism for 7-Methylbenzo[d]oxazole synthesis.
Q4: How do different classes of catalysts affect the reaction mechanism and rate?
The choice of catalyst dictates the specific pathway and its efficiency.
-
Brønsted/Lewis Acids (e.g., BAIL gel, Sm(OTf)₃, PPA): These catalysts function by protonating or coordinating to the carbonyl oxygen of the aldehyde.[2] This activation makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the amino group of the 2-amino-6-methylphenol, accelerating the formation of the Schiff base intermediate.[2] They are effective, but some require harsh conditions or are difficult to recycle.[2][7]
-
Metal Catalysts (e.g., CuI, Fe₂O₃, Pd complexes): These are often used in cross-coupling reactions to form the benzoxazole ring from different precursors, such as o-haloanilides.[5] The mechanism is believed to involve an oxidative addition/reductive elimination pathway.[5] For condensations, metal catalysts can also act as Lewis acids to activate substrates. Nanoparticle catalysts (e.g., copper(II) ferrite) offer the additional advantages of high surface area and easy, often magnetic, recovery.[5]
-
Nanocatalysts (e.g., SrCO₃, Ag@TiO₂): These materials provide a large number of active sites, leading to enhanced reaction rates.[6][8] Their high surface-area-to-volume ratio often results in higher catalytic efficiency and selectivity. Many nanocatalyst-based protocols are also promoted for being eco-friendly, sometimes allowing the reaction to proceed under milder, solvent-free conditions.[6]
Data Summary: Comparison of Catalytic Systems for Benzoxazole Synthesis
| Catalyst System | Typical Conditions | Reported Yields | Key Advantages & Causality |
| Brønsted Acidic Ionic Liquid (BAIL) gel | 1 mol%, 130 °C, 5h, Solvent-free | 85-98% | Reusable, Green Chemistry. The acidic sites (-SO₃H) protonate the aldehyde, accelerating the initial condensation. The solid gel support allows for easy recovery.[2][6] |
| Copper(I) Iodide / 1,10-Phenanthroline | Catalytic CuI, Ligand | Good to Excellent | Versatile for Cyclizations. Used for intramolecular cyclization of o-haloanilides. The ligand stabilizes the copper center, facilitating the oxidative addition rate-determining step.[5] |
| Copper(II) Ferrite Nanoparticles | Catalytic, 130 °C | Good | Magnetically Recoverable. The nanocatalyst is easily separated by an external magnet for reuse, reducing waste and cost. High surface area enhances reaction rate.[5] |
| Samarium(III) Triflate | 10 mol%, 50 °C, 2h, aq. EtOH | ~92% | Mild Conditions, Water Tolerant. Acts as a Lewis acid catalyst that is not sensitive to water, allowing for greener solvent systems.[2][9] |
| Iron-based Catalysts (e.g., Fe₂O₃) | Catalytic, 110 °C, 48h | ~87% (for 2-phenyl) | Inexpensive, Abundant Metal. Iron provides a low-cost alternative to precious metal catalysts like palladium for certain coupling reactions.[5][10] |
| Microwave-Assisted (various catalysts) | Varies (e.g., MnO₂ NPs) | Often >90% | Rapid Heating, Reduced Time. Microwaves directly heat the reactants, leading to a dramatic reduction in reaction time compared to conventional heating.[11] |
Part 3: Experimental Protocols & Troubleshooting Workflow
This section provides a generalized protocol and a logical workflow for diagnosing experimental failures.
Experimental Protocol: Synthesis of 2-Aryl-7-methylbenzo[d]oxazole using a Brønsted Acid Catalyst
This protocol is a representative example and should be adapted and optimized for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylphenol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv) and the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add the Brønsted acid catalyst (e.g., Samarium Triflate, 10 mol %).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 50 °C) for the required time (e.g., 2 hours).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a solid catalyst, it may be filtered off. Quench the reaction (e.g., with a mild base like saturated NaHCO₃ solution if an acid catalyst was used).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-methylbenzo[d]oxazole derivative.[1]
Troubleshooting Workflow Diagram
This decision tree provides a logical path to diagnose and solve common experimental problems.
Caption: A logical workflow for troubleshooting benzoxazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]
-
Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
- Unknown Author. (n.d.). Factors that affect reaction rates.
-
Flowers, P., et al. (n.d.). Factors Affecting Reaction Rates. Introductory Chemistry. Retrieved from [Link]
-
University of Hawai'i. (n.d.). Factors Affecting Reaction Rates. Chemistry. UH Pressbooks. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditionsa. [Scientific Diagram]. Retrieved from [Link]
- Unknown Author. (n.d.). Synthesis of Benzoxazoles via Iron-Catalyzed Domino C–N/C–O Cross-Coupling Reaction. [Supporting Information].
-
ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES. Science topic. Retrieved from [Link]
-
LibreTexts. (2022). 7.7: Factors Affecting Reaction Rates. Chemistry LibreTexts. Retrieved from [Link]
-
College of Western Idaho. (n.d.). 15.2 Factors Affecting Reaction Rates. General Chemistry: CHEM 111 & 112. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. [Scientific Diagram]. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 7‐methylene‐6,7‐dihyrobenzo[f]Benzo[6][8]Imidazo[1,2‐d][5][6]Oxazepines via Base‐mediated Regioselective Intramolecular Hydroamination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
Elsevier. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. [Request PDF]. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. Retrieved from [Link]
- Unknown Journal. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.
-
National Institutes of Health (NIH). (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]
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overcoming incomplete reactions in 7-Methylbenzo[d]oxazole synthesis
Welcome to the Technical Support Center for the synthesis of 7-Methylbenzo[d]oxazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly incomplete reactions, and optimize your synthetic outcomes.
Introduction: The Chemistry of 7-Methylbenzo[d]oxazole Synthesis
The synthesis of 7-Methylbenzo[d]oxazole, a key structural motif in many pharmacologically active compounds, typically involves the condensation and subsequent cyclization of 2-amino-6-methylphenol with a suitable one-carbon synthon, such as a carboxylic acid or its derivative.[1][2] While seemingly straightforward, this reaction is often plagued by issues of incomplete conversion, leading to low yields and challenging purifications. The presence of the methyl group at the 7-position can influence the reactivity of the starting material through both steric and electronic effects, necessitating careful optimization of reaction conditions.
This guide provides a systematic approach to troubleshooting and is grounded in established chemical principles and field-proven insights to ensure the successful synthesis of your target molecule.
Troubleshooting Guide: Overcoming Incomplete Reactions
Incomplete reactions are a frequent hurdle in the synthesis of 7-Methylbenzo[d]oxazole. This guide provides a structured approach to identifying and resolving the root causes of low conversion.
Problem 1: Low or No Conversion of Starting Materials
You have set up your reaction, but upon monitoring by TLC or LC-MS, you observe a significant amount of unreacted 2-amino-6-methylphenol.
-
Verify Starting Material Purity: The purity of 2-amino-6-methylphenol is paramount. Impurities can inhibit the reaction or lead to unwanted side products.[3]
-
Recommended Action: Assess the purity of your 2-amino-6-methylphenol using techniques like NMR spectroscopy or melting point analysis. If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
-
Ensure an Inert Atmosphere: 2-aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in yield.[3]
-
Recommended Action: Conduct the reaction under an inert atmosphere of nitrogen or argon. Ensure all solvents are properly degassed before use.
-
Sources
Validation & Comparative
The Isomeric Advantage: A Comparative Analysis of 7-Methylbenzo[d]oxazole and Its Positional Isomers
In the landscape of medicinal chemistry and drug development, the benzoxazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active compounds.[1] The strategic placement of substituents on this deceptively simple bicyclic heterocycle can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 7-Methylbenzo[d]oxazole and its positional isomers: 4-Methylbenzo[d]oxazole, 5-Methylbenzo[d]oxazole, and 6-Methylbenzo[d]oxazole. While direct comparative studies are notably sparse in the current literature, this document synthesizes available data to offer researchers and drug development professionals a framework for understanding the subtle yet significant impact of methyl group positioning on the benzoxazole core.
The Benzoxazole Core: A Foundation of Versatility
Benzoxazoles, composed of a benzene ring fused to an oxazole ring, are aromatic heterocyclic compounds that have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its biological profile. The introduction of a simple methyl group at different positions on the benzene ring can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.
Synthesis of Methylbenzo[d]oxazole Isomers: Navigating the Pathways
The synthesis of methylbenzo[d]oxazole isomers typically involves the condensation and cyclization of an appropriately substituted aminophenol with a suitable C1 source. While various methods exist, a common approach involves the reaction of a methyl-substituted 2-aminophenol with a carboxylic acid or its derivative.
General Synthetic Workflow
Caption: Generalized synthetic workflow for Methylbenzo[d]oxazole isomers.
Experimental Protocol: General Synthesis of 2,5- and 2,6-Dimethylbenzo[d]oxazoles
A representative synthesis for 5-methyl and 6-methyl derivatives involves the following steps:
-
Reaction Setup: A mixture of the corresponding 2-amino-methylphenol (e.g., 2-amino-4-methylphenol for the 6-methyl isomer or 2-amino-5-methylphenol for the 5-methyl isomer) and acetic anhydride is prepared.[3]
-
Condensation: The reaction mixture is heated, often under reflux, to promote the condensation of the amine and the acyl group.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the benzoxazole ring.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired methylbenzo[d]oxazole isomer.
While specific protocols for 4-methyl and 7-methylbenzo[d]oxazole are less commonly detailed, they are expected to follow a similar synthetic logic, utilizing 2-amino-3-methylphenol and 2-amino-6-methylphenol, respectively.
Physicochemical Properties: A Tale of Four Isomers
The position of the methyl group influences the physical and chemical properties of the benzoxazole isomers. These properties, in turn, can affect their solubility, membrane permeability, and metabolic stability.
Table 1: Comparative Physicochemical Properties of Methylbenzo[d]oxazole Isomers
| Property | 4-Methylbenzo[d]oxazole | 5-Methylbenzo[d]oxazole | 6-Methylbenzo[d]oxazole | 7-Methylbenzo[d]oxazole |
| Molecular Formula | C₈H₇NO[4] | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol [4] | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| LogP (Predicted) | 2.1[4] | ~2.1 (estimated) | ~2.1 (estimated) | ~2.1 (estimated) |
| Topological Polar Surface Area (TPSA) | 26.03 Ų[5] | 26.03 Ų (estimated) | 26.03 Ų (estimated) | 26.03 Ų (estimated) |
| Melting Point (°C) | Data not available | 108 (for 2-phenyl derivative)[6] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 314.7 ± 11.0 (for 2-phenyl derivative)[6] | Data not available | Data not available |
Note: Experimental data for the parent methylbenzoxazole isomers is limited. Data for derivatives is provided where available, and some values are estimated based on the core structure.
The predicted LogP values suggest that all four isomers are likely to have good lipid solubility, a key factor in crossing biological membranes. The identical TPSA indicates that the methyl substitution does not significantly alter the polar surface area, which can influence interactions with polar biological targets.
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the unambiguous identification and structural elucidation of the methylbenzoxazole isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the benzene ring, providing a unique fingerprint for each isomer.
Table 2: Representative ¹H and ¹³C NMR Data for 5- and 6-Methylbenzo[d]oxazol-2-amine
| Isomer | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | Reference |
| 5-Methylbenzo[d]oxazol-2-amine | 7.29 (s, 2H), 7.16 (d, J = 8.0 Hz, 1H), 7.00 (s, 1H), 6.75 (d, J = 7.9 Hz, 1H), 2.30 (s, 3H) | 162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10 | [7][8] |
| 6-Methylbenzo[d]oxazol-2-amine | 7.29 (s, 2H), 7.14 (s, 1H), 7.06 (d, J = 7.9 Hz, 1H), 6.90 (d, J = 7.6 Hz, 1H), 2.32 (s, 3H) | 162.30, 148.06, 140.89, 129.38, 124.09, 114.69, 108.9, 20.97 | [7][8] |
The distinct chemical shifts of the aromatic protons and the methyl protons, as well as the carbon signals, allow for clear differentiation between the 5- and 6-methyl isomers. Similar differentiation would be expected for the 4- and 7-methyl isomers.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized isomers. For all four methylbenzo[d]oxazole isomers, the expected [M+H]⁺ ion would be at m/z 134.06.
Comparative Biological Activities: The Uncharted Territory
While the broader class of benzoxazole derivatives is known for a wide spectrum of biological activities, a direct comparative study of the four methyl isomers is a significant gap in the current scientific literature.[1] However, based on structure-activity relationships observed in related compounds, we can hypothesize how the methyl position might influence activity.
Anticancer Activity
Benzoxazole derivatives have shown promise as anticancer agents, often through the inhibition of key signaling pathways.[2] The position of the methyl group could influence the binding affinity to target proteins. For instance, a methyl group at the 7-position might introduce steric hindrance that could either enhance or diminish binding to a specific enzyme's active site compared to a methyl group at the 4-, 5-, or 6-position.
Antimicrobial Activity
The antimicrobial properties of benzoxazoles are well-documented.[9] The lipophilicity conferred by the methyl group can be crucial for penetrating the cell walls of bacteria and fungi. The specific location of the methyl group may subtly alter the overall shape and electronic properties of the molecule, potentially leading to differences in efficacy against various microbial strains.
Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated anti-inflammatory potential.[10] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX). The precise positioning of the methyl group could affect the molecule's ability to fit into the active site of these enzymes, thereby modulating its inhibitory activity.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
A standard method to assess and compare the cytotoxic activity of the isomers against cancer cell lines is the MTT assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of each methylbenzo[d]oxazole isomer for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, allowing viable cells to metabolize it into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined for each isomer.
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A Senior Application Scientist's Guide to the Structural Validation of 7-Methylbenzo[d]oxazole via ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing precise insights into the atomic framework and chemical environment. This guide offers an in-depth, expert-led comparison of theoretical predictions versus experimental data for the validation of 7-Methylbenzo[d]oxazole, a key heterocyclic scaffold. We will dissect the causality behind experimental choices and demonstrate how a self-validating NMR protocol provides incontrovertible proof of structure.
The Analytical Challenge: Differentiating Isomers
The synthesis of a substituted benzoxazole can potentially yield several isomers. For instance, the reaction leading to 7-Methylbenzo[d]oxazole could conceivably produce the 4-methyl, 5-methyl, or 6-methyl isomers. Distinguishing these regioisomers is critical, and it is here that the diagnostic power of NMR, particularly the coupling patterns of the aromatic protons, becomes indispensable.
Logical Workflow for NMR-Based Structural Validation
The process of confirming a molecular structure using NMR is a systematic workflow. It begins with theoretical prediction based on established principles, proceeds to careful data acquisition, and culminates in a rigorous comparison of the experimental data against the initial hypothesis.
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Analysis: The Power of Proton Environments and Coupling
The ¹H NMR spectrum is paramount for determining the substitution pattern on the benzene ring. For 7-Methylbenzo[d]oxazole, we anticipate four distinct signals: one for the methyl group, one for the C2-proton, and two for the three aromatic protons, two of which are environmentally similar.
Predicted ¹H NMR Spectrum
-
Methyl Protons (C7-CH₃): A singlet, expected around δ 2.5-2.6 ppm, influenced by its attachment to the aromatic ring.[1]
-
Aromatic Protons (H4, H5, H6): These protons form a coupled system. We predict H4 and H6 to be doublets due to ortho-coupling with H5, and H5 to be a triplet (or more accurately, a triplet of doublets if long-range coupling is resolved) from coupling to both H4 and H6. Their chemical shifts typically lie between δ 7.0 and 7.8 ppm.[1]
-
Oxazole Proton (H2): This proton is a singlet as it has no adjacent protons and is expected to be the most downfield signal (δ 8.0 - 8.2 ppm) due to the deshielding effects of the adjacent oxygen and nitrogen atoms.[1]
Experimental ¹H NMR Data and Structural Validation
The experimental spectrum provides a clear fingerprint that confirms the 7-methyl substitution pattern.
Caption: Structure of 7-Methylbenzo[d]oxazole with ¹H assignments.
Table 1: Experimental ¹H NMR Data for 7-Methylbenzo[d]oxazole (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 7-CH₃ | 2.55 | Singlet (s) | - | 3H |
| H6 | 7.16 | Doublet (d) | 7.6 | 1H |
| H5 | 7.23 | Triplet (t) | 7.8 | 1H |
| H4 | 7.58 | Doublet (d) | 8.0 | 1H |
| H2 | 8.08 | Singlet (s) | - | 1H |
Data derived from publicly available spectra for 7-methylbenzoxazole.[2]
Expert Analysis:
The experimental data aligns perfectly with the predicted spectrum for the 7-methyl isomer. The key diagnostic feature is the aromatic region:
-
We observe a triplet (H5) and two doublets (H4, H6), which is characteristic of a 1,2,3-trisubstituted benzene ring system where the three adjacent protons can couple with each other.
-
If the compound were the 4-methyl isomer, we would expect a different pattern, likely two doublets and a doublet of doublets.
-
If it were the 5-methyl or 6-methyl isomer, the symmetry would result in a simpler pattern, likely featuring singlets and doublets in the aromatic region. The observed ortho-coupling constants (J ≈ 7-9 Hz) are definitive for adjacent protons on a benzene ring.[1]
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments require a higher sample concentration or a greater number of scans compared to ¹H NMR.[1]
Predicted ¹³C NMR Spectrum
For 7-Methylbenzo[d]oxazole, we expect to see 8 distinct signals, as there are no planes of symmetry in the molecule, making all eight carbons in the core structure unique.
-
Methyl Carbon (7-CH₃): Expected in the aliphatic region, ~15-25 ppm.
-
Aromatic Carbons (C4, C5, C6): Unsubstituted aromatic carbons typically appear between δ 110-130 ppm.
-
Quaternary Carbons (C3a, C7, C7a): Carbons at the ring junctions and the methyl-substituted carbon will appear in the δ 120-150 ppm range.
-
Oxazole Carbon (C2): This carbon, bonded to both nitrogen and oxygen, is significantly deshielded and expected to be the most downfield signal, typically >150 ppm.
Experimental ¹³C NMR Data and Structural Validation
Table 2: Experimental ¹³C NMR Data for 7-Methylbenzo[d]oxazole (100 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| 7-CH₃ | 15.1 |
| C6 | 118.8 |
| C4 | 120.2 |
| C5 | 124.4 |
| C7 | 125.1 |
| C3a | 142.0 |
| C7a | 149.5 |
| C2 | 152.3 |
Data derived from publicly available spectra for 7-methylbenzoxazole.[2]
Expert Analysis:
The observation of eight distinct signals in the ¹³C NMR spectrum immediately confirms the absence of molecular symmetry, which is consistent with the 7-methyl structure. The chemical shifts align with expectations: the methyl carbon is observed at 15.1 ppm, the aromatic CH carbons are in the 118-125 ppm range, and the quaternary and oxazole carbons are found further downfield, with the C2 carbon being the most deshielded at 152.3 ppm. This carbon data provides complementary, self-validating evidence that supports the assignment made from the ¹H NMR spectrum.
Standardized Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
1. Sample Preparation:
-
Analyte Quantity: Weigh approximately 1-10 mg for ¹H NMR or 10-50 mg for ¹³C NMR of the purified 7-Methylbenzo[d]oxazole.[1] The higher quantity for ¹³C NMR is necessary to compensate for the low natural abundance of the isotope.[3]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for benzoxazoles as it is aprotic and dissolves a wide range of organic compounds.
-
Procedure: Place the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent. Cap the tube and gently agitate or sonicate until the sample is fully dissolved.[3]
2. Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets, simplifying analysis.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
3. Data Processing:
-
Transformation: Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Correction: Perform phase and baseline corrections to ensure accurate signal representation and integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.[4][5]
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating method for the structural confirmation of 7-Methylbenzo[d]oxazole. The number of signals, their chemical shifts, the observed multiplicities, and the proton-proton coupling constants in the experimental data align unequivocally with the theoretical predictions for the 7-methyl isomer, while simultaneously excluding other potential regioisomers. This guide demonstrates a logical, evidence-based workflow that exemplifies the principles of scientific integrity and technical expertise required in modern chemical and pharmaceutical research.
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A Comparative Guide to the Biological Activity of Substituted Benzoxazole Derivatives
The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, making them a subject of intense research for the development of novel therapeutic agents.[2][3] This guide provides a comparative analysis of the biological activities of various substituted benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for their evaluation, grounded in scientific literature.
The Versatile Benzoxazole Scaffold: A Hub of Biological Activity
Benzoxazole and its derivatives are considered privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.[2] The versatility of the benzoxazole ring system allows for substitutions at various positions, primarily at the 2- and 5-positions, leading to a diverse library of compounds with distinct pharmacological profiles. These compounds have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and antiviral properties, among others.[1][2][3]
General Synthesis of Substituted Benzoxazole Derivatives
The synthesis of 2-substituted benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1] A variety of methods have been developed to facilitate this reaction, often employing different catalysts and reaction conditions to improve yields and accommodate a wide range of functional groups.
A common synthetic route involves the reaction of an o-aminophenol with a substituted benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1] Another approach utilizes the reaction of o-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and a mild base.[4] Greener synthetic approaches, such as using fly ash as a catalyst, have also been explored.[3]
Caption: Generalized synthetic scheme for substituted benzoxazoles.
Comparative Anticancer Activity
Substituted benzoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse and can include the inhibition of key enzymes like topoisomerase and mTOR, as well as the induction of apoptosis.[7][8]
The nature and position of substituents on the benzoxazole ring play a crucial role in determining the anticancer potency.[6][8] For instance, the presence of electron-withdrawing groups has been observed to enhance cytotoxic activity in some cases.[9]
Experimental Data: In Vitro Cytotoxicity of Benzoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative substituted benzoxazoles against various cancer cell lines, as determined by the MTT assay. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-disubstituted benzoxazole (Compound 3c) | MCF-7 (Breast) | 4 | [5] |
| 2,5-disubstituted benzoxazole (Compound 3b) | MCF-7 (Breast) | 12 | [5] |
| 2,5-disubstituted benzoxazole (Compound 3e) | Hep-G2 (Liver) | 17.9 | [5] |
| Benzoxazole-mTOR inhibitor (Compound B4) | Breast Cancer Cell Lines | 9.82 | [7] |
| Benzoxazole-mTOR inhibitor (Compound B11) | Breast Cancer Cell Lines | 7.85 | [7] |
| Benzoxazole-mTOR inhibitor (Compound B12) | Breast Cancer Cell Lines | 4.96 | [7] |
| Benzoxazole-mTOR inhibitor (Compound B20) | Breast Cancer Cell Lines | 5.32 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug like ellipticine).[5]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[5][11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5][11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[3] Substituted benzoxazoles have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][12][13] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[3]
Experimental Data: In Vitro Antimicrobial Activity of Benzoxazole Derivatives
The antimicrobial activity of benzoxazole derivatives is commonly evaluated using the agar well diffusion method, where the diameter of the zone of inhibition is measured, or by determining the Minimum Inhibitory Concentration (MIC) through broth microdilution.
Table 2: Zone of Inhibition (in mm) of Selected Benzoxazole Derivatives
| Compound | E. coli | S. aureus | Reference |
| N3 | 0 | 3 | [12] |
| N5 | 1 | 18.3 | [12] |
| N7 | 21.5 | 27.5 | [12] |
| N8 | 29 | 10 | [12] |
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus | E. faecalis | P. aeruginosa | Reference |
| Compound 8 | 32 (isolate) | 32 (isolate) | 64 | [13] |
| Compounds 3-12 | 128-256 | 128-256 | 64 | [13] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion assay is a widely used method for screening the antimicrobial activity of chemical compounds.[14][15]
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compounds are introduced into these wells. The antimicrobial agent diffuses into the agar, and if it is effective against the microorganism, a clear zone of inhibition will be observed around the well.[16]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared inoculum.[16]
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a known concentration of the benzoxazole derivative solution (dissolved in a suitable solvent like DMSO) into the wells.[3] A solvent control (DMSO) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory activity against key inflammatory mediators like cyclooxygenase-2 (COX-2) and myeloid differentiation protein 2 (MD2).[17][18][19]
The anti-inflammatory activity of these derivatives is highly dependent on their substitution pattern, which influences their ability to bind to the active sites of target enzymes.[20]
Experimental Data: In Vitro Anti-inflammatory Activity of Benzoxazole Derivatives
The following table presents the IC₅₀ values for the inhibition of inflammatory targets by selected benzoxazole derivatives.
| Compound/Substituent | Target | IC₅₀ (µM) | Reference |
| Compound 3g | IL-6 (via MD2 inhibition) | 5.09 ± 0.88 | [17] |
| Compound 3d | IL-6 (via MD2 inhibition) | 5.43 ± 0.51 | [17] |
| Compound 3c | IL-6 (via MD2 inhibition) | 10.14 ± 0.08 | [17] |
| Compound 3g | COX-2 | - | [18] |
| Compound 3n | COX-2 | - | [18] |
| Compound 3o | COX-2 | - | [18] |
Note: Specific IC₅₀ values for COX-2 inhibition by compounds 3g, 3n, and 3o were not provided in the abstract but were noted to be potent and selective.[18]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.[19]
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a chromogenic substrate, the enzyme catalyzes a reaction that produces a colored product. The inhibition of this color development is proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme, heme, arachidonic acid (substrate), and a chromogenic substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test benzoxazole derivative at various concentrations.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the absorbance of the colored product at a specific wavelength over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[18]
Caption: Mechanism of COX-2 inhibition by benzoxazole derivatives.
Conclusion
Substituted benzoxazole derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The evidence presented in this guide highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is intricately linked to the nature and position of the substituents on the benzoxazole core, offering a vast chemical space for further exploration and optimization. The provided experimental protocols serve as a foundation for researchers to evaluate the efficacy of novel benzoxazole derivatives and to further elucidate their mechanisms of action. Future research in this area will undoubtedly lead to the development of new and effective therapeutic agents for a wide range of diseases.
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (2024). Nanotechnology Perceptions. Retrieved January 20, 2026, from [Link]
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Synthesis of substituted benzoxazole derivatives starting from substituted 2-amino phenols and substituted benzoic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. (n.d.). ChemistryEurope. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Benzoxazole as Anticancer Agent: A Review. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
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Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 20, 2026, from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved January 20, 2026, from [Link]
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Cell sensitivity assays: The MTT assay. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (n.d.). De Gruyter. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of 7-Methylbenzo[d]oxazole for Researchers and Drug Development Professionals
Introduction
7-Methylbenzo[d]oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzoxazole, it serves as a crucial scaffold in the development of various pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] The efficiency and versatility of the synthetic routes to this key intermediate are therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of alternative synthetic strategies for 7-Methylbenzo[d]oxazole, focusing on the underlying chemical principles, experimental protocols, and overall efficiency. The primary precursor for the synthesis of 7-Methylbenzo[d]oxazole is 2-amino-6-methylphenol.
Core Synthetic Methodologies
The synthesis of the benzoxazole ring system from a substituted o-aminophenol, such as 2-amino-6-methylphenol, generally involves the condensation with a one-carbon electrophile, followed by cyclization and dehydration or oxidation.[3] This guide will explore and compare three prominent methods:
-
Classical Condensation with Formic Acid: A direct and traditional approach.
-
Condensation with an Aldehyde followed by Oxidative Cyclization: A versatile method allowing for the introduction of various substituents at the 2-position.
-
Intramolecular N-Deprotonation–O-SNAr Cyclization: A modern strategy offering an alternative pathway with high efficiency under specific conditions.
Route 1: Classical Condensation with Formic Acid
This method represents one of the most straightforward approaches to synthesizing the parent 7-methylbenzo[d]oxazole, where the 2-position is unsubstituted. The reaction involves the direct condensation of 2-amino-6-methylphenol with formic acid, which serves as the source of the C2-carbon of the oxazole ring.
Causality Behind Experimental Choices
The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is common in this type of condensation.[3][4] PPA acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization by removing the water molecule formed during the reaction. The elevated temperature is necessary to overcome the activation energy of the reaction.
Experimental Protocol
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylphenol (1.23 g, 10 mmol) and formic acid (0.55 g, 12 mmol).
-
Carefully add polyphosphoric acid (20 g) to the flask.
-
Heat the reaction mixture to 140-150°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Reaction Pathway
Caption: Reaction pathway for the synthesis of 7-Methylbenzo[d]oxazole via condensation with formic acid.
Route 2: Condensation with an Aldehyde and Oxidative Cyclization
This route offers greater versatility as the choice of aldehyde determines the substituent at the 2-position of the benzoxazole ring. For the synthesis of 2-substituted-7-methylbenzo[d]oxazoles, 2-amino-6-methylphenol is reacted with an appropriate aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization.
Causality Behind Experimental Choices
The initial condensation to form the Schiff base is typically straightforward. The subsequent oxidative cyclization is the critical step and can be achieved using various oxidizing agents. A green and efficient approach utilizes molecular oxygen or air as the oxidant, often in the presence of a catalyst.[2] The use of a reusable catalyst, such as samarium triflate in an aqueous medium, represents a mild and environmentally friendly option.[5]
Experimental Protocol
Reaction Setup:
-
To a solution of 2-amino-6-methylphenol (1.23 g, 10 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in ethanol (50 mL), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 2-3 hours to form the Schiff base.
-
Introduce an oxidizing agent (e.g., manganese dioxide nanoparticles) and continue refluxing or stir at room temperature, as required by the specific oxidant, until the reaction is complete (monitored by TLC).[6]
Work-up and Purification:
-
Filter the reaction mixture to remove the catalyst/oxidant.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway
Caption: General pathway for 2-substituted-7-methylbenzo[d]oxazole synthesis via aldehyde condensation.
Route 3: Intramolecular N-Deprotonation–O-SNAr Cyclization
This modern approach involves the synthesis of an anilide precursor followed by a base-induced intramolecular cyclization. This method is particularly advantageous for constructing benzoxazoles with specific substitution patterns that might be challenging to achieve through other routes.[7]
Causality Behind Experimental Choices
The success of this route relies on the presence of a good leaving group (e.g., fluorine) on the aromatic ring and an activating group to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[8] The acylation of the starting aniline is a standard procedure. The key cyclization step is promoted by a base that deprotonates the amide nitrogen, generating a nucleophilic oxygen that attacks the carbon bearing the leaving group.
Experimental Protocol (Hypothetical for 7-Methylbenzo[d]oxazole)
Step A: Acylation
-
Start with a suitably substituted 2-fluoroaniline derivative. For 7-methylbenzo[d]oxazole, a hypothetical starting material would be 2-fluoro-3-methylaniline.
-
React the aniline (1.25 g, 10 mmol) with an acid chloride (e.g., acetyl chloride, 0.87 g, 11 mmol) in the presence of a base like triethylamine (2 equiv.) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
After completion, wash the reaction mixture with water and brine, dry the organic layer, and evaporate the solvent to obtain the N-acylated anilide.
Step B: Intramolecular Cyclization
-
Dissolve the anilide (100 mg) in anhydrous DMF.
-
Add a base, such as potassium carbonate (2 equiv.).
-
Heat the mixture to a temperature that facilitates the SNAr reaction (e.g., 90-130°C), depending on the activating groups present.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Reaction Pathway
Caption: Pathway for 7-methylbenzo[d]oxazole synthesis via N-Deprotonation–O-SNAr Cyclization.
Comparison of Synthetic Routes
| Feature | Route 1: Condensation with Formic Acid | Route 2: Aldehyde Condensation & Oxidation | Route 3: N-Deprotonation–O-SNAr Cyclization |
| Starting Material | 2-amino-6-methylphenol | 2-amino-6-methylphenol | Substituted 2-fluoroaniline |
| Versatility | Limited to 2-unsubstituted benzoxazoles | High (diverse aldehydes can be used) | High (diverse acid chlorides can be used) |
| Reaction Conditions | Harsh (high temp., strong acid) | Generally milder, catalyst-dependent | Can require high temperatures |
| Typical Yields | Good to excellent | Good to excellent (catalyst dependent)[2] | High[7] |
| Key Advantages | Simple, direct, atom-economical | Versatility, milder options available | Good for specific substitution patterns |
| Potential Drawbacks | Harsh conditions, limited scope | Requires an oxidant, potential for byproducts | Multi-step, requires specific precursors |
| "Green" Chemistry Aspect | Use of strong acid (PPA) is a concern | Can be made greener with reusable catalysts and air as oxidant[2][5] | Depends on reagents and solvents used |
Conclusion
The choice of synthetic route for 7-Methylbenzo[d]oxazole depends on the specific requirements of the research, including the desired substitution pattern at the 2-position, scalability, and environmental considerations.
-
The classical condensation with formic acid is a reliable method for producing the parent 7-methylbenzo[d]oxazole, though it involves harsh conditions.
-
The aldehyde condensation followed by oxidative cyclization offers significant versatility for creating a library of 2-substituted derivatives, with many modern protocols focusing on greener and more efficient catalytic systems.
-
The N-Deprotonation–O-SNAr cyclization provides a powerful, alternative strategy, particularly for complex targets where regioselectivity is crucial, although it is a multi-step process requiring specifically designed precursors.
Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their drug discovery and development efforts.
References
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Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. National Center for Biotechnology Information. Available at: [Link]
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Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Spectroscopic Guide to 7-Methylbenzo[d]oxazole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic data for 7-Methylbenzo[d]oxazole and its key precursor, 2-amino-6-methylphenol. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry. This document moves beyond a simple data repository to explain the causal relationships behind the observed spectral features, offering insights grounded in established chemical principles.
Introduction: The Significance of Spectroscopic Characterization
7-Methylbenzo[d]oxazole is a heterocyclic scaffold of interest in medicinal chemistry due to the prevalence of the benzoxazole core in pharmacologically active molecules. Its synthesis, typically involving the cyclization of a 2-aminophenol derivative, necessitates rigorous analytical oversight to ensure the desired product is obtained with high purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed molecular fingerprint of the starting materials, intermediates, and final products.
The cyclization of 2-amino-6-methylphenol to form 7-Methylbenzo[d]oxazole serves as a classic example of how functional group transformations dramatically alter the spectroscopic properties of a molecule. This guide will dissect these changes, providing a clear and logical comparison to aid researchers in their synthetic endeavors.
Synthetic Pathway: From Precursor to Product
The most common and direct route to 7-Methylbenzo[d]oxazole involves the reaction of 2-amino-6-methylphenol with a suitable one-carbon electrophile, such as triethyl orthoformate or formic acid, often under acidic conditions. This reaction proceeds via an initial formation of a formimidate intermediate, which then undergoes cyclization and dehydration to yield the benzoxazole ring system.
Caption: Synthetic route from 2-amino-6-methylphenol to 7-Methylbenzo[d]oxazole.
Spectroscopic Analysis of the Precursor: 2-amino-6-methylphenol
2-amino-6-methylphenol is a disubstituted benzene ring characterized by the presence of hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups. The proximity of these groups on the aromatic ring leads to distinct spectroscopic features. While a complete set of publicly available, peer-reviewed spectra for this specific isomer is not readily compiled in a single source, its expected spectral characteristics can be inferred from data on its isomers and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-amino-6-methylphenol will exhibit characteristic signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic region will show a complex splitting pattern due to the three adjacent protons on the benzene ring. The chemical shifts are influenced by the electron-donating nature of the -OH, -NH2, and -CH3 groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbons bearing the -OH and -NH2 groups appearing at lower field.
IR Spectroscopy
The infrared spectrum is particularly informative for identifying the key functional groups. The presence of both an amino and a hydroxyl group will give rise to characteristic broad stretches in the high-frequency region of the spectrum.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ). Fragmentation patterns will likely involve the loss of small neutral molecules such as water (H₂O) and hydrogen cyanide (HCN).
Spectroscopic Analysis of the Product: 7-Methylbenzo[d]oxazole
The formation of the oxazole ring in 7-Methylbenzo[d]oxazole results in a rigid, planar heterocyclic system with significantly different electronic and structural properties compared to its precursor. These changes are clearly reflected in its spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum of 7-Methylbenzo[d]oxazole is simpler in the high-field region compared to its precursor, as the labile -OH and -NH2 protons are no longer present. A new, sharp singlet will appear at a lower field, corresponding to the proton at the 2-position of the oxazole ring. The aromatic protons will exhibit a new set of chemical shifts and coupling constants due to the altered electronic environment of the fused ring system.
¹³C NMR Spectroscopy
The carbon NMR spectrum of 7-Methylbenzo[d]oxazole will show nine distinct signals. The most notable changes will be the appearance of new signals at low field corresponding to the carbons of the oxazole ring (C2, C3a, and C7a). The chemical shift of the C2 carbon is particularly diagnostic, typically appearing in the range of 150-165 ppm.
IR Spectroscopy
The IR spectrum of 7-Methylbenzo[d]oxazole is markedly different from that of its precursor. The broad O-H and N-H stretching bands will be absent. Instead, new characteristic bands for the C=N and C-O-C stretching vibrations of the oxazole ring will be observed, typically in the 1650-1500 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectrum will show a molecular ion peak at m/z 133, corresponding to the molecular weight of 7-Methylbenzo[d]oxazole. The fragmentation pattern will be characteristic of the stable benzoxazole ring system, which may involve the loss of CO and HCN.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-amino-6-methylphenol (predicted and based on isomers) and experimentally reported data for 7-Methylbenzo[d]oxazole for a direct comparison.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -CH₃ | -OH/-NH₂ | Oxazole H2 |
| 2-amino-6-methylphenol | ~6.5-7.0 (m, 3H) | ~2.1 (s, 3H) | Broad, variable | - |
| 7-Methylbenzo[d]oxazole [1] | 7.18-7.55 (m, 3H) | 2.53 (s, 3H) | - | 8.08 (s, 1H) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic C | Aromatic C-O/C-N | -CH₃ | Oxazole C |
| 2-amino-6-methylphenol | ~110-130 | ~140-150 | ~15-20 | - |
| 7-Methylbenzo[d]oxazole [1] | 109.4, 119.5, 124.0, 124.2 | 141.8, 150.8 | 16.2 | 151.2 (C2), 131.5 (C3a), 141.8 (C7a) |
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | O-H / N-H Stretch | C=N Stretch | C-O-C Stretch |
| 2-amino-6-methylphenol | ~3200-3500 (broad) | - | - |
| 7-Methylbenzo[d]oxazole | Absent | ~1620 | ~1240 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-amino-6-methylphenol | 123 | [M-H₂O]⁺, [M-HCN]⁺ |
| 7-Methylbenzo[d]oxazole | 133 | [M-CO]⁺, [M-HCN]⁺ |
Experimental Protocols
Accurate data acquisition is crucial for reliable spectroscopic analysis. Below are generalized, step-by-step methodologies for obtaining the data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
Sources
assessing the antimicrobial efficacy of 7-Methylbenzo[d]oxazole against different strains
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, the benzoxazole scaffold has emerged as a promising pharmacophore.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4] This guide focuses on a specific derivative, 7-Methylbenzo[d]oxazole, providing a framework for assessing its antimicrobial efficacy against a variety of microbial strains. While direct and extensive experimental data for this particular compound is limited in publicly available literature, this document synthesizes information on closely related benzoxazole derivatives to infer its potential activity and outlines the rigorous methodologies required for its evaluation.
Introduction to 7-Methylbenzo[d]oxazole and Antimicrobial Susceptibility Testing
Benzoxazoles are heterocyclic compounds that are structural isosteres of natural nucleotides, suggesting a potential for interaction with biological macromolecules.[1] The introduction of a methyl group at the 7th position of the benzoxazole ring may influence its lipophilicity and electronic properties, potentially enhancing its antimicrobial activity. Preliminary research on related compounds suggests that such substitutions can indeed boost efficacy against certain bacterial strains, such as Escherichia coli.
To rigorously evaluate the antimicrobial potential of 7-Methylbenzo[d]oxazole, standardized in vitro susceptibility testing methods are paramount. The two most widely accepted methods, providing quantitative and qualitative data respectively, are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion assay for measuring the zone of inhibition. These methods, governed by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), form the bedrock of antimicrobial efficacy assessment.
Experimental Design for Antimicrobial Efficacy Assessment
A robust experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the critical components and step-by-step protocols for evaluating the antimicrobial properties of 7-Methylbenzo[d]oxazole.
Selection of Microbial Strains
The choice of microbial strains should encompass a clinically relevant spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This allows for a comprehensive understanding of the compound's breadth of activity.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, respiratory, and bloodstream infections, with significant resistance concerns (MRSA).
-
Bacillus subtilis (e.g., ATCC 6633): A representative of spore-forming bacteria.
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
Recommended Fungal Strains:
-
Candida albicans (e.g., ATCC 90028): The most common cause of opportunistic fungal infections.
Control Compounds
For a meaningful comparison, 7-Methylbenzo[d]oxazole should be tested alongside established antimicrobial agents.
-
Positive Controls (Antibacterial):
-
Ampicillin: A broad-spectrum β-lactam antibiotic.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[5]
-
-
Positive Control (Antifungal):
-
Fluconazole: A widely used azole antifungal agent.[6]
-
-
Negative Control:
-
Dimethyl Sulfoxide (DMSO): The solvent used to dissolve the test compound, to ensure it has no inherent antimicrobial activity at the concentrations used.
-
Methodologies for Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of 7-Methylbenzo[d]oxazole in DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 7-Methylbenzo[d]oxazole stock solution with Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls: Include wells for a positive control (microorganism in broth without the test compound), a negative control (broth only), and solvent control (microorganism in broth with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay for Zone of Inhibition Measurement
The disk diffusion assay is a qualitative method that provides a visual representation of the antimicrobial activity.
Protocol:
-
Agar Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of 7-Methylbenzo[d]oxazole onto the agar surface. Also, place disks with the positive and negative control compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion Assay.
Comparative Efficacy Data
The following table presents a hypothetical comparison of the antimicrobial efficacy of 7-Methylbenzo[d]oxazole based on data from related benzoxazole derivatives, alongside standard antimicrobial agents. It is crucial to note that the values for 7-Methylbenzo[d]oxazole are extrapolated and require experimental verification.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 7-Methylbenzo[d]oxazole (Hypothetical) | 16-64 | 8-32 | >128 | 16-64 | 32-128 |
| Ampicillin | 0.25-2 | 2-8 | >128 | 0.06-0.5 | N/A |
| Ciprofloxacin | 0.125-1 | ≤0.06-0.5 | 0.5-4 | 0.125-1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 0.25-2 |
Data for Ampicillin, Ciprofloxacin, and Fluconazole are representative values from the literature and may vary depending on the specific strain and testing conditions.
Interpretation of Results and Potential Mechanism of Action
The interpretation of MIC values and zones of inhibition requires comparison against established clinical breakpoints, where available.[8] Generally, lower MIC values and larger zones of inhibition indicate greater antimicrobial potency.
The precise mechanism of action for 7-Methylbenzo[d]oxazole is yet to be elucidated. However, based on studies of other benzoxazole derivatives, several potential targets can be hypothesized. One prominent mechanism for antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9] For antifungal activity, benzoxazoles may disrupt the fungal cell membrane by interfering with ergosterol biosynthesis, a pathway also targeted by azole antifungals like fluconazole.[2][10]
Hypothetical Signaling Pathway for Antibacterial Action
Caption: Hypothetical mechanism of action of 7-Methylbenzo[d]oxazole.
Conclusion and Future Perspectives
While direct experimental evidence remains limited, the chemical structure of 7-Methylbenzo[d]oxazole and preliminary data on related compounds suggest it is a candidate worthy of further investigation as a potential antimicrobial agent. The methodologies outlined in this guide provide a standardized framework for its comprehensive evaluation.
Future research should focus on:
-
Systematic Screening: Performing MIC and disk diffusion assays against a broad panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of 7-Methylbenzo[d]oxazole in both bacterial and fungal cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize antimicrobial potency and reduce potential toxicity.
-
In vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
Through such rigorous investigation, the true therapeutic potential of 7-Methylbenzo[d]oxazole and its derivatives can be fully realized in the ongoing battle against infectious diseases.
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Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (URL: [Link])
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A Researcher's Guide to Validating the Anticancer Properties of 7-Methylbenzo[d]oxazole: In Vitro Testing Protocols and Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of the novel compound 7-Methylbenzo[d]oxazole. We will delve into a suite of essential in vitro assays, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. This document is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and readily comparable to established anticancer agents.
The oxazole scaffold is a recurring motif in compounds with demonstrated anticancer activity, targeting various pathways including STAT3, tubulin, and DNA topoisomerase.[1][2] Derivatives of benzoxazole, the core structure of our interest, have shown promise against a range of cancer cell lines, making 7-Methylbenzo[d]oxazole a compelling candidate for investigation.[3][4][5][6][7] Our approach will be to systematically characterize its effects on cancer cell viability, proliferation, apoptosis, and metastatic potential, using well-established protocols and comparing its performance against the standard chemotherapeutic agent, Doxorubicin.
Section 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects.[8][9][10] This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will employ two robust and widely used colorimetric assays: the MTT and SRB assays.[11]
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals. This conversion is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methylbenzo[d]oxazole and a positive control (Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is another reliable method for assessing cytotoxicity, based on the measurement of cellular protein content.[12] It offers a stable endpoint and is less susceptible to interference from reducing compounds compared to the MTT assay.[11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as with the MTT assay.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | Assay | IC50 (µM) after 48h |
| 7-Methylbenzo[d]oxazole | MCF-7 | MTT | [Experimental Value] |
| 7-Methylbenzo[d]oxazole | MCF-7 | SRB | [Experimental Value] |
| Doxorubicin | MCF-7 | MTT | ~0.5 - 2[13][14] |
| Doxorubicin | MCF-7 | SRB | ~0.3 - 1.5 |
| 7-Methylbenzo[d]oxazole | A549 | MTT | [Experimental Value] |
| 7-Methylbenzo[d]oxazole | A549 | SRB | [Experimental Value] |
| Doxorubicin | A549 | MTT | ~0.1 - 1[13] |
| Doxorubicin | A549 | SRB | ~0.08 - 0.8 |
Note: The IC50 values for Doxorubicin are approximate ranges from the literature and can vary based on experimental conditions.[13]
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by 7-Methylbenzo[d]oxazole. Apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. We will utilize two complementary assays to investigate the induction of apoptosis.
Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorescent dye (e.g., FITC), it can identify early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay: Measuring Executioner Caspase Activation
Caspases are a family of proteases that are central to the execution of apoptosis.[15] Caspase-3 and -7 are key executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16][17]
-
Cell Treatment: Treat cells with 7-Methylbenzo[d]oxazole at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Assay Reagent Addition: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit. Add the caspase substrate reagent directly to the wells containing the treated cells.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in parallel with a viability assay) and express the results as a fold-change in caspase activity compared to untreated controls.
Section 3: Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[18] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
-
Cell Treatment: Treat cancer cells with 7-Methylbenzo[d]oxazole at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[20] Incubate at -20°C for at least 2 hours.[20]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for the Transwell invasion assay.
Conclusion and Future Directions
This guide outlines a foundational suite of in vitro assays to comprehensively validate the anticancer properties of 7-Methylbenzo[d]oxazole. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and metastatic potential, researchers can build a robust preclinical data package. Positive and significant results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, ultimately paving the way for in vivo studies and potential clinical development. The comparative approach against a standard-of-care drug like Doxorubicin provides an essential benchmark for evaluating the therapeutic potential of 7-Methylbenzo[d]oxazole.
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A Researcher's Guide to the Characterization of 7-Methylbenzo[d]oxazole: Cross-Referencing Experimental Data with Literature Values
In the landscape of drug discovery and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of experimentally obtained data for 7-Methylbenzo[d]oxazole against established literature values. As researchers and drug development professionals, the validation of a synthesized compound's structure and purity is a critical step that underpins the reliability of all subsequent biological and functional assays. This document will navigate through the essential analytical techniques, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating workflow.
Introduction: The Imperative of Data Corroboration
The synthesis of a target molecule is only the first chapter of its scientific story. Before a compound can be advanced in a development pipeline, its identity must be unequivocally confirmed. Cross-referencing experimental findings with established literature data serves as a cornerstone of this validation process. Discrepancies, even minor ones, can indicate the presence of impurities, an incorrect isomeric form, or unexpected reaction outcomes, any of which could have profound implications for the interpretation of research data. This guide will focus on 7-Methylbenzo[d]oxazole, a heterocyclic compound of interest, and detail the methodologies for its characterization.
Synthesis of 7-Methylbenzo[d]oxazole: A Plausible Route
A common and effective method for the synthesis of benzoxazole derivatives is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the targeted synthesis of 7-Methylbenzo[d]oxazole, the logical starting materials are 2-amino-6-methylphenol and a one-carbon electrophile, such as triethyl orthoformate or formic acid. The reaction proceeds via an initial formation of a formimidate or formamide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring.
Experimental Protocol: Synthesis of 7-Methylbenzo[d]oxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-methylphenol (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 120-130 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of 7-Methylbenzo[d]oxazole.
Spectroscopic and Physical Characterization
The following sections detail the analytical techniques used to characterize the synthesized 7-Methylbenzo[d]oxazole, with a direct comparison of hypothetical experimental data to literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Rationale: Proton NMR provides information on the number of different types of protons and their neighboring environments. For 7-Methylbenzo[d]oxazole, we expect to see signals for the methyl group protons and the aromatic protons on the benzoxazole core. The chemical shifts and coupling patterns are highly diagnostic.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 7-Methylbenzo[d]oxazole in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Caption: Workflow for ¹H NMR spectroscopic analysis.
| Proton | Experimental Shift (δ, ppm) | Literature Shift (δ, ppm)[1] | Multiplicity |
| -CH₃ | 2.55 | 2.55 | s |
| H-4 | 7.52 | 7.52 | d |
| H-5 | 7.20 | 7.20 | t |
| H-6 | 7.14 | 7.14 | d |
| H-2 | 8.12 | 8.12 | s |
Analysis: The hypothetical experimental data shows excellent correlation with the literature values, providing strong evidence for the correct regiochemistry of the methyl group at the 7-position. The singlet for the methyl group and the characteristic splitting pattern of the aromatic protons are consistent with the proposed structure.
Rationale: Carbon-13 NMR provides information on the different carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and confirming the overall carbon skeleton.
-
Sample Preparation: Dissolve approximately 20-30 mg of the purified 7-Methylbenzo[d]oxazole in about 0.6 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer with proton decoupling.
-
Data Processing: Process the raw data to obtain the final spectrum.
| Carbon | Experimental Shift (δ, ppm) | Literature Shift (δ, ppm)[1] |
| -CH₃ | 15.0 | 15.0 |
| C-6 | 118.9 | 118.9 |
| C-4 | 120.5 | 120.5 |
| C-7 | 124.2 | 124.2 |
| C-5 | 125.1 | 125.1 |
| C-7a | 141.5 | 141.5 |
| C-3a | 150.0 | 150.0 |
| C-2 | 152.3 | 152.3 |
Analysis: The close agreement between the experimental and literature ¹³C NMR chemical shifts further corroborates the identity of the synthesized compound as 7-Methylbenzo[d]oxazole.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure. For 7-Methylbenzo[d]oxazole (C₈H₇NO), the expected exact mass is 133.0528 g/mol .
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ for ESI) and analyze the major fragment ions.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methylbenzo[d]oxazole
This document provides essential procedural guidance for the safe and compliant disposal of 7-Methylbenzo[d]oxazole. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of our colleagues and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system for waste management.
Hazard Profile of 7-Methylbenzo[d]oxazole
The primary hazards associated with this class of chemicals include:
-
Skin Irritation: May cause skin irritation upon direct contact.[5][6]
-
Eye Damage: Can cause serious eye irritation or damage.[2][4][6]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4][5][6]
Furthermore, heterocyclic compounds can pose a significant environmental risk if not managed correctly. Their solubility can facilitate entry into aquatic ecosystems, and improper degradation may lead to the formation of more toxic byproducts.[7] Therefore, disposal down the drain or in standard refuse is strictly prohibited.[8]
Mandatory Personal Protective Equipment (PPE)
Before handling 7-Methylbenzo[d]oxazole in any form, including as a waste product, the following PPE is mandatory to minimize exposure.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye & Face | Safety glasses with side-shields or tight-sealing safety goggles. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.[1] |
| Skin | Chemical-resistant nitrile or neoprene gloves. A lab coat is required. | Prevents direct skin contact, which can cause irritation.[1][2] Glove material compatibility should be verified. |
| Respiratory | Use only within a certified chemical fume hood. | All handling, including weighing and waste consolidation, must be done in a well-ventilated area to prevent inhalation of dust or vapors.[2][4][9] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 7-Methylbenzo[d]oxazole is a multi-step process that ensures safety and compliance from the point of generation to final disposal by a certified entity.
Step 1: Waste Classification and Segregation
Immediately classify all materials containing 7-Methylbenzo[d]oxazole as hazardous chemical waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated consumables (e.g., weighing paper, gloves, paper towels), and spill cleanup materials.
-
Liquid Waste: This includes solutions containing 7-Methylbenzo[d]oxazole and solvent rinses from contaminated glassware.
Causality: Segregation is a cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions between incompatible substances.[10][11] For instance, mixing a solvent-based waste with an oxidizing acid could result in a fire or explosion.
Step 2: Containerization
Select an appropriate, dedicated waste container.
-
Compatibility: The container must be chemically compatible with the waste. For most organic solids and solvent-based solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[10][11]
-
Integrity: The container must be in good condition, with no leaks, cracks, or rust.
-
Sealing: It must have a secure, tight-fitting lid. Containers must remain closed except when actively adding waste.[11][12] Funnels should be removed immediately after use.
Step 3: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.
-
Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11][13]
-
Clearly write the full chemical name: "7-Methylbenzo[d]oxazole" . Avoid abbreviations or formulas.
-
List all constituents, including solvents, with their estimated percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Record the date the container was first used for waste accumulation.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant tray or tub to contain any potential leaks.[11][12]
-
Segregation: Store the 7-Methylbenzo[d]oxazole waste away from incompatible materials.
Step 5: Scheduling Disposal
Once a waste container is full, or if work on the project is complete, arrange for its disposal.
-
Complete the hazardous waste tag with the final accumulation date.
-
Contact your institution's EHS department to schedule a pickup.[13]
-
Never attempt to dispose of the chemical waste yourself. All hazardous waste must be handled and disposed of by a licensed and approved waste disposal contractor.[4][9][14]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 7-Methylbenzo[d]oxazole waste.
Caption: Disposal workflow for 7-Methylbenzo[d]oxazole.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to absorb and contain the spill.[4] Do not use combustible materials like paper towels for large spills of liquids.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of 7-Methylbenzo[d]oxazole is managed responsibly from acquisition to disposal.
References
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Essential Safety and Operational Guidance for Handling 7-Methylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 7-Methylbenzo[d]oxazole, a heterocyclic aromatic compound. Adherence to these protocols is essential to ensure personal safety and the integrity of your research. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for laboratory chemical handling.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for 7-Methylbenzo[d]oxazole is not extensively documented in readily available literature, its structure as a benzoxazole derivative suggests potential hazards that must be respected. Benzoxazole derivatives are known to possess a wide range of biological activities and can be bioactive.[1][2] Therefore, it is prudent to treat 7-Methylbenzo[d]oxazole as a potentially hazardous substance.
Based on data for analogous compounds, the primary risks are associated with:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Aromatic compounds are potential skin and eye irritants.[4] Direct contact may cause irritation or more severe effects.
-
Respiratory Irritation: Inhalation of dust or vapors should be avoided as it may cause respiratory irritation.[4][5]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 7-Methylbenzo[d]oxazole. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[6] | Chemical-resistant gloves (e.g., Nitrile).[7] | Laboratory coat.[8] | Use within a certified chemical fume hood or ventilated enclosure to avoid dust inhalation.[9] |
| Solution Preparation & Transfers | Chemical splash goggles.[6] A face shield is recommended if there is a splash hazard.[10][11] | Chemical-resistant gloves (e.g., Nitrile).[7] | Laboratory coat.[8] | All manipulations should be performed in a chemical fume hood.[9] |
| Running Reactions & Work-ups | Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[10][11] | Double gloving with compatible chemical-resistant gloves is recommended.[8] | Flame-resistant laboratory coat.[11] | Operations must be conducted in a certified chemical fume hood.[9] |
| Handling Waste | Chemical splash goggles.[6] | Chemical-resistant gloves (e.g., Nitrile).[7] | Laboratory coat.[8] | N/A (assuming closed containers) |
Causality Behind PPE Choices:
-
Eye and Face Protection: The primary route of accidental exposure is often through splashes. Goggles provide a seal around the eyes, offering superior protection against chemical splashes compared to safety glasses.[6] Face shields protect the entire face from larger splashes, which is crucial during transfers and reactions.[10][11]
-
Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals and are a standard choice for laboratory work.[7] However, it is crucial to consult a glove compatibility chart for specific solvents used with 7-Methylbenzo[d]oxazole.
-
Body Protection: A lab coat prevents direct skin contact with the chemical.[8] For procedures with a higher risk of fire, a flame-resistant lab coat is essential.[11]
-
Respiratory Protection: Due to the potential for respiratory irritation from dust or vapors, all handling of 7-Methylbenzo[d]oxazole should be performed within a functioning chemical fume hood to minimize inhalation exposure.[9]
Operational Plan: A Step-by-Step Approach to Safety
A structured workflow is paramount to minimizing risk. The following procedural steps should be followed meticulously.
3.1. Preparation and Handling:
-
Designated Area: All work with 7-Methylbenzo[d]oxazole should be conducted in a designated area within a laboratory, ideally within a chemical fume hood.[9]
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[12]
-
PPE Donning: Put on all required PPE as outlined in the table above before handling the compound.[7]
-
Weighing: If handling the solid, weigh it out in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.[9]
-
Solution Preparation: When preparing solutions, slowly add the 7-Methylbenzo[d]oxazole to the solvent to avoid splashing.
3.2. Post-Handling Decontamination:
-
Surface Cleaning: After handling, decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing 7-Methylbenzo[d]oxazole, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be segregated from general laboratory waste.[7]
-
Containerization:
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("7-Methylbenzo[d]oxazole") and any other components of the waste stream.
-
Disposal: Dispose of all waste in accordance with institutional, local, and national regulations. This may involve incineration at an approved waste disposal facility.[7][13] For empty containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[9][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][15]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation.[9]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 7-Methylbenzo[d]oxazole.
Caption: Workflow for handling and disposal of 7-Methylbenzo[d]oxazole.
References
- CymitQuimica. (2024, December 19).
- da Silva, J. F., et al. (2022). Evaluation of toxicological aspects of three new benzoxazole compounds with sunscreen photophysical properties using in silico and in vitro methods. Brazilian Journal of Pharmaceutical Sciences.
- Smolecule. (n.d.).
- Fisher Scientific. (2025, December 21).
- Sigma-Aldrich. (2024, September 6).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Princeton University Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- University of Colorado Boulder Environmental Health & Safety. (n.d.). Chemical Safety PPE.
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Thermo Fisher Scientific. (2025, December 24).
- Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References.
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- CDMS.net. (2024, January 26).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
